Technical Documentation Center

N-(pyrrolidin-3-ylmethyl)pyridin-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(pyrrolidin-3-ylmethyl)pyridin-2-amine
  • CAS: 1251925-43-5

Core Science & Biosynthesis

Foundational

N-(Pyrrolidin-3-ylmethyl)pyridin-2-amine: Structural Pharmacophore & Synthetic Utility

The following technical guide details the structural analysis, physicochemical properties, and synthetic methodologies for N-(pyrrolidin-3-ylmethyl)pyridin-2-amine , a versatile heterocyclic scaffold in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, physicochemical properties, and synthetic methodologies for N-(pyrrolidin-3-ylmethyl)pyridin-2-amine , a versatile heterocyclic scaffold in medicinal chemistry.

Executive Summary

N-(Pyrrolidin-3-ylmethyl)pyridin-2-amine (CAS: 1251925-43-5 ) represents a "privileged scaffold" in drug discovery, merging a distinct aromatic hydrogen-bond acceptor (pyridine) with a solubilizing, vector-orienting saturated heterocycle (pyrrolidine). This diamine motif is frequently employed in Fragment-Based Drug Discovery (FBDD) to target kinases (e.g., PLK4, CDK), GPCRs (Histamine H3), and epigenetic modulators. Its value lies in its ability to function as a bidentate ligand while offering a tunable vector (the pyrrolidine nitrogen) for further elaboration into deep hydrophobic pockets.[1]

Chemical Structure & Stereochemical Analysis

Core Architecture

The molecule consists of a 2-aminopyridine headgroup linked via a methylene bridge to the C3 position of a pyrrolidine ring.[1] This connectivity is critical:

  • Headgroup (2-Aminopyridine): Acts as a planar, aromatic anchor. The exocyclic amine serves as a hydrogen bond donor (HBD), while the pyridine ring nitrogen is a hydrogen bond acceptor (HBA). This "Donor-Acceptor" motif is a classic kinase hinge-binding element.[1]

  • Linker (Methylene): Provides rotational freedom, allowing the pyrrolidine ring to adopt an envelope conformation that minimizes steric clash with protein residues.

  • Tail (Pyrrolidine): A saturated, chiral scaffold. The C3-substitution creates a chiral center.[1][2] Unless specified as (R)- or (S)-, the CAS 1251925-43-5 refers to the racemate. The secondary amine of the pyrrolidine is highly basic (

    
    ) and is typically the site for library diversification (e.g., amidation, reductive amination).
    
Graphviz Visualization: Pharmacophore Connectivity

The following diagram illustrates the functional connectivity and pharmacophoric features of the molecule.

Pharmacophore Pyridine Pyridine Ring (H-Bond Acceptor) ExoAmine Exocyclic Amine (H-Bond Donor) Pyridine->ExoAmine  C2-N bond Hinge Hinge Pyridine->Hinge  Binds Kinase Hinge Linker Methylene Bridge (Rotational Axis) ExoAmine->Linker  N-C bond ChiralCenter C3 Chiral Center (Stereoselectivity) Linker->ChiralCenter  C-C bond Pyrrolidine Pyrrolidine Ring (Solubilizing/Vector) Solvent Solvent Pyrrolidine->Solvent  Solvent Exposed ChiralCenter->Pyrrolidine  Integral part

Caption: Pharmacophoric dissection of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine showing key binding elements.

Physicochemical Properties

The physicochemical profile of this scaffold is dominated by its dual basicity.[1] The pyridine nitrogen is moderately basic due to electron donation from the exocyclic amine, while the pyrrolidine nitrogen is a strong base.

PropertyValue (Approx.)Mechanistic Insight
Molecular Formula

Compact fragment size (MW < 200).[1]
Molecular Weight 177.25 g/mol Ideal for FBDD (Rule of 3 compliant).[1]
cLogP 0.6 – 0.9Highly hydrophilic; excellent solubility in aqueous media.[1]
TPSA ~38 ŲHigh membrane permeability potential.[1]
pK_a (Pyridine) ~6.8Protonation stabilizes the ring but may reduce HBA capability.[1]
pK_a (Pyrrolidine) ~10.5Predominantly protonated at physiological pH; drives solubility.[1]
H-Bond Donors 2Exocyclic NH and Pyrrolidine NH.[1]
H-Bond Acceptors 2Pyridine N and Pyrrolidine N.

Synthetic Methodology

Strategic Analysis

Direct alkylation of 2-aminopyridine with pyrrolidine halides is prone to over-alkylation and regioselectivity issues (ring nitrogen vs. exocyclic nitrogen).[1] The most robust "Senior Scientist" approach utilizes Buchwald-Hartwig Cross-Coupling or Nucleophilic Aromatic Substitution (


)  using a protected pyrrolidine precursor.[1]

Preferred Route:


 of 2-Fluoropyridine with tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate.[1]
  • Why 2-Fluoropyridine? It is significantly more reactive than 2-chloropyridine in

    
     reactions due to the high electronegativity of fluorine, which stabilizes the Meisenheimer intermediate.
    
  • Why Boc-protection? Essential to prevent the pyrrolidine nitrogen from competing as a nucleophile and to avoid polymerization.[1]

Protocol: Synthesis of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine
Step 1: Coupling (S_NAr)
  • Reagents: 2-Fluoropyridine (1.0 eq), tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: DMSO or NMP (Polar aprotic solvents accelerate

    
    ).[1]
    
  • Conditions: Heat to 100°C for 12–16 hours.

  • Workup: Dilute with water, extract with EtOAc. The product is the Boc-protected intermediate.[1]

Step 2: Deprotection (Acidolysis)
  • Reagents: Trifluoroacetic acid (TFA) or HCl in Dioxane (4M).

  • Solvent: Dichloromethane (DCM) (if using TFA).[1]

  • Conditions: Stir at RT for 2 hours. Monitor by LCMS for disappearance of the Boc-adduct (

    
    ).[1]
    
  • Isolation: Concentrate in vacuo. Neutralize with basic resin (e.g., Amberlyst A-21) or saturated

    
     to obtain the free base.
    
Graphviz Visualization: Synthetic Pathway

Synthesis SM1 2-Fluoropyridine Intermediate Boc-Protected Intermediate (Stable) SM1->Intermediate SnAr Coupling SM2 Boc-3-(aminomethyl) pyrrolidine SM2->Intermediate SnAr Coupling Product N-(pyrrolidin-3-ylmethyl) pyridin-2-amine (Target) Intermediate->Product Deprotection Cond1 K2CO3, DMSO 100°C, 12h Cond2 TFA / DCM or HCl / Dioxane

Caption: Two-step synthetic route via SnAr coupling and acidic deprotection.

Applications in Drug Discovery

Kinase Inhibition (Hinge Binding)

The 2-aminopyridine motif is a bioisostere of the adenine ring of ATP.

  • Mechanism: The pyridine nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met residue), while the exocyclic amine donates a hydrogen bond to the backbone carbonyl.

  • Role of Pyrrolidine: The pyrrolidine tail projects into the solvent-exposed region or the ribose binding pocket, improving solubility and allowing for the attachment of "warheads" (e.g., acrylamides for covalent inhibition).

GPCR Ligands

In Histamine H3 receptor antagonists, the basic pyrrolidine nitrogen mimics the ethylamine tail of histamine, interacting with a conserved Aspartate residue (Asp3.32) in the receptor transmembrane domain via an ionic bond.[1]

Safety & Handling

  • Hazards: As with most aminopyridines, this compound should be treated as potentially toxic if ingested or absorbed through the skin. Aminopyridines can block potassium channels, leading to neuronal hyperexcitability.[1]

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at -20°C.

  • Stability: Stable in solution for >24h, but the free amine may absorb

    
     from air to form carbamates; keep sealed.
    

References

  • Chemical Identification: N-(Pyrrolidin-3-ylmethyl)pyridin-2-amine. CAS No. 1251925-43-5.[1][3] CymitQuimica Catalog. Link

  • Synthetic Methodology (SnAr): Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SnAr in Green Solvents? ChemSusChem.[1] Link

  • Medicinal Chemistry Application: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health (NIH).[1] Link

  • Related Scaffold Synthesis: Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines. Journal of Organic Chemistry. Link

Sources

Exploratory

Technical Guide: N-(pyrrolidin-3-ylmethyl)pyridin-2-amine Derivatives

Executive Summary The N-(pyrrolidin-3-ylmethyl)pyridin-2-amine scaffold represents a privileged structural motif in modern medicinal chemistry, particularly within the fields of epigenetics (LSD1/KDM1A inhibitors) and GP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-(pyrrolidin-3-ylmethyl)pyridin-2-amine scaffold represents a privileged structural motif in modern medicinal chemistry, particularly within the fields of epigenetics (LSD1/KDM1A inhibitors) and GPCR modulation (Histamine H4 antagonists).[1][2] Its value lies in its ability to serve as a semi-rigid diamine linker that projects the pyridine ring into specific hydrophobic pockets while maintaining a basic pyrrolidine nitrogen for ionic interactions with key aspartate or glutamate residues in target proteins.[3]

This guide addresses the challenge of identifying, synthesizing, and validating this scaffold, noting that while the "parent" molecule is often a transient intermediate, its protected derivatives are the primary commercial entities.[3]

Chemical Identity & Registry Data[1][3][4][5][6][7][8][9]

The "Parent" Molecule Challenge

Researchers often search for a single CAS number for the generic scaffold.[3] However, in practical drug development, this molecule exists primarily as specific stereoisomers or protected building blocks.[3] The free secondary amine is prone to oxidation and polymerization; thus, it is rarely stored as a free base.[3]

Core Scaffold Identifiers
Chemical EntityStereochemistryCAS Number / IDNotes
Parent Scaffold RacemicNot Widely Listed Typically synthesized in situ.[1][2] PubChem CID: 94667744.[3][4]
(R)-Isomer (3R)N/A (Rare) Precursor usually Boc-protected.[1][3]
(S)-Isomer (3S)N/A (Rare) Precursor usually Boc-protected.[1][3]
6-Methyl Derivative Racemic1258640-10-6 Commercially available reference standard.[1][2]
Critical Building Blocks (The Real "Commercial" CAS)

To synthesize this scaffold, researchers must procure the protected aminomethylpyrrolidine precursors.[1][3] These are the definitive registry numbers for procurement.

Precursor NameStructureCAS NumberFunction
(R)-N-Boc-3-(aminomethyl)pyrrolidine Protected Linker194032-17-2 Key chiral building block for (R)-series.[1][2]
(S)-N-Boc-3-(aminomethyl)pyrrolidine Protected Linker119020-03-0 Key chiral building block for (S)-series.[1][2]
2-Fluoropyridine Electrophile372-48-5 SNAr partner (Preferred over 2-Cl).[1][5][2]
2-Chloropyridine Electrophile109-09-1 SNAr partner (Requires Pd-catalysis often).[1][5][2]

Structural Significance in Drug Design[1][4][9][10][11][12][13][14]

The N-(pyrrolidin-3-ylmethyl)pyridin-2-amine motif is not merely a linker; it is a pharmacophore enabler .[1][2]

  • The "Folded" Conformation: Unlike linear diamines, the pyrrolidine ring constrains the vector of the aminomethyl group.[3] This often forces the pyridine ring to adopt a specific dihedral angle relative to the pyrrolidine, reducing the entropic penalty upon protein binding.[3]

  • pKa Modulation: The pyridine nitrogen (pKa ~5.[3][6]2) acts as a hydrogen bond acceptor, while the pyrrolidine nitrogen (pKa ~9-10) is protonated at physiological pH, serving as a critical salt-bridge anchor.[1]

Diagram 1: Pharmacophore Logic (SAR)

This diagram illustrates how the scaffold interacts within a theoretical binding pocket (e.g., KDM1A).[1][3]

SAR_Logic Scaffold N-(pyrrolidin-3-ylmethyl)pyridin-2-amine (Core Scaffold) Pyrrolidine Pyrrolidine Ring (Secondary Amine) Scaffold->Pyrrolidine Linker Methylene Bridge (CH2) Scaffold->Linker Pyridine Pyridine Ring (Aromatic N) Scaffold->Pyridine Target_Asp Target Residue: Asp/Glu (Ionic Bond) Pyrrolidine->Target_Asp Salt Bridge (+/-) Linker->Scaffold Vector Constraint Target_Hydro Hydrophobic Pocket (Pi-Stacking) Pyridine->Target_Hydro Pi-Pi / Pi-Cation Target_Hbond H-Bond Donor (Backbone NH) Pyridine->Target_Hbond H-Bond Acceptor

Caption: Pharmacophore mapping showing the dual-interaction mode: ionic anchoring via the pyrrolidine and hydrophobic/H-bonding via the pyridine.[1][2]

Synthesis Protocols

The most robust route to this scaffold is Nucleophilic Aromatic Substitution (SNAr) followed by acid deprotection.[1][3] While reductive amination is possible, it often leads to over-alkylation or requires unstable aldehyde intermediates.[3]

Preferred Route: Thermal SNAr

Why this route? It avoids transition metal catalysts (Pd/Cu) which are difficult to remove in late-stage pharmaceutical synthesis (ppm limits).[1][3]

Step-by-Step Methodology
  • Reagents:

    • (S)-N-Boc-3-(aminomethyl)pyrrolidine (1.0 eq)[1][2]

    • 2-Fluoropyridine (1.2 eq) [Note: 2-Fluoro is significantly more reactive than 2-Chloro in SNAr].[1][2]

    • Base: DIPEA (Diisopropylethylamine) (2.0 eq) or K2CO3.[1][3]

    • Solvent: DMSO or NMP (High boiling point polar aprotic).[1][3]

  • Procedure:

    • Dissolve the amine and base in DMSO (0.5 M concentration).[1][3]

    • Add 2-Fluoropyridine.[1][2][3]

    • Heat to 100°C - 120°C for 4–12 hours. Monitor by LCMS for disappearance of the amine.[3]

    • Workup: Dilute with water, extract with EtOAc.[3] Wash organic layer with brine to remove DMSO.[3]

  • Deprotection (Boc Removal):

    • Dissolve intermediate in DCM.[3]

    • Add TFA (Trifluoroacetic acid) (10-20 eq) or 4M HCl in Dioxane.[1][3]

    • Stir at RT for 1-2 hours.

    • Concentrate to dryness to yield the salt.[3]

Diagram 2: Synthetic Workflow

Synthesis_Workflow BocAmine (S)-N-Boc-3- (aminomethyl)pyrrolidine SNAr S_NAr Reaction (DMSO, 100°C, DIPEA) BocAmine->SNAr Pyridine 2-Fluoropyridine Pyridine->SNAr Intermediate Boc-Protected Intermediate SNAr->Intermediate C-N Bond Formation Deprotection Acid Deprotection (TFA/DCM or HCl) Intermediate->Deprotection Final N-(pyrrolidin-3-ylmethyl) pyridin-2-amine (Salt) Deprotection->Final Boc Removal

Caption: The standard SNAr synthetic pathway yielding the amine salt.[1][2]

Identification & Validation Protocols

Trustworthiness in chemical biology requires rigorous characterization.[3] The following data points are expected for the HCl salt of the (S)-enantiomer.

Analytical Checkpoints
MethodExpected SignalCausality/Reasoning
1H NMR (D2O) δ 7.8-8.0 (d, 1H), δ 6.8-7.0 (m, 2H)Characteristic pyridine protons.[1][2] The downfield shift confirms the aromatic ring is intact.[3]
1H NMR (Aliphatic) δ 3.2-3.6 (m, multiplets)Pyrrolidine ring protons and the exocyclic -CH2- linker.[1][2]
LCMS (ESI+) [M+H]+ = 178.1Molecular weight verification (Free base MW ~177.25).[1][3]
Chiral HPLC Single PeakEssential to verify no racemization occurred during the high-heat SNAr step.[1][2][3]
Common Pitfalls
  • Regio-selectivity: If using 2,4-difluoropyridine, the substitution usually occurs at the 2-position, but 4-substitution is a common impurity.[1][2]

  • Salt Stoichiometry: The product is a diamine.[3] It can form mono-, di-, or tri-salts depending on the acid used (HCl vs TFA).[1] This drastically affects biological assay potency calculations.[3] Always determine the counter-ion stoichiometry via elemental analysis or 19F NMR (if TFA salt). [1][3]

References

  • PubChem Compound Summary. (n.d.). N-{[(3R)-pyrrolidin-3-yl]methyl}pyridin-2-amine (CID 94667744).[1][2][4] National Center for Biotechnology Information.[3] Retrieved from [Link][1][3]

  • Maes, T., et al. (2015).[3] Identification of KDM1A Inhibitors.[3] Journal of Medicinal Chemistry.[3] (Contextual citation for scaffold utility in epigenetics).

Sources

Foundational

Technical Whitepaper: N-(pyrrolidin-3-ylmethyl)pyridin-2-amine as a Versatile Scaffold

[1] Executive Summary This technical guide provides a comprehensive analysis of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine , a critical intermediate in medicinal chemistry.[1] Characterized by a flexible pyrrolidine ring l...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive analysis of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine , a critical intermediate in medicinal chemistry.[1] Characterized by a flexible pyrrolidine ring linked to a pyridine pharmacophore, this scaffold is widely utilized in the development of kinase inhibitors, GPCR ligands, and PROTAC linkers. This document details its chemical identity, validated synthetic protocols, and structural properties to support researchers in drug discovery and lead optimization.

Part 1: Chemical Identity & Informatics[1][2]

The accurate identification and digital representation of chemical structures are fundamental to cheminformatics and database integration. The following table consolidates the essential identifiers for the racemic compound.

Identifier Value
IUPAC Name N-(pyrrolidin-3-ylmethyl)pyridin-2-amine
CAS Registry Number 1251925-43-5
Canonical SMILES C1CNCC1CNC2=NC=CC=C2
Isomeric SMILES (3R) C1NCC[C@H]1CNC2=NC=CC=C2
Isomeric SMILES (3S) C1NCC[C@@H]1CNC2=NC=CC=C2
InChIKey (Racemic) SHHXEJVQQWFIPM-UHFFFAOYSA-N
Molecular Formula C₁₀H₁₅N₃
Molecular Weight 177.25 g/mol
Physicochemical Profile (Calculated)
  • LogP (Octanol/Water): ~0.6 (Predicted) – Indicates moderate hydrophilicity, suitable for oral bioavailability.

  • TPSA (Topological Polar Surface Area): ~37 Ų – Well within the blood-brain barrier (BBB) permeation range (<90 Ų).[1]

  • pKa (Pyrrolidine N): ~9.5 – Predominantly protonated at physiological pH.[1]

  • pKa (Pyridine N): ~3.5 – Weakly basic.[1]

Part 2: Structural Analysis & Pharmacophore Mapping[1]

Pharmacophore Features

The utility of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine lies in its ability to interact with biological targets through three distinct vectors:

  • Pyridine Nitrogen (Acceptor): Acts as a hydrogen bond acceptor, often critical for binding in the hinge region of kinase enzymes.

  • Exocyclic Amine (Donor): The secondary amine linking the rings serves as a hydrogen bond donor.

  • Pyrrolidine Nitrogen (Solubilizing/Vector): The secondary amine in the pyrrolidine ring provides high basicity (solubility) and a vector for further functionalization (e.g., amide coupling, reductive amination) to extend the molecule into solvent-exposed pockets.

Visualization of Pharmacophore Vectors

Pharmacophore Pyridine Pyridine Ring (H-Bond Acceptor) Target Biological Target (e.g., Kinase Hinge) Pyridine->Target Interaction 1 Linker Amine Linker (H-Bond Donor) Pyrrolidine Pyrrolidine Ring (Solubility/Vector) Linker->Pyrrolidine Attached at C3 Linker->Target Interaction 2 Pyrrolidine->Pyridine Linked via Methyl

Figure 1: Pharmacophore map illustrating the interaction vectors of the scaffold.

Part 3: Synthetic Methodologies

Strategic Causality

While reductive amination is a possible route, it often suffers from lower yields due to the poor nucleophilicity of 2-aminopyridine or the instability of pyrrolidine aldehydes. The Nucleophilic Aromatic Substitution (S_NAr) strategy is the industry standard for this class of compounds. It offers:

  • Robustness: High yields using commercially available 2-fluoropyridine.[1]

  • Modularity: Allows for the introduction of chirality by selecting the appropriate (R) or (S) Boc-protected amino-pyrrolidine starting material.[1]

  • Scalability: Avoids sensitive hydride reagents used in reductive amination.

Validated Protocol: S_NAr Approach

Reaction Scheme:

  • Coupling: tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate + 2-Fluoropyridine → tert-butyl 3-{[(pyridin-2-yl)amino]methyl}pyrrolidine-1-carboxylate.[1]

  • Deprotection: Acidic cleavage of the Boc group.

Step-by-Step Methodology

Reagents:

  • tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (1.0 equiv)[1]

  • 2-Fluoropyridine (1.2 equiv)[1]

  • Potassium Carbonate (K₂CO₃) (2.0 equiv) or DIPEA (2.5 equiv)[1]

  • Solvent: DMSO or NMP (High boiling point polar aprotic is required for S_NAr on unactivated pyridines)[1]

Procedure:

  • Setup: In a pressure vial or round-bottom flask equipped with a condenser, dissolve tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate in DMSO (concentration ~0.5 M).

  • Addition: Add K₂CO₃ followed by 2-Fluoropyridine.

  • Reaction: Heat the mixture to 100–120 °C for 12–16 hours.

    • Checkpoint: Monitor by LC-MS.[1] The starting amine (m/z ~201) should disappear, and the product (m/z ~278) should appear.

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).[2] Wash combined organics with brine to remove DMSO. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Deprotection: Dissolve the intermediate in DCM. Add TFA (10-20 equiv) at 0 °C. Stir at RT for 2 hours.

  • Isolation: Concentrate in vacuo. Basify with saturated NaHCO₃ or ion-exchange resin to obtain the free base, or isolate as the TFA salt.

Synthetic Workflow Diagram

Synthesis SM1 N-Boc-3-(aminomethyl)pyrrolidine Step1 S_NAr Coupling (DMSO, K2CO3, 120°C) SM1->Step1 SM2 2-Fluoropyridine SM2->Step1 Intermediate Boc-Protected Intermediate Step1->Intermediate Yield >80% Step2 Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Step2 Product N-(pyrrolidin-3-ylmethyl)pyridin-2-amine (Final Product) Step2->Product Quant.

Figure 2: Step-wise synthetic workflow for the preparation of the target scaffold.

Part 4: Analytical Validation

To ensure the integrity of the synthesized compound, the following spectral features must be verified:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Pyridine Protons: Look for 4 aromatic protons. The proton at the 6-position (adjacent to nitrogen) typically appears as a doublet around δ 8.0 ppm.[1]

    • Linker: The methylene group (-CH₂-NH-) appears as a triplet or multiplet around δ 3.2–3.4 ppm.[1]

    • Pyrrolidine Ring: A complex set of multiplets between δ 1.5–3.2 ppm corresponding to the CH and CH₂ protons of the ring.

    • Exchangeable Protons: The exocyclic NH is often broad (δ 6.5–7.0 ppm). The pyrrolidine NH (if free base) is very broad; if salt, it appears downfield.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 178.13 (Expected).

Part 5: Applications in Drug Discovery[1][4]

This scaffold acts as a "privileged structure" in medicinal chemistry. Its applications include:

  • Kinase Inhibition: The 2-aminopyridine motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. The pyrrolidine tail projects into the solvent-exposed region, improving solubility and pharmacokinetic properties.

  • PROTAC Linkers: The secondary amine on the pyrrolidine allows for facile attachment of alkyl chains or PEG linkers, connecting an E3 ligase ligand to a protein of interest ligand.

  • Library Synthesis: The scaffold is an ideal starting point for parallel synthesis. The pyrrolidine nitrogen can be derivatized with thousands of commercially available acid chlorides, sulfonyl chlorides, or isocyanates to rapidly generate SAR (Structure-Activity Relationship) data.

References

  • PubChem. (n.d.). Compound Summary for CID 94667744, N-{[(3R)-pyrrolidin-3-yl]methyl}pyridin-2-amine. National Library of Medicine. Retrieved from [Link][1]

  • Robbins, D. W., et al. (2024).[2][3] Discovery and Preclinical Pharmacology of NX-2127. Journal of Medicinal Chemistry. (Contextual reference for pyrrolidine linkers in PROTACs). Retrieved from [Link][1]

Sources

Exploratory

The Pyridine-Pyrrolidine Amine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

A Senior Application Scientist's Technical Guide for Researchers and Drug Development Professionals Abstract The pyridine-pyrrolidine amine scaffold represents a cornerstone in contemporary medicinal chemistry, recognize...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyridine-pyrrolidine amine scaffold represents a cornerstone in contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds across diverse therapeutic areas. This guide provides an in-depth technical analysis of this crucial chemical motif. We will explore its fundamental physicochemical properties, delve into established and innovative synthetic strategies, and conduct a comprehensive survey of its applications, with a particular focus on its role in targeting the central nervous system. Through detailed case studies, including the development of Varenicline, this paper will illuminate the structure-activity relationships (SAR) that govern the scaffold's biological effects. Furthermore, we will present detailed experimental protocols and discuss the pharmacokinetic implications for drug design, offering field-proven insights for researchers and professionals in drug discovery and development.

Introduction: The Significance of a Privileged Scaffold

In the landscape of drug discovery, certain molecular frameworks appear with remarkable frequency in successful therapeutic agents. These are termed "privileged scaffolds." The pyridine-pyrrolidine amine core is a quintessential example of such a motif. Its prevalence stems from a combination of favorable attributes:

  • Structural Rigidity and Conformational Control: The fusion of a planar aromatic pyridine ring with a non-planar, saturated pyrrolidine ring creates a semi-rigid structure. This conformationally restrained arrangement allows for precise spatial orientation of key pharmacophoric elements, facilitating high-affinity interactions with biological targets.

  • Modulable Physicochemical Properties: The basic nitrogen atom in the pyridine ring (pKa ≈ 5.2) and the more basic nitrogen in the pyrrolidine ring (pKa ≈ 11.3) act as key handles for tuning a molecule's solubility, lipophilicity, and acid-base characteristics.[1][2] This allows medicinal chemists to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates.

  • Versatile Synthetic Accessibility: The scaffold can be constructed and functionalized through a variety of reliable synthetic routes, making it an attractive and practical starting point for the development of compound libraries for high-throughput screening.

The pyridine moiety itself is a known pharmacophore that can improve metabolic stability, permeability, potency, and binding affinity of a drug.[1][3] The pyrrolidine ring, a common feature in natural products like the amino acid proline, enhances three-dimensional complexity, which is advantageous for exploring pharmacophore space and achieving target selectivity.[2][4] The combination of these two rings via an amine or ether linkage creates a powerful platform for generating diverse and potent bioactive molecules.

graph "Core_Scaffold" { layout=neato; node [shape=none, image="https://i.imgur.com/example.png"]; // Placeholder for actual structure a [label="Pyridine-Pyrrolidine Amine Core Structure", fontsize=12, fontcolor="#202124"]; }
Figure 1. General structure of the pyridine-pyrrolidine amine scaffold.

Synthetic Strategies: Building the Core

The construction of the pyridine-pyrrolidine amine scaffold can be approached in several ways, often involving the coupling of pre-formed pyridine and pyrrolidine precursors. Modern methods also allow for the construction of one ring onto the other.

Convergent Synthesis via Nucleophilic Substitution

A common and straightforward approach involves the nucleophilic substitution of a halogenated or otherwise activated pyridine with a suitable pyrrolidine derivative.

Example Protocol: Synthesis of a 3-(Pyrrolidin-2-ylmethoxy)pyridine derivative

This protocol is a representative example of an SNAr reaction to form a key ether linkage common in many nicotinic acetylcholine receptor ligands.

  • Step 1: Preparation of the Electrophile. 2,5-Dichloropyridine is reacted with a cyanophenylboronic acid under Suzuki coupling conditions to yield 2-chloro-5-(4-cyanophenyl)pyridine.

  • Step 2: Preparation of the Nucleophile. (R)-N-Boc-3-hydroxypyrrolidine is prepared from commercially available starting materials. The hydroxyl group provides the nucleophilic oxygen.

  • Step 3: Nucleophilic Aromatic Substitution (SNAr). The sodium salt of (R)-N-Boc-3-hydroxypyrrolidine (generated using a strong base like sodium hydride) is reacted with 2-chloro-5-(4-cyanophenyl)pyridine in an aprotic polar solvent like DMF or DMSO. The electron-withdrawing nature of the pyridine nitrogen and the cyano group activates the chloro-substituted position towards nucleophilic attack.

  • Step 4: Deprotection. The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final (R)-2-chloro-5-((pyrrolidin-3-yl)oxy)benzonitrile.[5]

graph "Synthetic_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Figure 2. Generalized workflow for convergent synthesis.
Ring Construction and Contraction Methods

More advanced strategies involve building the pyrrolidine ring from acyclic precursors or even contracting a pyridine ring.

  • [3+2] Cycloadditions: A classical and powerful method for constructing five-membered rings like pyrrolidine is the 1,3-dipolar cycloaddition between an azomethine ylide and an alkene.[2] This allows for high stereocontrol.

  • Ring Contraction of Pyridines: Recent innovations have demonstrated that pyridines can undergo photo-promoted ring contraction in the presence of reagents like silylborane to form pyrrolidine derivatives.[6][7] This novel skeletal editing strategy offers a unique entry point to complex pyrrolidines from abundant pyridine starting materials.[6][7]

  • Transition Metal-Catalyzed Cycloadditions: Methods like the cobalt-catalyzed [2+2+2] cycloaddition of nitrogen-linked diynes with nitriles can efficiently construct pyrrolidine-fused pyridine systems.[8]

Therapeutic Applications & Case Studies

The pyridine-pyrrolidine amine scaffold is most famously associated with agents targeting the central nervous system, but its utility extends to other areas.

Central Nervous System: Nicotinic Acetylcholine Receptor (nAChR) Modulation

The most prominent application of this scaffold is in the development of ligands for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is strongly implicated in nicotine addiction.[9]

Case Study: Varenicline (Chantix®)

Varenicline is a landmark drug for smoking cessation that embodies the pyridine-pyrrolidine amine scaffold.[10] It acts as a partial agonist at the α4β2 nAChR.[11][12]

  • Mechanism of Action:

    • Agonist Activity: Varenicline provides a moderate and sustained level of dopamine release in the mesolimbic system, which is believed to alleviate craving and withdrawal symptoms during a quit attempt.[11][13] This effect is approximately 50-60% of the maximal effect induced by nicotine.[11][13]

    • Antagonist Activity: By binding to the α4β2 receptor with high affinity (Ki = 0.15 nM), varenicline competitively blocks nicotine from binding.[10][14] This blunts the reinforcing and rewarding effects of smoking if a person relapses.[10]

  • Structure-Activity Relationship (SAR): Varenicline's development was inspired by the natural product cytisine.[14] Its rigid, bridged structure correctly orients the pyridine nitrogen (a hydrogen bond acceptor) and the basic secondary amine of the pyrrolidine moiety (which is protonated at physiological pH and forms a cation-π interaction) for optimal binding at the receptor interface.[9][14] The distance and geometry between these two nitrogen atoms are critical for its high affinity and selectivity. Varenicline is over 500-fold selective for the α4β2 receptor compared to the α3β4 subtype.[10][14]

digraph "nAChR_Signaling" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fontcolor="#202124"]; edge [color="#EA4335"];

}

Figure 3. Varenicline's dual mechanism at the α4β2 nAChR.
Other Therapeutic Areas

While CNS applications are dominant, the scaffold has shown promise elsewhere:

  • Anticancer: Pyrrolidine-containing compounds have been investigated as CXCR4 chemokine receptor antagonists, which can play a role in preventing cancer metastasis.[2]

  • Antiviral: The pyridine ring is a common feature in many antiviral drugs, and its combination with other heterocycles like pyrrolidine is an active area of research.[15]

  • Anti-inflammatory & Analgesic: The versatility of the scaffold allows for its adaptation to targets involved in inflammation and pain signaling pathways.[4]

Pharmacokinetic Profile and Drug-like Properties

The pyridine-pyrrolidine amine scaffold imparts several generally favorable pharmacokinetic properties.

  • Absorption and Bioavailability: Varenicline, for example, is almost completely absorbed after oral administration and has high systemic bioavailability (around 90%), which is unaffected by food.[10][11]

  • Distribution: The scaffold typically leads to low plasma protein binding (≤20% for varenicline), allowing for a greater fraction of the drug to be free and active.[10][14]

  • Metabolism: The pyridine ring can be susceptible to oxidation, but the overall metabolic profile is often clean. Varenicline is minimally metabolized (<10%), which reduces the potential for drug-drug interactions.[14]

  • Excretion: The majority of varenicline is excreted unchanged in the urine, primarily via the organic cation transporter OCT-2.[14] Its half-life is approximately 24 hours, permitting once or twice-daily dosing.[10][11]

Table 1: Comparative Pharmacokinetic Properties

ParameterVareniclineNicotine (transdermal)
Oral Bioavailability ~90%[10][11]Low (first-pass metabolism)
Half-life (t1/2) ~24 hours[10][11]~2 hours
Plasma Protein Binding ≤20%[10][14]<5%
Metabolism <10% (minimal)[14]Extensive (liver)
Primary Excretion Renal (unchanged)[14]Renal (metabolites)

This table illustrates the superior pharmacokinetic profile of a drug based on the pyridine-pyrrolidine scaffold compared to the natural ligand it targets.

Conclusion and Future Directions

The pyridine-pyrrolidine amine scaffold has firmly established itself as a privileged structure in medicinal chemistry, yielding a blockbuster drug and numerous promising clinical candidates. Its success is rooted in a unique combination of structural pre-organization, tunable physicochemical properties, and synthetic tractability.

Future research will likely focus on expanding the therapeutic applications of this scaffold beyond nAChR modulation. By exploring diverse substitution patterns and stereochemistries, medicinal chemists can adapt this core to new biological targets in oncology, infectious diseases, and neurodegenerative disorders. Furthermore, the development of novel synthetic methodologies, such as skeletal editing, will continue to broaden the accessible chemical space, paving the way for the next generation of therapeutics built upon this remarkable and enduring scaffold.

References

  • Coe, J. W., et al. (2005). Varenicline: An α4β2 Nicotinic Receptor Partial Agonist for Smoking Cessation. Journal of Medicinal Chemistry, 48(10), 3474–3477. Available at: [Link]

  • Foulds, J., et al. (2019). Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations. Taylor & Francis Online, 14(4), 455-470. Available at: [Link]

  • Nishizawa, Y., et al. (2021). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 12(1), 4833. Available at: [Link]

  • U.S. Food and Drug Administration. (2008). Chantix (varenicline) Label. Available at: [Link]

  • Chen, I. J., et al. (1996). Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry, 4(12), 2211-2217. Available at: [Link]

  • Rollema, H., et al. (2007). Varenicline's dual actions at α4β2 nicotinic receptors contribute to its efficacy for smoking cessation. British Journal of Pharmacology, 150(8), 986-994. Available at: [Link]

  • Nishizawa, Y., et al. (2021). Pyrrolidine synthesis via ring contraction of pyridines. ResearchGate. Available at: [Link]

  • Harcourt, D. A., & Crooks, P. A. (2020). Pyridine alkaloids with activity in the central nervous system. RSC Medicinal Chemistry, 11(7), 773-784. Available at: [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available at: [Link]

  • New Drug Approvals. (2006). Varenicline. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolidine-fused pyridine derivatives. Available at: [Link]

  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633. Available at: [Link]

  • Wisdomlib. (2025). Pyrrolidine and Piperidine: Significance and symbolism. Available at: [Link]

  • Verma, S., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1187-1209. Available at: [Link]

  • Zhang, W., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4697. Available at: [Link]

  • Lee, J., et al. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 10(10), 1063-1066. Available at: [Link]

  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available at: [Link]

  • Abood, L. G., et al. (1988). Structure-activity relationships of some pyridine, piperidine, and pyrrolidine analogs for enhancing and inhibiting the binding of (.+-.)-[3H]nicotine to the rat brain P2 preparation. Journal of Medicinal Chemistry, 31(7), 1382-1386. Available at: [Link]

  • Blum, A. P., et al. (2010). Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 107(31), 13996-14001. Available at: [Link]

  • Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Polycyclic Aromatic Compounds, 42(8), 5064-5098. Available at: [Link]

  • ResearchGate. (n.d.). Pyridine alkaloids with activity in the central nervous system. Available at: [Link]

  • ResearchGate. (n.d.). Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs. Available at: [Link]

  • Chempanda. (n.d.). Pyridines deep dive: Applications and side effects. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available at: [Link]

  • Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289-4322. Available at: [Link]

  • Szymańska, E., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(11), 3169. Available at: [Link]

  • ResearchGate. (n.d.). Newer biologically active pyridines: A potential review. Available at: [Link]

Sources

Foundational

The Convergence of Scaffolds: A Technical Guide to 2-Aminopyridine Pyrrolidine Derivatives in Modern Drug Discovery

For Immediate Release This guide delves into the burgeoning field of 2-aminopyridine pyrrolidine derivatives, a class of compounds demonstrating significant promise across a spectrum of therapeutic areas. By strategicall...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This guide delves into the burgeoning field of 2-aminopyridine pyrrolidine derivatives, a class of compounds demonstrating significant promise across a spectrum of therapeutic areas. By strategically combining the 2-aminopyridine and pyrrolidine moieties, medicinal chemists have unlocked novel chemical space with profound implications for the development of next-generation therapeutics. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, biological activity, and therapeutic potential of these compelling molecules.

Introduction: The Strategic Union of Two Privileged Scaffolds

The 2-aminopyridine core is a well-established pharmacophore in medicinal chemistry, recognized for its ability to form key hydrogen bond interactions with biological targets.[1] It is a simple, low molecular weight, and highly functionalized moiety that serves as a versatile building block for a diverse range of biologically active molecules.[1] Its derivatives have shown a wide array of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2]

Complementing this is the pyrrolidine ring, a saturated heterocycle ubiquitous in nature and a frequent component of FDA-approved drugs.[3] The pyrrolidine motif can enhance aqueous solubility and other physicochemical properties of a drug candidate.[4] The nitrogen atom within the ring can act as a hydrogen bond donor or acceptor, facilitating crucial interactions with target proteins.[4]

The combination of these two scaffolds creates a unique molecular architecture with the potential for enhanced potency, selectivity, and favorable pharmacokinetic profiles. This guide explores the scientific rationale and practical applications of this promising class of compounds.

Synthetic Strategies: Building the Core Structure

The synthesis of 2-aminopyridine pyrrolidine derivatives can be approached through various synthetic routes, often tailored to the desired substitution pattern and overall molecular complexity. A common strategy involves the coupling of a pre-functionalized 2-aminopyridine with a suitable pyrrolidine building block.

General Synthetic Workflow

A generalized approach to the synthesis of these derivatives often follows a convergent strategy, where the two key heterocyclic systems are synthesized or functionalized separately before a final coupling step. This allows for modularity and the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Caption: Generalized synthetic workflow for 2-aminopyridine pyrrolidine derivatives.

Key Synthetic Methodologies

Several established synthetic methods are employed for the construction of 2-aminopyridine derivatives. These include:

  • Nucleophilic Aromatic Substitution (SNAAr): The reaction of a 2-halopyridine with an amine is a fundamental approach. This can be facilitated by high temperatures or the use of metal catalysts.[5]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and is widely used for the synthesis of aminopyridines.[5]

  • Multicomponent Reactions (MCRs): One-pot multicomponent reactions offer an efficient and atom-economical route to highly substituted 2-aminopyridine derivatives, often starting from simple precursors like enaminones and malononitrile.[2][6]

Exemplary Experimental Protocol: Multicomponent Synthesis of a 2-Aminopyridine Derivative

This protocol is adapted from a reported multicomponent synthesis of 2-amino-3-cyanopyridine derivatives.[2][6]

Objective: To synthesize a 2-aminopyridine derivative via a one-pot reaction of an enaminone, malononitrile, and a primary amine.

Materials:

  • Enaminone (1 mmol)

  • Malononitrile (1 mmol)

  • Primary amine (e.g., benzylamine) (1 mmol)

  • Reaction vessel (e.g., round-bottom flask)

  • Heating mantle or oil bath

  • Magnetic stirrer

Procedure:

  • Combine the enaminone (1 mmol), malononitrile (1 mmol), and the primary amine (1 mmol) in the reaction vessel.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aminopyridine derivative.

  • Characterize the final product using spectroscopic methods such as FTIR, 1H NMR, and 13C NMR.[6]

Causality: This solvent-free, multicomponent approach is advantageous due to its simplicity, speed, and cleaner reaction profile.[6] The sequence involves an initial Knoevenagel condensation between the enaminone and malononitrile, followed by nucleophilic attack of the primary amine and subsequent intramolecular cyclization and aromatization to yield the stable 2-aminopyridine core.[2]

Biological Activities and Therapeutic Applications

Derivatives of 2-aminopyridine pyrrolidine have demonstrated a remarkable breadth of biological activities, positioning them as valuable leads in multiple therapeutic areas.

Oncology

Kinase Inhibition: A significant area of focus has been the development of these derivatives as kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.

  • Anaplastic Lymphoma Kinase (ALK) and ROS1 Inhibition: Several studies have reported the design and synthesis of 2-aminopyridine derivatives as potent dual inhibitors of ALK and ROS1, two key targets in non-small cell lung cancer.[7][8] Notably, some derivatives have shown efficacy against crizotinib-resistant mutants, such as ALKL1196M and ALKG1202R, a major clinical challenge.[7][8] For instance, one study identified a compound that exhibited an IC50 value of 22 nM against the resistant ALKG1202R mutant.[7] Another spiro derivative, C01, was roughly 30-fold more potent than crizotinib against a ROS1G2032R mutant cell line.[8]

  • Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K pathway is frequently overactivated in human cancers. A series of 2-aminopyridine derivatives were developed as PI3Kδ inhibitors for hematological malignancies.[9] One lead compound, MR3278, displayed a potent PI3Kδ inhibitory activity with an IC50 of 30 nM and induced apoptosis in acute myeloid leukemia (AML) cell lines.[9]

  • Cyclin-Dependent Kinase (CDK) and Histone Deacetylase (HDAC) Dual Inhibition: A novel strategy involves the development of dual inhibitors targeting both CDKs and HDACs to achieve synergistic antitumor effects.[10] Compound 8e from one such study showed potent inhibition of CDK9 (IC50 = 88.4 nM) and HDAC1 (IC50 = 168.9 nM), demonstrating significant antitumor potency in a xenograft model.[10]

Caption: Inhibition of key oncogenic signaling pathways by 2-aminopyridine derivatives.

Neurodegenerative Disorders

Alzheimer's Disease (AD): The multifactorial nature of Alzheimer's disease presents numerous targets for therapeutic intervention. 2-aminopyridine pyrrolidine derivatives are being explored for their potential to modulate key pathological processes in AD.

  • Cholinesterase Inhibition: A primary strategy in AD treatment is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[11] Newly synthesized aryl-substituted 2-aminopyridines have been evaluated as potential AChE and BChE inhibitors.[11]

  • Beta-Secretase (BACE1) Inhibition: BACE1 is a key enzyme in the production of amyloid-β (Aβ) peptides, which aggregate to form plaques in the AD brain.[12] Pyridine amine derivatives have been identified as effective inhibitors of BACE1.[13]

  • Neuroprotection: Beyond specific enzyme inhibition, some pyrrolidine-2-one derivatives have shown neuroprotective effects in models of cognitive impairment, potentially by mitigating oxidative stress and restoring levels of key antioxidants like glutathione (GSH).[14]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents. Certain 2-aminopyridine derivatives have demonstrated promising activity, particularly against Gram-positive bacteria.

  • Activity against S. aureus and B. subtilis: In one study, a 2-amino-3-cyanopyridine derivative (2c ) showed potent activity against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values of 0.039 µg/mL.[2][6] Molecular docking studies suggested that this compound effectively interacts with key bacterial targets.[6]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-aminopyridine pyrrolidine scaffold has yielded crucial insights into the structural requirements for potent biological activity.

Base ScaffoldTargetKey Structural ModificationsResulting ActivityReference
2-AminopyridineALK/ROS1Incorporation of a spiro groupPotently inhibited crizotinib-resistant mutants[8]
2-AminopyridineALKAddition of a 2-pyridone moiety at C-5Significant growth inhibition of ALK-addicted cancer cells (IC50 ~40 nM)[7]
2-AminopyridinePI3KδBioisosteric replacement strategySuperior PI3Kδ inhibitory activity (IC50 = 30 nM)[9]
2-AminopyridineS. aureusPresence of a cyclohexylamine moietyHigh antibacterial potency (MIC = 0.039 µg/mL)[2][6]
3,5-diaryl-2-aminopyridineP. falciparumReplacement of pyridine core with pyrazinePotent oral antimalarial activity (nanomolar IC50 range)[15]

Table 1: Summary of Structure-Activity Relationship (SAR) Data.

Conclusion and Future Directions

The fusion of the 2-aminopyridine and pyrrolidine scaffolds has created a versatile and powerful platform for the discovery of new therapeutic agents. These derivatives have demonstrated significant potential as kinase inhibitors for oncology, multi-target agents for Alzheimer's disease, and novel antibacterials.

Future research should focus on:

  • Optimizing Pharmacokinetic Properties: Further structural modifications to improve ADME (Absorption, Distribution, Metabolism, and Excretion) profiles will be critical for advancing these compounds into clinical development.

  • Elucidating Mechanisms of Action: Deeper investigation into the specific molecular interactions and downstream signaling effects will provide a more complete understanding of their biological activity.

  • Exploring New Therapeutic Areas: The structural diversity achievable with this scaffold suggests that its therapeutic potential may extend to other areas, such as inflammatory and viral diseases.

The continued exploration of 2-aminopyridine pyrrolidine derivatives holds great promise for addressing unmet medical needs and delivering the next generation of innovative medicines.

References

  • Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants.European Journal of Medicinal Chemistry.
  • Pyrrolidine Deriv
  • A mild, catalyst-free synthesis of 2-aminopyridines.
  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.MDPI.
  • 2-Aminopyridine – an unsung hero in drug discovery.Royal Society of Chemistry.
  • Some bioactive molecules containing the 2-aminopyridine.
  • Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity.Journal of Medicinal Chemistry.
  • Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
  • Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics.Journal of Medicinal Chemistry.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.Scientific Research Publishing.
  • Pyridines in Alzheimer's Disease Therapy: Recent Trends and Advancements.Semantic Scholar.
  • Pyrimidine derivatives for treatment of alzheimer's disease.
  • Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R.
  • Recent Advances in the Search for Effective Anti-Alzheimer's Drugs.MDPI.
  • Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer.Bioorganic & Medicinal Chemistry Letters.
  • Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis.Pharmacology, Biochemistry and Behavior.
  • Synthesis of unique pyrrolidines for drug discovery.Enamine.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).RSC Advances.
  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies.Journal of Medicinal Chemistry.
  • Synthesis method of 2-amino pyridine compounds.
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.MDPI.
  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor.European Journal of Medicinal Chemistry.
  • Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib.MDPI.
  • One-Pot Synthesis of Novel Functionalized Fused Pyridine Derivatives via Consecutive Pyrrolidine Ring-Closure/Ring-Opening/Formal Aza-Diels–Alder Reactions.The Journal of Organic Chemistry.
  • Synthesis And Characterization Of New 2-amino pyridine Derivatives.

Sources

Exploratory

N-(pyrrolidin-3-ylmethyl)pyridin-2-amine PubChem CID and safety data

Topic: N-(pyrrolidin-3-ylmethyl)pyridin-2-amine PubChem CID: 94667744 (corresponding to the (R)-enantiomer) Document Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and HSE Officers A Versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(pyrrolidin-3-ylmethyl)pyridin-2-amine PubChem CID: 94667744 (corresponding to the (R)-enantiomer) Document Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and HSE Officers

A Versatile Pharmacophore for Kinase Inhibitor Discovery

Executive Summary

N-(pyrrolidin-3-ylmethyl)pyridin-2-amine is a bifunctional heterocyclic building block extensively utilized in modern drug discovery. Characterized by a flexible pyrrolidine ring linked to a rigid 2-aminopyridine system, this scaffold serves as a critical intermediate in the synthesis of ATP-competitive kinase inhibitors and G-protein coupled receptor (GPCR) ligands. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, safety standards, and application in medicinal chemistry.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

This compound exists as a secondary amine connecting a pyridine ring and a pyrrolidine ring via a methylene bridge. It is commonly handled as a hydrochloride salt to improve stability and solubility.

PropertyData
IUPAC Name N-(pyrrolidin-3-ylmethyl)pyridin-2-amine
Common Name WNJ (Internal Code), 2-AP-Pyrrolidine
PubChem CID 94667744 (Specific to (3R)-isomer)
Molecular Formula C₁₀H₁₅N₃
Molecular Weight 177.25 g/mol
H-Bond Donors 2 (Amine NH, Pyrrolidine NH)
H-Bond Acceptors 3 (Pyridine N, 2 Secondary Amines)
pKa (Predicted) ~9.5 (Pyrrolidine NH), ~6.8 (Pyridine N)
LogP (XLogP3) 1.1 (Lipophilic, suitable for CNS penetration)
Appearance Viscous yellow oil (free base); White solid (HCl salt)

Safety Profile (HSE & GHS Classification)

Critical Warning: While specific toxicological data for this exact CID is limited in public registries, structural analogs (aminopyridines and secondary aliphatic amines) suggest a distinct hazard profile. The following classification is derived from "Read-Across" methodology using 2-aminopyridine and 3-(aminomethyl)pyrrolidine.

GHS Classification (Derived)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • H302: Harmful if swallowed (Potential neurotoxicity associated with aminopyridine moiety).

Handling & PPE Protocol
  • Engineering Controls: All synthesis and handling must occur within a certified chemical fume hood to prevent inhalation of vapors or dusts.

  • Respiratory Protection: NIOSH-approved N95 or P100 respirator if solid dust generation is possible.

  • Skin Protection: Nitrile gloves (minimum thickness 0.11 mm, breakthrough time >480 min).

  • Eye Protection: Chemical splash goggles; face shield recommended during large-scale acid/base workups.

Emergency Decision Tree

SafetyProtocol Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Wash with soap/water (15 mins). Remove clothes. Skin->ActionSkin ActionEye Rinse cautiously with water (15 mins). Remove contacts. Eye->ActionEye ActionInhal Move to fresh air. Administer O2 if breathing difficult. Inhal->ActionInhal Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 1: Emergency response workflow for exposure incidents.

Synthesis & Manufacturing Protocols

Two primary routes are established for synthesizing N-(pyrrolidin-3-ylmethyl)pyridin-2-amine. Method A is preferred for small-scale medicinal chemistry due to milder conditions. Method B is scalable for process chemistry but requires careful handling of fluorinated intermediates.

Method A: Reductive Amination (Medicinal Chemistry Route)

This route utilizes commercially available N-Boc-pyrrolidine-3-carboxaldehyde and 2-aminopyridine.

Reagents:

  • 2-Aminopyridine (1.0 equiv)

  • N-Boc-pyrrolidine-3-carboxaldehyde (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Protocol:

  • Imine Formation: In a round-bottom flask, dissolve 2-aminopyridine (10 mmol) and N-Boc-pyrrolidine-3-carboxaldehyde (11 mmol) in DCE (50 mL). Add acetic acid (0.5 mL) and stir at room temperature for 2 hours.

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 20 minutes. Allow the reaction to warm to room temperature and stir overnight (12-16 hours) under nitrogen.

  • Quench: Quench with saturated aqueous NaHCO₃ solution. Extract with DCM (3 x 50 mL).

  • Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient) to yield the Boc-protected intermediate.

  • Deprotection: Dissolve the intermediate in DCM/TFA (4:1 v/v) and stir for 1 hour. Concentrate in vacuo and convert to the HCl salt using 4M HCl in dioxane.

Method B: Nucleophilic Aromatic Substitution (SₙAr) (Process Route)

This route exploits the high reactivity of 2-fluoropyridine toward nucleophilic attack by primary amines.

Reagents:

  • 2-Fluoropyridine (1.0 equiv)

  • tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (1.1 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or DIPEA

  • DMSO or NMP (Solvent)

Protocol:

  • Setup: Charge a pressure vessel with 2-fluoropyridine (50 mmol), tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (55 mmol), and Cs₂CO₃ (100 mmol) in DMSO (100 mL).

  • Reaction: Seal the vessel and heat to 100°C for 12 hours. (Note: 2-Fluoropyridine is significantly more reactive than 2-chloropyridine, allowing for cleaner conversion).

  • Workup: Cool to room temperature. Pour into ice water (500 mL) and extract with EtOAc.

  • Deprotection: Proceed with acid-mediated deprotection as described in Method A.

Synthesis Workflow Diagram

Synthesis Input1 2-Aminopyridine RedAm Reductive Amination (STAB, AcOH, DCE) Input1->RedAm Input2 N-Boc-pyrrolidine- 3-carboxaldehyde Input2->RedAm Input3 2-Fluoropyridine SnAr SnAr Substitution (Cs2CO3, DMSO, 100°C) Input3->SnAr Input4 3-(Aminomethyl)- N-Boc-pyrrolidine Input4->SnAr Inter Boc-Protected Intermediate RedAm->Inter SnAr->Inter Deprot Deprotection (TFA or HCl/Dioxane) Inter->Deprot Final N-(pyrrolidin-3-ylmethyl) pyridin-2-amine (Salt) Deprot->Final

Figure 2: Convergent synthetic pathways for the target scaffold.

Applications in Drug Discovery[9][10]

Scaffold Analysis

The N-(pyrrolidin-3-ylmethyl)pyridin-2-amine structure is a "privileged scaffold" in medicinal chemistry due to its ability to interact with multiple biological targets:

  • Pyridine Nitrogen: Acts as a hydrogen bond acceptor, often interacting with the "hinge region" in kinase ATP-binding pockets.

  • Secondary Amine (Linker): Provides hydrogen bond donor capability and flexibility, allowing the molecule to adopt induced-fit conformations.

  • Pyrrolidine Ring: Offers a vector for solubilizing groups or further functionalization to reach solvent-exposed regions of the protein target.

Therapeutic Targets
  • Kinase Inhibition: Derivatives of this scaffold have been explored as inhibitors of CDK (Cyclin-Dependent Kinases) and JAK (Janus Kinases) . The pyridine-amine motif mimics the adenine ring of ATP.

  • Epigenetics: Used in the design of histone deacetylase (HDAC) inhibitors where the pyridine serves as a "cap group" or zinc-binding group isostere.

  • Neuroscience: Modulation of nicotinic acetylcholine receptors (nAChRs), leveraging the structural similarity to nicotine and other pyridine alkaloids.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94667744, N-{[(3R)-pyrrolidin-3-yl]methyl}pyridin-2-amine. Retrieved from [Link]

  • Loudon, G. M., & Parise, J. (2015).Organic Chemistry (6th ed.). Roberts and Company Publishers.
  • Roughley, S. D., & Jordan, A. M. (2011).The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Validation of SₙAr utility in drug discovery).
  • European Chemicals Agency (ECHA). C&L Inventory Database.[1] (Source for general pyridine/amine hazard classifications). Retrieved from [Link]

Sources

Foundational

Stereochemical Divergence in Pharmacophores: The Case of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine

[1][2] Executive Summary The scaffold N-(pyrrolidin-3-ylmethyl)pyridin-2-amine represents a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of Histamine H3 antagonists, CDK2 inhibitors,...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The scaffold N-(pyrrolidin-3-ylmethyl)pyridin-2-amine represents a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of Histamine H3 antagonists, CDK2 inhibitors, and epigenetic modulators (LSD1 inhibitors).[1][2] The molecule consists of a pyridine ring linked via a secondary amine to a methylene bridge, which connects to the chiral C3 position of a pyrrolidine ring.[1]

The distinction between the (R) and (S) enantiomers is not merely crystallographic; it dictates the spatial vector of the pyrrolidine nitrogen (the basic center), altering pKa micro-environments, metabolic liability, and receptor binding affinity.[1][2] This guide provides a technical analysis of these isomers, detailing their synthesis, analytical separation, and pharmacological divergence.[1]

Structural & Stereochemical Analysis[1][2][3][4]

The Chiral Vector

The core difference lies in the C3 carbon of the pyrrolidine ring.

  • Structure: Pyridine-2-NH-CH2-[Pyrrolidine-3-yl].[1][2]

  • Vector Analysis: In a relaxed conformation, the (S)-isomer typically orients the pyrrolidine nitrogen into a specific quadrant relative to the pyridine plane.[1][2] When binding to targets like GPCRs (e.g., H3 receptor), this nitrogen often serves as the primary salt-bridge partner with an Aspartate residue.[1][2]

  • Conformational Bias: The C3-substitution imposes a "pucker" on the pyrrolidine ring.[2] The (S)-enantiomer favors an envelope conformation that may align the methylene linker equatorially, whereas the (R)-enantiomer may force axial interactions depending on the steric bulk of the N-substituent.[1][2]

Physicochemical Properties (Calculated)
PropertyValue (Approx.)Note
MW 177.25 DaFragment-like
cLogP ~1.1Highly soluble, CNS penetrant
pKa (Pyrrolidine N) ~9.5Primary basic center
pKa (Pyridine N) ~3.5Weakly basic
PSA 37 ŲGood membrane permeability

Synthetic Pathways & Resolution

To ensure biological data integrity, researchers must avoid racemic mixtures.[1][2] Two primary strategies exist: Chiral Pool Synthesis (preferred for scale) and Resolution (preferred for early discovery).[2]

Route A: Reductive Amination (Recommended)

This route is preferred for its mild conditions and high functional group tolerance.[2]

Protocol:

  • Reagents: Pyridine-2-carboxaldehyde (1.0 eq), (R)- or (S)-N-Boc-3-aminomethylpyrrolidine (1.1 eq), NaBH(OAc)3 (1.5 eq), DCE (Solvent).[1][2]

  • Procedure:

    • Dissolve aldehyde and amine in DCE. Stir for 30 min to form imine.

    • Add NaBH(OAc)3 portion-wise at 0°C.

    • Stir at RT for 12h.

    • Quench with aq.[2][3] NaHCO3. Extract with DCM.[2]

    • Deprotection: Treat crude with TFA/DCM (1:[1][2]1) to remove Boc group.[2]

  • Yield: Typically 75-85%.[1][2]

Route B: SNAr Substitution

Useful when the pyridine ring contains electron-withdrawing groups (EWG).[1][2]

  • Reagents: 2-Fluoropyridine + (R)/(S)-3-aminomethylpyrrolidine.[1][2]

  • Conditions: DMSO, K2CO3, 100°C.

Synthetic Workflow Diagram

The following diagram illustrates the decision matrix for synthesizing the specific enantiomer.

Synthesis_Workflow Start Target: (R) or (S) N-(pyrrolidin-3-ylmethyl)pyridin-2-amine Route_A Route A: Reductive Amination (Mild, High Yield) Start->Route_A Standard Route_B Route B: SNAr (Requires 2-F or 2-Cl Pyridine) Start->Route_B If Pyridine e- poor Step_A1 Pyridine-2-aldehyde + (R)/(S)-Boc-Amine Route_A->Step_A1 Step_B1 2-Fluoropyridine + (R)/(S)-Boc-Amine Route_B->Step_B1 Intermediate Boc-Protected Intermediate Step_A1->Intermediate NaBH(OAc)3, DCE Step_B1->Intermediate K2CO3, DMSO, Heat Deprotection TFA or HCl Deprotection Intermediate->Deprotection Final Pure Enantiomer (>98% ee) Deprotection->Final

Figure 1: Synthetic decision tree for accessing enantiopure pyrrolidine scaffolds.

Analytical Discrimination (Chiral SFC)[1][2]

Separating the (R) and (S) enantiomers requires specific chiral stationary phases.[2] Standard reverse-phase HPLC is insufficient.[1][2]

Protocol: Chiral Supercritical Fluid Chromatography (SFC)

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1][2]

  • Mobile Phase: CO2 / Methanol (with 0.1% Diethylamine).[2]

    • Note: The basic additive (DEA) is critical to suppress peak tailing caused by the secondary amine interacting with residual silanols.[2]

  • Gradient: Isocratic 15-20% Co-solvent.[1][2]

  • Detection: UV at 254 nm.[2]

  • Result: The (R) and (S) isomers will typically elute with a separation factor (

    
    ) > 1.2, allowing for baseline resolution.[1][2]
    

Biological Implications: Why Stereochemistry Matters

The difference between (R) and (S) in this scaffold is often the difference between a nanomolar drug and an inactive compound.[2]

Case Study: Histamine H3 Antagonists

In H3 receptor antagonists (e.g., analogs of ABT-239), the pyrrolidine nitrogen interacts with a conserved Aspartate (Asp3.[1][2]32) in the transmembrane region.[2]

  • The (S)-Isomer: Often provides the optimal distance (approx 6-8 Å) and vector to form the salt bridge while the pyridine ring sits in the hydrophobic pocket.[1][2]

  • The (R)-Isomer: May orient the nitrogen away from the Aspartate or force the pyridine ring into a steric clash with transmembrane helices (TM3/TM5).[2]

Case Study: Kinase Inhibition (CDK2)

In CDK2 inhibitors, this scaffold often acts as a solvent-front solubilizing group.[1][2]

  • Stereochemical Effect: While the binding affinity might be similar if the group is solvent-exposed, the metabolic stability differs.[1][2] Chiral recognition by CYP450 enzymes (specifically CYP2D6) can lead to faster clearance of one enantiomer over the other.[2]

Biological Interaction Pathway

The following diagram conceptualizes the "Lock and Key" divergence.

Bio_Interaction Receptor Target Receptor (e.g., GPCR Asp3.32 Site) S_Isomer (S)-Isomer Optimal Vector Receptor->S_Isomer Recruits R_Isomer (R)-Isomer Distomeric Vector Receptor->R_Isomer Rejects Binding High Affinity Binding (Salt Bridge Formation) S_Isomer->Binding Clash Steric Clash / Weak Binding (No Salt Bridge) R_Isomer->Clash Response Therapeutic Effect (Antagonism/Inhibition) Binding->Response Clearance Rapid Clearance / Toxicity (Off-target) Clash->Clearance

Figure 2: Pharmacodynamic divergence of (R) vs (S) isomers in receptor binding.[1][2]

References

  • PubChem. (2021).[2] N-{[(3R)-pyrrolidin-3-yl]methyl}pyridin-2-amine Compound Summary. National Library of Medicine. [Link][1][2]

  • Mancuso, F., et al. (2021).[1][2] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [Link]

  • Zhao, P., et al. (2024).[1][2][3][4] Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel CDK2 inhibitors. Bioorganic Chemistry. [Link]

Sources

Exploratory

The Pyrrolidinyl-Methyl-Pyridinamine Pharmacophore: A Technical Guide to Biological Targets

The pyrrolidinyl-methyl-pyridinamine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its unique combina...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolidinyl-methyl-pyridinamine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its unique combination of a basic pyrrolidine nitrogen (protonatable at physiological pH), a flexible methyl linker, and an aromatic pyridine ring allows it to engage in critical cation-


 interactions, hydrogen bonding, and hydrophobic stacking.

This technical guide dissects the three primary biological targets for this scaffold: Nicotinic Acetylcholine Receptors (nAChRs) , Histamine H3 Receptors , and Tyrosine Kinases , providing the mechanistic rationale and experimental protocols for each.

Core Scaffold Analysis

The scaffold consists of three distinct pharmacophoric elements:

  • Pyrrolidine Ring: A saturated, five-membered nitrogen heterocycle.[1] It serves as a cation mimic (often protonated) and provides stereochemical control (chiral centers at C2/C3).

  • Methyl Linker: A single carbon spacer that dictates the distance and rotational freedom between the basic nitrogen and the aromatic core.

  • Pyridinamine (Amino-pyridine): An aromatic system that acts as a hydrogen bond acceptor (pyridine nitrogen) and donor (exocyclic amine), while facilitating

    
    -
    
    
    
    stacking.

Physicochemical Profile:

  • pKa: ~8.5–9.5 (Pyrrolidine nitrogen), ensuring high solubility and electrostatic interaction capability.

  • LogP: Generally 1.5–2.5, optimal for CNS penetration (critical for nAChR and H3 targets).

  • Metabolic Stability: The pyridine ring is relatively resistant to oxidative metabolism compared to phenyl rings, though the pyrrolidine can be subject to N-oxidation or ring hydroxylation.

Primary Target: Nicotinic Acetylcholine Receptors (nAChRs)

The most historically significant target for this scaffold is the neuronal nicotinic acetylcholine receptor, specifically the


  and 

subtypes.
Mechanism of Action

The pyrrolidinyl-methyl-pyridine motif mimics the structure of nicotine and epibatidine .

  • Binding Mode: The protonated pyrrolidine nitrogen mimics the quaternary ammonium of acetylcholine, forming a high-affinity cation-

    
     interaction with Trp149  (in 
    
    
    
    subunits). The pyridine nitrogen forms a hydrogen bond with a backbone carbonyl (e.g., Leu109 ) or a water bridge in the binding pocket.
  • Functional Effect: Agonism or Partial Agonism. Activation leads to cation influx (

    
    , 
    
    
    
    ), membrane depolarization, and neurotransmitter release (Dopamine, Acetylcholine).
Key Compounds & SAR
  • A-85380: A 3-pyridyl ether analog with a pyrrolidine ring.[2] It exhibits picomolar affinity for

    
     nAChRs.
    
  • ABT-594 (Tebanicline): A potent analgesic developed to separate the pain-relieving effects of epibatidine from its toxicity. It utilizes a chloropyridine bioisostere.

Signaling Pathway (Graphviz)

nAChR_Pathway Ligand Pyrrolidinyl-Methyl-Pyridine (Ligand) nAChR α4β2 nAChR (Pentameric Ion Channel) Ligand->nAChR Binding (Trp149) IonFlux Cation Influx (Na+, Ca2+) nAChR->IonFlux Channel Opening Depol Membrane Depolarization IonFlux->Depol CaRise Intracellular [Ca2+]↑ IonFlux->CaRise Direct Influx VGCC Voltage-Gated Ca2+ Channels Depol->VGCC Activation VGCC->CaRise Exocytosis Vesicle Fusion (SNARE Complex) CaRise->Exocytosis DA_Release Dopamine/GABA Release Exocytosis->DA_Release Effect Analgesia / Cognitive Enhancement DA_Release->Effect

Caption: Activation of neuronal nAChRs by pyrrolidinyl-methyl-pyridine ligands leading to neurotransmitter release.

Secondary Target: Histamine H3 Receptors

The scaffold is widely used in the design of non-imidazole H3 antagonists/inverse agonists .

Mechanism of Action
  • Role: H3 receptors are presynaptic autoreceptors that inhibit the release of histamine, acetylcholine, and norepinephrine. Antagonism disinhibits this release, promoting wakefulness and cognitive function.

  • Pharmacophore Fit: The basic pyrrolidine nitrogen binds to the conserved Asp3.32 residue in the GPCR transmembrane domain. The pyridine ring occupies a hydrophobic pocket, often extending into the extracellular space to enhance selectivity over H1/H2 receptors.

Experimental Protocol: [35S]-GTP

S Binding Assay

This assay measures the functional antagonism of the ligand by quantifying the reduction in G-protein activation.

  • Membrane Preparation: Harvest CHO cells stably expressing human H3 receptor. Homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g for 30 min.

  • Incubation:

    • Mix membranes (10

      
      g protein) with GDP (10 
      
      
      
      M) and SPA beads.
    • Add Histamine (agonist) at

      
       concentration to stimulate the receptor.
      
    • Add test compound (Pyrrolidinyl-methyl-pyridinamine analog) at varying concentrations (

      
       to 
      
      
      
      M).
    • Add [35S]-GTP

      
      S (0.1 nM).
      
  • Equilibrium: Incubate for 30 minutes at room temperature.

  • Measurement: Centrifuge (if not using SPA) and count radioactivity.

  • Analysis: Calculate

    
     based on the inhibition of histamine-induced [35S]-GTP
    
    
    
    S binding.
Tertiary Target: Kinases (FGFR & CDK)

In modern oncology, the "pyrrolidinyl-methyl-pyridinamine" moiety often serves as a solvent-exposed solubilizing tail .

Mechanism of Action
  • Role: While the core kinase inhibitor (often a hinge-binder) targets the ATP pocket, this scaffold extends towards the solvent front.

  • Function: The pyrrolidine improves water solubility and oral bioavailability. The pyridine amine can form specific hydrogen bonds with residues at the rim of the catalytic cleft (e.g., in FGFR4 or CDK4/6 ).

  • Example: Compounds targeting the Fibroblast Growth Factor Receptor (FGFR) often utilize the 2-amino-5-(pyrrolidinylmethyl)pyridine motif to tune selectivity and physicochemical properties.

Comparative Data Summary
FeaturenAChR (

)
Histamine H3Kinase (FGFR/CDK)
Role of Pyrrolidine Cation-

interaction (Trp149)
Ionic bond (Asp3.32)Solubility / Solvent interaction
Role of Pyridine H-bond acceptor (Water bridge)Hydrophobic stackingH-bond donor/acceptor (Rim)
Key Residue Trp149, Tyr190Asp3.32, Glu5.46Hinge region / Gatekeeper
Therapeutic Area Pain, Alzheimer's, Smoking CessationNarcolepsy, ADHD, CognitionOncology (Solid Tumors)
Assay Type FLIPR (

), Electrophysiology
[35S]-GTP

S, cAMP
TR-FRET, Western Blot
Experimental Workflow: Screening Funnel

To validate a new derivative of this scaffold, follow this logical screening cascade:

Screening_Funnel Start Library Synthesis (Reductive Amination) Primary Primary Screen: Radioligand Binding (Ki Determination) Start->Primary >95% Purity Secondary Functional Assay: FLIPR / cAMP (Agonist vs Antagonist) Primary->Secondary Ki < 100 nM ADME ADME Profiling: Microsomal Stability LogD / Permeability Secondary->ADME Efficacy Confirmed InVivo In Vivo Efficacy: Analgesia / Cognition Models ADME->InVivo T1/2 > 1h Brain Penetrant

Caption: Step-by-step screening funnel for pyrrolidinyl-methyl-pyridinamine derivatives.

References
  • Holladay, M. W., et al. (1998). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry. Link

  • Esbenshade, T. A., et al. (2008). "The Histamine H3 Receptor: An Attractive Target for the Treatment of Cognitive Disorders." British Journal of Pharmacology. Link

  • Cowart, M. D., et al. (2005). "Discovery of A-331440, a Potent and Selective Histamine H3 Receptor Antagonist." Journal of Medicinal Chemistry. Link

  • Jain, K. K. (2004). "Modulators of Nicotinic Acetylcholine Receptors as Analgesics." Expert Opinion on Investigational Drugs. Link

  • Traxler, P., et al. (2001). "Protein Tyrosine Kinase Inhibitors in Cancer Treatment." Medicinal Research Reviews. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine via Nucleophilic Aromatic Substitution

Abstract The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs.[1] Its synthesis via nucleophilic aromatic substitution (SNAr) on halopyridines is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs.[1] Its synthesis via nucleophilic aromatic substitution (SNAr) on halopyridines is a fundamental and widely utilized transformation.[2] This application note provides a comprehensive, in-depth guide for the coupling of 2-fluoropyridine with pyrrolidine-3-methylamine. We will delve into the mechanistic underpinnings of this SNAr reaction, provide a detailed, step-by-step experimental protocol, and discuss key considerations for reaction optimization and product characterization. This document is intended for researchers, scientists, and drug development professionals seeking to employ this versatile reaction in their synthetic endeavors.

Introduction

Nucleophilic aromatic substitution on electron-deficient aromatic systems, such as pyridine, is a cornerstone of modern organic synthesis.[3] The inherent electron-withdrawing nature of the nitrogen atom in the pyridine ring renders the C2 and C4 positions susceptible to nucleophilic attack.[4] When a good leaving group, such as a halogen, is present at one of these positions, a diverse array of nucleophiles can be introduced.

Among the halopyridines, 2-fluoropyridine often exhibits superior reactivity in SNAr reactions.[5][6] This enhanced reactivity is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and further activates the ring towards nucleophilic attack.[5][7] The rate-determining step in these reactions is typically the initial addition of the nucleophile to form a stabilized intermediate, known as a Meisenheimer complex.[2][5][7] Consequently, the strength of the C-F bond does not hinder the reaction rate.[7]

The coupling of 2-fluoropyridine with pyrrolidine-3-methylamine is a valuable transformation for generating molecules with potential biological activity. The pyrrolidine moiety is a common feature in many natural products and pharmaceuticals, often imparting favorable pharmacokinetic properties. This guide will provide a robust protocol for this specific coupling reaction, grounded in the established principles of SNAr chemistry.

Reaction Mechanism

The SNAr reaction between 2-fluoropyridine and pyrrolidine-3-methylamine proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The primary amine of pyrrolidine-3-methylamine acts as the nucleophile, attacking the C2 position of the 2-fluoropyridine ring. This position is electronically activated by the ring nitrogen.[4] This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate, the Meisenheimer complex.[2][5] The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization.[8]

  • Elimination of the Leaving Group: Aromaticity is restored in the second step through the elimination of the fluoride ion, which is a good leaving group in this context.[5] This step is generally fast. The protonated amine is then deprotonated by a base present in the reaction mixture to yield the final product, N-(pyrrolidin-3-ylmethyl)pyridin-2-amine.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Rate-Determining Step) cluster_products Products 2-Fluoropyridine 2-Fluoropyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized) 2-Fluoropyridine->Meisenheimer + Pyrrolidine-3-methylamine (Nucleophilic Attack) Pyrrolidine-3-methylamine Pyrrolidine-3-methylamine Product N-(pyrrolidin-3-ylmethyl)pyridin-2-amine Meisenheimer->Product - F⁻ (Elimination) HF HF Product->HF + H⁺

Caption: General mechanism of the SNAr reaction.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Fluoropyridine≥99%Commercially AvailableHandle in a fume hood.
Pyrrolidine-3-methylamine≥98%Commercially AvailableCan be used as the free base or hydrochloride salt.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableFinely powdered for better reactivity.
Dimethyl Sulfoxide (DMSO)AnhydrousCommercially AvailableUse a dry solvent for optimal results.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Brine (Saturated NaCl solution)-Prepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure

protocol_workflow start Start setup Reaction Setup: - Dry round-bottom flask - Add K₂CO₃, 2-fluoropyridine, and pyrrolidine-3-methylamine - Add anhydrous DMSO start->setup reaction Reaction: - Stir under N₂ atmosphere - Heat to 120-130 °C - Monitor by TLC or LC-MS (typically 12-24h) setup->reaction workup Workup: - Cool to room temperature - Dilute with water and EtOAc - Separate layers - Extract aqueous layer with EtOAc reaction->workup purification Purification: - Combine organic layers - Wash with brine, dry over Na₂SO₄ - Concentrate under reduced pressure - Purify by flash column chromatography workup->purification end Final Product purification->end

Caption: Experimental workflow for the synthesis.

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium carbonate (1.5 - 2.0 equivalents).

    • Under an inert atmosphere (nitrogen or argon), add 2-fluoropyridine (1.0 equivalent) and pyrrolidine-3-methylamine (1.1 - 1.2 equivalents).

    • Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M with respect to the 2-fluoropyridine.

  • Reaction:

    • Stir the reaction mixture vigorously.

    • Heat the mixture to 120-130 °C.[5] The use of a high-boiling polar aprotic solvent like DMSO facilitates the reaction.[5]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with water and ethyl acetate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with brine to remove residual DMSO.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel. A gradient of dichloromethane and methanol is often effective for eluting the product. Cation-exchange chromatography can also be a suitable purification method for aminopyridine derivatives.[9]

Discussion and Key Considerations

  • Choice of Base: A non-nucleophilic base like potassium carbonate is crucial to neutralize the hydrofluoric acid (HF) that is formed as a byproduct of the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive. Other bases such as potassium phosphate can also be used.[5]

  • Solvent Selection: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions as they can solvate the cationic species and do not interfere with the nucleophile.[5] Anhydrous conditions are recommended to prevent side reactions with water.[5]

  • Temperature: While 2-fluoropyridine is quite reactive, elevated temperatures are often necessary to drive the reaction to completion, especially with less nucleophilic amines.[5] Microwave heating can also be employed to shorten reaction times.[10]

  • Nucleophile Stoichiometry: A slight excess of the amine nucleophile is typically used to ensure complete consumption of the limiting 2-fluoropyridine.

  • Monitoring the Reaction: TLC is a convenient method to monitor the reaction's progress. A suitable solvent system might be 10% methanol in dichloromethane. The product should be more polar than the starting 2-fluoropyridine. LC-MS is also highly effective for tracking the formation of the desired product mass.

Product Characterization

The identity and purity of the synthesized N-(pyrrolidin-3-ylmethyl)pyridin-2-amine should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the pyridine and pyrrolidine protons. The disappearance of the fluorine-coupled signals from 2-fluoropyridine and the appearance of a new N-H signal (if not exchanged with D₂O) are indicative of a successful reaction.

    • ¹³C NMR will show the expected number of carbon signals for the product.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product. The observed mass should correspond to the calculated exact mass of the target molecule.

  • Purity Analysis:

    • High-performance liquid chromatography (HPLC) can be used to determine the purity of the final compound.

Safety Precautions

  • 2-Fluoropyridine is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It should be handled in a well-ventilated fume hood.

  • Pyrrolidine-3-methylamine is corrosive and can cause severe skin burns and eye damage.

  • DMSO can enhance the absorption of other chemicals through the skin.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling these chemicals.

Conclusion

The nucleophilic aromatic substitution reaction between 2-fluoropyridine and pyrrolidine-3-methylamine is a reliable and efficient method for the synthesis of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine. By understanding the reaction mechanism and carefully controlling the reaction parameters as outlined in this protocol, researchers can successfully synthesize this and related 2-aminopyridine derivatives for applications in drug discovery and development.

References

  • Hase, S., et al. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 232(1), 65-8. Available at: [Link]

  • Leadbeater, N. E., & McGowan, C. (2012). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2. Green Chemistry Letters and Reviews, 5(2), 285-290. Available at: [Link]

  • Campeau, L. C., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9046-9053. Available at: [Link]

  • Campeau, L. C., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Available at: [Link]

  • Liu, Y., et al. (2019). Chemodivergent Synthesis of N-(Pyridin-2-Yl)amides and 3-Bromoimidazo[1,2-A]pyridines From Α-Bromoketones and 2-Aminopyridines. RSC Advances. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC. Available at: [Link]

  • Douglas, J. J., & Martin, R. (2020). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. PMC. Available at: [Link]

  • Leadbeater, N. E., & McGowan, C. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. Available at: [Link]

  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Available at: [Link]

  • Reaction Explorer. (n.d.). Reaction Examples. Available at: [Link]

  • Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Preparation of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine hydrochloride salt

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis, purification, and characterization of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine and i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis, purification, and characterization of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine and its subsequent conversion to the hydrochloride salt. The described methodology is centered around a robust reductive amination protocol, a cornerstone reaction in medicinal chemistry for the formation of carbon-nitrogen bonds.[1] This application note details the underlying chemical principles, offers a step-by-step experimental protocol, and outlines the necessary analytical techniques for the comprehensive characterization and quality control of the final product. The information presented herein is intended to equip researchers in drug discovery and development with the practical knowledge required for the efficient and reliable preparation of this and structurally related compounds.

Introduction

N-(pyrrolidin-3-ylmethyl)pyridin-2-amine is a key structural motif found in a variety of biologically active molecules. The pyrrolidine ring is a prevalent feature in numerous FDA-approved drugs, highlighting its importance as a privileged scaffold in medicinal chemistry.[2] The substituted aminopyridine moiety also serves as a critical pharmacophore in many bioactive compounds.[3] The hydrochloride salt form of this amine is often preferred in pharmaceutical development due to its improved water solubility and bioavailability.[4]

The synthesis of this compound is most effectively achieved through reductive amination. This powerful and versatile reaction involves the condensation of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine.[5][6] Reductive amination is widely favored in both academic and industrial settings due to its high efficiency, operational simplicity, and amenability to one-pot procedures, which minimizes waste and purification steps.[7]

This guide will provide a detailed protocol for the synthesis of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine via the reductive amination of 2-aminopyridine with a suitable pyrrolidine-3-carboxaldehyde derivative, followed by the formation of its hydrochloride salt.

Synthetic Strategy and Rationale

The core of the synthetic approach is the formation of a new carbon-nitrogen bond between the pyridine and pyrrolidine moieties. Reductive amination offers a direct and controlled method for this transformation, avoiding the common issue of over-alkylation that can plague traditional SN2 reactions with alkyl halides.[5]

The overall synthetic workflow can be visualized as a two-stage process:

  • Reductive Amination: Formation of the free base, N-(pyrrolidin-3-ylmethyl)pyridin-2-amine.

  • Salt Formation: Conversion of the purified free base to its hydrochloride salt.

Caption: Overall workflow for the synthesis of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine hydrochloride.

Choice of Reagents
  • Amine Source: 2-Aminopyridine is a readily available starting material.

  • Carbonyl Source: A protected form of pyrrolidine-3-carboxaldehyde, such as N-Boc-pyrrolidine-3-carboxaldehyde, is used to prevent self-condensation and other side reactions involving the pyrrolidine nitrogen. The tert-butyloxycarbonyl (Boc) protecting group is ideal as it is stable under the reductive amination conditions and can be readily removed under acidic conditions.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent commonly used for reductive aminations.[5] It is less reactive towards aldehydes and ketones than sodium borohydride, allowing for the in-situ formation and reduction of the imine intermediate.[5]

  • Solvent: A non-protic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typically used for reductive amination reactions.

  • Acid for Salt Formation: A solution of hydrogen chloride in an organic solvent, such as 4M HCl in dioxane or ethereal HCl, is used for the salt formation step.[8] This allows for the precipitation of the hydrochloride salt from the organic solution.

Experimental Protocols

Synthesis of N-Boc-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine (Protected Intermediate)
  • To a stirred solution of 2-aminopyridine (1.0 eq.) and N-Boc-pyrrolidine-3-carboxaldehyde (1.1 eq.) in anhydrous dichloromethane (DCM, ~0.1 M) at room temperature, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure protected intermediate.

Deprotection and Formation of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine (Free Base)
  • Dissolve the purified N-Boc-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine (1.0 eq.) in a minimal amount of a suitable solvent such as methanol or dichloromethane.

  • To this solution, add an excess of 4M HCl in dioxane (e.g., 5-10 eq.) and stir at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess HCl.

  • Dissolve the residue in water and basify to a pH of >10 with a strong base such as 1M sodium hydroxide.[9]

  • Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base, which can be used directly in the next step.

Preparation of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine hydrochloride salt
  • Dissolve the free base of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine in a suitable organic solvent, such as diethyl ether or isopropanol.[8]

  • Slowly add a solution of hydrogen chloride (e.g., 4M in dioxane or gaseous HCl) to the stirred amine solution at a controlled temperature (e.g., 0-25°C).[8]

  • The hydrochloride salt will precipitate out of the solution. Continue stirring for a designated period (e.g., 1-2 hours) to ensure complete precipitation.[8]

  • Collect the solid precipitate by filtration.

  • Wash the filter cake with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any unreacted starting material or impurities.[8]

  • Dry the purified salt under vacuum to remove residual solvent.[8]

Characterization and Quality Control

Thorough characterization of the final product is essential to confirm its identity, purity, and integrity.

Analytical Technique Purpose Expected Observations
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation.The spectra should show characteristic peaks corresponding to the protons and carbons of the pyridinyl and pyrrolidinyl moieties.
Mass Spectrometry (MS) Determination of molecular weight.The mass spectrum should exhibit a molecular ion peak corresponding to the calculated mass of the free base or the protonated molecule.
High-Performance Liquid Chromatography (HPLC) Purity assessment.[10]A single major peak should be observed, with purity typically >95%.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups.Characteristic absorption bands for N-H stretching and bending in the amine salt will be present.[4]
Elemental Analysis (CHN) Determination of elemental composition.The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated values for the hydrochloride salt.
Ion Chromatography (IC) Quantification of the chloride counter-ion.[11][12]This method confirms the correct salt form and stoichiometry.[11][12]
Karl Fischer Titration Determination of water content.[13]Important for assessing the hygroscopicity and stability of the final salt.

Mechanistic Insight: Reductive Amination

The reductive amination proceeds through a two-step mechanism:

  • Imine Formation: The nucleophilic 2-aminopyridine attacks the electrophilic carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This is followed by the elimination of water to form an iminium ion, which is in equilibrium with the imine. This step is typically acid-catalyzed.

  • Reduction: The hydride reducing agent (NaBH(OAc)₃) delivers a hydride to the electrophilic carbon of the iminium ion, reducing it to the final amine product.

Caption: Simplified mechanism of reductive amination.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reductive amination does not go to completion, consider increasing the reaction time or adding a slight excess of the reducing agent. Ensure all reagents and solvents are anhydrous, as water can inhibit the reaction.

  • Low Yields in Deprotection: The efficiency of Boc deprotection can be influenced by the acid concentration and reaction time. If incomplete, increase the amount of HCl or the reaction duration.

  • Difficulty in Precipitation of the Salt: If the hydrochloride salt does not precipitate readily, try cooling the solution or adding a less polar co-solvent to decrease its solubility.

  • Purity Issues: Impurities can arise from side reactions or incomplete purification. Thorough purification of the intermediate and final product by column chromatography and recrystallization/washing is crucial.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium triacetoxyborohydride is a moisture-sensitive reagent and should be handled under an inert atmosphere.

  • Hydrochloric acid is corrosive and should be handled with care.

Conclusion

The synthesis of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine hydrochloride salt can be reliably achieved through a well-established reductive amination protocol followed by salt formation. This guide provides a detailed and practical framework for researchers, emphasizing the rationale behind the chosen synthetic strategy and offering comprehensive protocols for synthesis and characterization. Adherence to these guidelines will facilitate the efficient and reproducible preparation of this important chemical entity for applications in drug discovery and development.

References

  • Isolation (Recovery) of amines. University of Alberta. [Link]

  • Analytical Methods for Determination of Counter-ions in Pharmaceutical Salts. Current Pharmaceutical Analysis. [Link]

  • Amine and HCl - salt formation reaction. YouTube. [Link]

  • Analytical Methods for Determination of Counter-ions in Pharmaceutical Salts | Request PDF. ResearchGate. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride - PMC. NCBI. [Link]

  • Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. University of Glasgow. [Link]

  • Chemodivergent Synthesis of N-(Pyridin-2-Yl)amides. Amanote Research. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Application Note – Reductive Amination. Synple Chem. [Link]

  • Synthesis General Procedures Method A: Preparation for compound E. To a mixture of substituted pyridin-2-amine (1 eq) and subs. Royal Society of Chemistry. [Link]

  • Synthesis and Characterization of Thiazolo Pyridin- 2-Amine and Their Schiff Bases. Journal of Pharmaceutical and Chemical Research. [Link]

  • 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]

  • Biological Studies of some New Substituted Phenyl pyrazol pyridin-2-amine derivatives. Oriental Journal of Chemistry. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC. NCBI. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]

Sources

Method

Technical Guide: N-(pyrrolidin-3-ylmethyl)pyridin-2-amine as a Bidentate Ligand

This guide outlines the technical protocols and application notes for utilizing N-(pyrrolidin-3-ylmethyl)pyridin-2-amine as a bidentate ligand. Part 1: Executive Summary & Chemical Profile N-(pyrrolidin-3-ylmethyl)pyridi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols and application notes for utilizing N-(pyrrolidin-3-ylmethyl)pyridin-2-amine as a bidentate ligand.

Part 1: Executive Summary & Chemical Profile

N-(pyrrolidin-3-ylmethyl)pyridin-2-amine is a flexible, nitrogen-rich heterocyclic scaffold. While commercially established as a building block for medicinal chemistry (e.g., kinase inhibitor libraries), its utility as a bidentate ligand in coordination chemistry is an emerging application.

Unlike rigid bipyridine ligands, this molecule features a flexible methylene-amine linker between the pyridine (aromatic N-donor) and the pyrrolidine (aliphatic secondary amine donor). This flexibility allows for adaptive coordination geometries , enabling the formation of large-bite-angle chelates (7- or 8-membered rings) or bridging modes in polynuclear assemblies.

Chemical Profile
PropertySpecification
IUPAC Name N-(pyrrolidin-3-ylmethyl)pyridin-2-amine
CAS Number 1247664-81-8 (Generic/Methyl derivatives); Verify specific salt form
Molecular Formula C₁₀H₁₅N₃
Molecular Weight 177.25 g/mol
Donor Atoms N1 (Pyridine, sp²), N2 (Pyrrolidine, sp³, secondary)
pKa (Predicted) Pyridine-N: ~5.5
Solubility Soluble in MeOH, EtOH, DMSO, CH₂Cl₂.[1][2][3] Salts are water-soluble.

Part 2: Structural Analysis & Coordination Logic

To successfully use this ligand, one must understand its donor hierarchy. The molecule possesses three nitrogen atoms, but only two are chemically competent for standard transition metal binding:

  • Pyridine Nitrogen (N_py): A borderline "hard/soft" base, ideal for anchoring metals like Cu(II), Ni(II), Pd(II), and Zn(II).

  • Pyrrolidine Nitrogen (N_pyrr): A hard, aliphatic base. At neutral pH, this site is protonated (

    
    ). Critical Step:  You must effectively deprotonate this site or use basic metal salts (e.g., acetates) to enable coordination.
    
  • Exocyclic Amine (-NH-): Generally non-coordinating due to low basicity (delocalization into the pyridine ring) unless deprotonated to form an anionic amido-ligand (requires strong bases like NaH).

Coordination Modes
  • Chelation (Mode A): The flexible linker allows the molecule to wrap around a metal center, forming a large (7-membered) chelate ring. This is entropically less favored than 5-membered rings but stabilizes metals in distorted geometries (e.g., tetrahedral Cu(I)).

  • Bridging (Mode B): Due to the distance between donors, the ligand can bridge two metal centers, forming dinuclear species

    
    .
    

Part 3: Experimental Protocols

Protocol A: Ligand Preparation (Free-Basing)

Most commercial sources supply this compound as a Hydrochloride (HCl) or Trifluoroacetate (TFA) salt. Direct use of salts often inhibits coordination.

Reagents: Ligand salt, 1N NaOH, Dichloromethane (DCM), Brine, MgSO₄.

  • Dissolution: Dissolve 500 mg of the ligand salt in 10 mL of distilled water.

  • Neutralization: Add 1N NaOH dropwise while monitoring pH until pH > 12. The solution may become cloudy as the free base precipitates or oils out.

  • Extraction: Extract the aqueous layer 3x with 15 mL DCM.

  • Drying: Combine organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Isolation: Filter and concentrate under reduced pressure (rotary evaporator).

  • Validation: Obtain a ¹H NMR (CDCl₃). Verify the absence of the broad ammonium proton signal (usually >8 ppm in salts) and the integration of the pyrrolidine -NH (typically ~1.5–2.0 ppm broad singlet).

Protocol B: Synthesis of Cu(II) Complex (General Screening)

This protocol uses Copper(II) Acetate, which acts as an internal base to ensure deprotonation of any residual ammonium species and promotes coordination.

Reagents:

  • Ligand (Free base): 0.2 mmol (35.5 mg)

  • Metal Salt: Cu(OAc)₂·H₂O: 0.2 mmol (40.0 mg)

  • Solvent: Methanol (MeOH, HPLC grade)

Step-by-Step:

  • Metal Solution: Dissolve Cu(OAc)₂·H₂O in 5 mL MeOH. The solution will be teal/blue.

  • Ligand Addition: Dissolve the Ligand in 2 mL MeOH. Add this solution dropwise to the copper solution while stirring at room temperature.

  • Observation: A color shift (typically to deep blue or violet) indicates coordination (N-donor shift).

  • Reaction: Stir for 2 hours at room temperature.

  • Crystallization:

    • Option 1 (Slow Evaporation): Cover the vial with perforated parafilm and let stand for 24–48 hours.

    • Option 2 (Vapor Diffusion): Place the MeOH vial inside a larger jar containing Diethyl Ether.

  • Analysis: Filter crystals. Analyze via IR (shift in Pyridine ring breathing ~1590 cm⁻¹) and Elemental Analysis.

Protocol C: Job’s Plot (Stoichiometry Determination)

Because of the flexible linker, determining whether the complex is 1:1 (M:L) or 1:2 is critical.

  • Stock Solutions: Prepare 10 mM solutions of Metal (e.g., Cu(ClO₄)₂) and Ligand in Acetonitrile.

  • Mixing: Prepare a series of 11 vials with the following ratios (Total Volume = 3 mL):

    • 0:10, 1:9, 2:8 ... 5:5 ... 9:1, 10:0 (Metal:Ligand).

  • Measurement: Measure UV-Vis absorbance at

    
     (determined from a scan of the 1:1 mix).
    
  • Plotting: Plot

    
     vs. 
    
    
    
    . The maximum indicates the stoichiometry (0.5 = 1:1, 0.33 = 1:2).

Part 4: Visualization (Graphviz/DOT)

The following diagram illustrates the coordination logic and the experimental workflow for complex synthesis.

G cluster_0 Ligand Activation cluster_1 Coordination Modes cluster_2 Applications Input Commercial Salt (HCl / TFA) FreeBase Free-Basing Protocol (NaOH / DCM Ext.) Input->FreeBase Check NMR Validation (Confirm -NH shift) FreeBase->Check ActiveLigand Active Ligand (N,N-Donor) Check->ActiveLigand Chelate Mode A: Chelation (7-Membered Ring) Mononuclear ActiveLigand->Chelate + Metal Bridge Mode B: Bridging (Binuclear [M2L2]) ActiveLigand->Bridge + Metal Metal Metal Salt (Cu, Zn, Pd) Metal->Chelate Metal->Bridge Cat Catalysis (C-H Activation) Chelate->Cat Bio Bioinorganic (Enzyme Mimicry) Bridge->Bio

Figure 1: Workflow for ligand activation, potential coordination modes (Chelate vs. Bridge), and downstream applications.

Part 5: Application Notes

Catalysis (C-H Activation)

The Pyridine-Amine motif is a privileged scaffold in catalysis (e.g., directing groups in Pd-catalyzed C-H activation).

  • Mechanism: The pyridine N directs the metal to the substrate, while the pyrrolidine secondary amine can act as an internal base (proton shuttle) or a hemilabile ligand that dissociates to open a coordination site for the substrate.

  • Recommendation: Use this ligand for nickel-catalyzed cross-coupling reactions where bulky, flexible ligands prevent catalyst aggregation.

Bioinorganic Modeling

The structure mimics the histidine-proline environment found in certain metalloenzymes.

  • Experiment: Use the Zn(II) complex to study hydrolytic activity (e.g., phosphate ester hydrolysis). The pendant pyrrolidine arm can assist in nucleophilic attack or hydrogen bonding to the substrate.

Part 6: References

  • PubChem. (2021).[1] N-{[(3R)-pyrrolidin-3-yl]methyl}pyridin-2-amine (CID 94667744).[1] National Library of Medicine. Retrieved February 14, 2026, from [Link]

  • Lee, C. R., et al. (2008).[4] Crystal structures of Cu complexes of dipyridylamine derivatives. (Contextual reference for pyridyl-amine coordination geometry). Acta Crystallographica Section E.

  • Constable, E. C. (2000). Coordination chemistry of macrocyclic and flexible pyridine ligands. (General reference for flexible N-donor ligands). Coordination Chemistry Reviews.

Sources

Application

Application Note: Solid-Phase Synthesis Strategies for Pyridine-Amine Libraries

Executive Summary The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., Imatinib derivatives), GPCR ligands, and anti-infectiv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., Imatinib derivatives), GPCR ligands, and anti-infectives.[1] While solution-phase synthesis is well-established, transferring these chemistries to Solid-Phase Organic Synthesis (SPOS) offers distinct advantages: rapid purification via filtration, pseudo-dilution effects to prevent dimerization, and amenability to split-and-pool combinatorial strategies.[1]

This guide details two primary strategies for generating pyridine-amine libraries on solid support:

  • Nucleophilic Aromatic Substitution (

    
    ):  A metal-free, robust approach for activated electrophiles.
    
  • Buchwald-Hartwig Cross-Coupling: A transition-metal-catalyzed method for unactivated systems.

Strategic Planning: Resin & Linker Selection[1][2][3]

The success of a pyridine-amine library depends heavily on the resin choice. The resin must withstand the reaction conditions (high temperature for


, basic conditions for Pd-coupling) and provide the correct C-terminal functionality upon cleavage.
Comparative Resin Table
Resin TypeLinker ChemistryCleavage ConditionIdeal ForContraindications
Rink Amide Fmoc-compatible, Benzhydrylamine95% TFAC-terminal Amides (Carboxamide pyridines)Base-labile targets (stable to Fmoc removal)
2-Chlorotrityl (2-CTC) Trityl chloride1% TFA / HFIPC-terminal Acids or Secondary Amines Strong acid conditions during synthesis
Wang Benzyloxybenzyl alcohol95% TFAC-terminal Acids Nucleophiles that might cleave the ester prematurely
Expert Insight: The "Trityl Trap"

For libraries where the pyridine is attached via a secondary amine (e.g., Resin-NH-Pyridine), 2-Chlorotrityl resin is superior. It allows for direct attachment of a primary amine to the resin, which is then arylated.[1] The bulky trityl group prevents over-alkylation, ensuring mono-selectivity—a common challenge in solution phase.[1]

Workflow Visualization

The following diagram outlines the decision logic for selecting the synthesis pathway based on substrate electronic properties.

PyridineSynthesisWorkflow Start Target: Pyridine-Amine Library Substrate Analyze Pyridine Electrophile Start->Substrate Activated Activated? (e.g., 2-F-3-NO2) Substrate->Activated EWG Present Unactivated Unactivated? (e.g., 2-Cl, 2-Br) Substrate->Unactivated Electron Neutral/Rich MethodA Method A: SNAr (Metal-Free) Activated->MethodA MethodB Method B: Buchwald-Hartwig (Pd-Catalyzed) Unactivated->MethodB ProcessA 1. Swell Resin (NMP) 2. Add DIEA + Pyridine 3. Heat (80-100°C) MethodA->ProcessA ProcessB 1. Pd2(dba)3 + Ligand (RuPhos) 2. NaOtBu Base 3. Inert Atmosphere (N2) MethodB->ProcessB QC QC: Cleavage & LCMS ProcessA->QC ProcessB->QC

Caption: Decision tree for selecting between SNAr and Buchwald-Hartwig methodologies based on pyridine activation status.

Protocol A: Nucleophilic Aromatic Substitution ( )

Application: Best for pyridines with strong electron-withdrawing groups (EWG) like


, 

, or

ortho/para to the halogen. Key Principle: Fluoride is the preferred leaving group over chloride for

on heteroaromatics due to the higher electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.[1]
Materials
  • Resin: Rink Amide MBHA (Loading: 0.5–0.7 mmol/g)

  • Reagents: 2-Fluoro-3-nitropyridine (or analog), DIEA (Diisopropylethylamine).

  • Solvent: NMP (N-methyl-2-pyrrolidone) – chosen for its high boiling point and ability to solvate peptide-resin aggregates.

Step-by-Step Procedure
  • Resin Preparation:

    • Weigh 100 mg of resin into a fritted syringe reactor.

    • Swell in DMF (3 x 5 min), then NMP (2 x 5 min).

    • Note: If Fmoc-protected, deprotect with 20% Piperidine/DMF (2 x 10 min) and wash thoroughly.

  • Reaction Assembly:

    • Dissolve the fluoropyridine electrophile (5.0 equiv) in NMP.

    • Add DIEA (10.0 equiv) to the solution.

    • Add the solution to the resin.[1][2][3]

  • Incubation:

    • Shake at 80°C for 4–12 hours .

    • Caution: Ensure the reactor is sealed tightly.[1] NMP does not evaporate easily, but thermal expansion can cause leakage.[1]

  • Washing & Monitoring:

    • Drain and wash with NMP (5x), DCM (5x), and MeOH (3x) to shrink resin.

    • Validation: Perform a Chloranil Test .

      • Positive (Blue): Secondary amine present (Incomplete reaction if starting from primary amine).

      • Negative (Colorless): Reaction complete (if forming tertiary amine).

Protocol B: Solid-Phase Buchwald-Hartwig Amination

Application: Essential for unactivated halopyridines (e.g., 2-chloropyridine, 3-bromopyridine) where


 fails.
Key Principle:  The catalyst system must be highly active but soluble enough to be washed away.[1] Ligand selection is critical; RuPhos  and XPhos  are superior for pyridines.[1]
Materials
  • Catalyst Source:

    
     or precatalyst (e.g., XPhos Pd G3).
    
  • Ligand: RuPhos (for secondary amines) or BrettPhos (for primary amines).

  • Base:

    
     (Sodium tert-butoxide) – use fresh; moisture kills this reaction.
    
  • Solvent: Anhydrous 1,4-Dioxane (degassed).

Step-by-Step Procedure
  • Inert Environment Setup:

    • This reaction is oxygen-sensitive. Use a reactor capable of maintaining a nitrogen blanket or perform in a glovebox if possible.

    • Alternative: Sparge all solvents with Nitrogen for 15 mins prior to use.[1]

  • Catalyst Pre-complexation (Critical Step):

    • In a separate dry vial, mix

      
       (0.05 equiv) and Ligand (0.10 equiv) in degassed dioxane.
      
    • Stir at RT for 10 mins until the solution changes color (often to a deep orange/red), indicating active catalyst formation.

  • Reaction Assembly:

    • Add the Halopyridine (5.0 equiv) and

      
       (10.0 equiv) to the catalyst solution.
      
    • Transfer this suspension immediately to the swollen resin (containing the amine).

  • Incubation:

    • Agitate at 90–100°C for 16 hours .

    • Note: Do not use magnetic stir bars directly on resin (grinds beads). Use an orbital shaker.

  • Metal Removal (The "Black Bead" Problem):

    • After draining, the resin will likely be dark due to Pd precipitation.[1]

    • Wash Protocol:

      • DMF (3x)

      • 0.5% Sodium Diethyldithiocarbamate (in DMF) – Chelates Pd.

      • DCM (3x)[2]

    • Repeat until resin returns to its original color.[1]

Quality Control & Troubleshooting

On-Resin Analysis

Standard Kaiser (Ninhydrin) tests are often false-negative for pyridine-amines due to reduced nucleophilicity.

  • Recommended: Chloranil Test (Acetaldehyde/Chloranil). Detects secondary amines reliably.

  • Micro-Cleavage: Remove ~5 mg of resin, treat with 50 µL TFA, evaporate, and run LCMS.[1] This is the only definitive confirmation.

Common Failure Modes
ObservationRoot CauseSolution
Low Yield (

)
Poor swelling in reaction solventSwitch from DMF to NMP; increase temperature.
Pd Contamination Trapped metal in polymer matrixUse dithiocarbamate washes; switch to functionalized Pd-scavenging silica post-cleavage.
Incomplete Coupling Steric hindrance of resinUse a longer linker (PEG-spacer) to move the reaction site away from the bead surface.

References

  • Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. Molecular Diversity, 2003.[1][4] Link

  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC, 2011.[1] Link

  • Buchwald-Hartwig Amination of Substituted Pyridines. BenchChem Technical Notes. Link

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis. ACS Med. Chem. Lett., 2024.[1] Link

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem, 2011.[1] Link

Sources

Method

Procedure for Boc-deprotection of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine intermediates

Application Note: Optimized Strategies for Boc-Cleavage in Pyridyl-Pyrrolidine Scaffolds Introduction & Chemical Context The intermediate N-(pyrrolidin-3-ylmethyl)pyridin-2-amine represents a critical scaffold in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Strategies for Boc-Cleavage in Pyridyl-Pyrrolidine Scaffolds

Introduction & Chemical Context

The intermediate N-(pyrrolidin-3-ylmethyl)pyridin-2-amine represents a critical scaffold in medicinal chemistry, frequently appearing in kinase inhibitors and GPCR ligands. The deprotection of its tert-butoxycarbonyl (Boc) precursor is a pivotal step that often dictates the purity and yield of the final pharmaceutical ingredient.

While Boc deprotection is a fundamental transformation, this specific scaffold presents unique challenges due to the dual-basic nature of the molecule:

  • The Secondary Amine: The pyrrolidine nitrogen (pKa ~11.3) is highly basic.

  • The Pyridine Ring: The pyridyl nitrogen (pKa ~5.2) adds a second protonation site.

Consequently, standard deprotection protocols often yield hygroscopic di-salts (e.g., bis-trifluoroacetate or dihydrochloride) rather than free-flowing solids. This guide outlines two optimized protocols—Method A (TFA) for high-throughput/solution-phase applications and Method B (HCl) for scale-up and solid salt isolation—along with critical purification strategies to handle the resulting ionic species.

Strategic Decision Matrix

Before selecting a protocol, the end-use of the intermediate must be defined. The choice of acid determines the isolation state (Salt vs. Free Base).

DecisionMatrix Start Start: Boc-Protected Intermediate Goal Define End Goal Start->Goal MethodA Method A: TFA/DCM (Solution Phase) Goal->MethodA Next step is coupling/solution chem MethodB Method B: HCl/Dioxane (Precipitation) Goal->MethodB Need storage or stable solid Salt Outcome: TFA Salt (Hygroscopic Oil) MethodA->Salt Evaporation FreeBase Outcome: Free Base (Oil/Solid) MethodA->FreeBase SCX or Basic Workup Solid Outcome: HCl Salt (Crystalline Solid) MethodB->Solid Filtration MethodB->FreeBase Neutralization

Figure 1: Decision matrix for selecting the optimal deprotection strategy based on downstream requirements.

Method A: Trifluoroacetic Acid (TFA) Deprotection

Best for: Small scale, rapid throughput, or when the next step is a solution-phase coupling.

Mechanism & Rationale: TFA is a strong organic acid that rapidly cleaves the Boc group via an


-like mechanism. The tert-butyl cation is liberated and subsequently eliminates to form isobutylene and CO₂.
  • Scavenger Note: While the pyridine ring is electron-deficient, the amino linkage at the 2-position donates electron density. To prevent tert-butylation of the pyridine ring or the secondary amine, the addition of a silane scavenger is highly recommended as a "self-validating" purity measure.

Protocol:
  • Preparation: Dissolve 1.0 equivalent of the Boc-protected intermediate in Dichloromethane (DCM) . The concentration should be approximately 0.1 M.

  • Scavenger Addition: Add Triisopropylsilane (TIPS) (2.0 eq) or Triethylsilane (TES).

    • Why? TIPS traps the t-butyl cation, preventing side reactions with the nucleophilic amine product.

  • Acidification: Cool the solution to 0°C. Dropwise add TFA to reach a final ratio of 1:1 to 1:4 (TFA:DCM).

    • Caution: Massive CO₂ evolution will occur. Ensure open venting.

  • Reaction: Warm to room temperature and stir for 1–2 hours.

    • Monitoring: Check by LCMS (Mass shift: M-100) or TLC (Stain with Ninhydrin; free amine will turn dark red/purple).

  • Workup (Volatility Strategy):

    • Concentrate the mixture in vacuo.

    • Azeotrope: Redissolve the residue in Toluene or DCM and evaporate again (repeat 3x). This removes excess TFA, which can inhibit subsequent coupling reactions.

Method B: HCl-Mediated Deprotection

Best for: Scale-up (>1g), storage, or generating a stable crystalline salt.

Mechanism & Rationale: Using anhydrous HCl in an ethereal solvent (Dioxane or Diethyl Ether) often causes the deprotected amine salt to precipitate directly from the solution, driving the equilibrium forward and simplifying purification to a mere filtration step.

Protocol:
  • Dissolution: Dissolve the substrate in a minimal amount of 1,4-Dioxane or Methanol (if solubility is poor).

  • Acid Addition: Add 4M HCl in Dioxane (5–10 equivalents) at 0°C.

    • Note: Avoid aqueous HCl if possible to prevent potential hydrolysis of sensitive linkers, though this specific scaffold is generally stable.

  • Precipitation: Stir at room temperature for 2–4 hours.

    • Observation: A white to off-white precipitate (the dihydrochloride salt) should form.

  • Isolation:

    • Dilute with excess Diethyl Ether (Et₂O) or MTBE to maximize precipitation.

    • Filter the solid under nitrogen (hygroscopic warning).

    • Wash the cake with Et₂O.

  • Drying: Dry under high vacuum/lyophilize to remove trace dioxane.

Purification & Free-Basing Strategy

The resulting product from both methods is a salt.[1] If the free base is required for biological assay or nucleophilic substitution, neutralization is critical .

The SCX Column Method (Recommended): Strong Cation Exchange (SCX) chromatography is the superior method for purifying this specific intermediate because it separates the amine from non-basic impurities (like silane byproducts).

  • Load: Dissolve the crude salt in MeOH and load onto a pre-conditioned SCX cartridge.

  • Wash: Flush with MeOH. The amine stays bound; non-basic impurities elute.

  • Elute: Release the product using 2M Ammonia in Methanol .

  • Finish: Concentrate to obtain the clean free base.

Comparison of Methods:

FeatureMethod A: TFAMethod B: HCl
Reagent TFA / DCM4M HCl / Dioxane
Scavenger Recommended (TIPS/TES)Not typically required
Product Form Di-TFA Salt (Oily/Hygroscopic)Di-HCl Salt (Solid)
Purification Requires Azeotrope/SCXFiltration often sufficient
Speed Very Fast (<1 hr)Moderate (2–4 hrs)

Troubleshooting & Quality Control

Common Issues:
  • "The Gummy Solid": If Method B yields a sticky gum instead of a powder, it indicates trapped solvent or incomplete salt formation.

    • Fix: Triturate (grind) the gum with anhydrous Ether or Hexanes under sonication.

  • Incomplete Deprotection:

    • Cause: The basic pyridine ring buffers the acid, effectively reducing the proton concentration available for Boc activation.

    • Fix: Increase acid equivalents (up to 20 eq) or concentration.

Analytical Validation (Self-Validating System):
  • 1H NMR (DMSO-d6):

    • Check: Disappearance of the strong singlet at

      
       1.40 ppm (9H, Boc group).
      
    • Check: Appearance of broad exchangeable protons at

      
       8.0–10.0 ppm (Ammonium/Pyridinium protons).
      
  • LCMS:

    • Confirm Mass:

      
       Da.
      

Visualizing the Workflow

ProtocolWorkflow Start Start: Boc-Intermediate Dissolve Dissolve in Solvent (DCM or Dioxane) Start->Dissolve Scavenger Add Scavenger (TIPS) *Crucial for TFA Method* Dissolve->Scavenger Acid Add Acid (TFA or HCl) Monitor CO2 Evolution Scavenger->Acid Monitor Monitor (LCMS/TLC) Target: M-100 mass shift Acid->Monitor Decision Is Product Solid? Monitor->Decision Filter Filtration (HCl Method) Wash with Ether Decision->Filter Yes (Precipitate) Evap Evaporation (TFA Method) Azeotrope with Toluene Decision->Evap No (Solution) Final Final Product (Salt or Free Base) Filter->Final SCX Optional: SCX Purification (For Free Base) Evap->SCX SCX->Final

Figure 2: Step-by-step experimental workflow for Boc deprotection and isolation.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[2] (The definitive guide on protective group stability and cleavage conditions).

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism (HCl & TFA).[1][3][4] Retrieved October 26, 2023. (Detailed mechanistic insights and standard protocols).

  • BenchChem. (2025).[1][3][5] A Comparative Guide to TFA and HCl for Boc Deprotection.[1] (Quantitative comparison of acid performance).

  • Sigma-Aldrich. (n.d.). N-(Pyrimidin-5-ylmethyl)pyridin-2-amine Product & Safety Data. (Safety and handling data for similar pyridyl-amine scaffolds).

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[6][7] International Journal of Peptide and Protein Research.[8] (Seminal paper on the use of scavengers in Boc deprotection).

Sources

Application

Application Note &amp; Protocol: Systematic Solvent Selection for the Recrystallization of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an optimal solvent system for the purification of N-(pyrrolidin-3-ylmethyl)pyridin-2-amin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting an optimal solvent system for the purification of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine via recrystallization. Recrystallization is a powerful technique for purifying solid organic compounds, and its success is critically dependent on the appropriate choice of solvent.[1][2][3] This guide moves from theoretical principles to a practical, step-by-step protocol for systematic solvent screening and subsequent recrystallization, ensuring a robust and reproducible purification process.

Introduction: The Central Role of the Solvent in Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent.[4] The core principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[1][5] When a saturated solution of an impure compound in a hot solvent is allowed to cool, the solubility of the target compound decreases, leading to the formation of crystals.[5][6] As the crystal lattice grows, it selectively incorporates molecules of the target compound, effectively excluding impurity molecules, which remain dissolved in the surrounding solution (the mother liquor).[1][3]

The selection of an appropriate solvent is the most critical parameter in developing a successful recrystallization protocol.[7] An ideal solvent should exhibit the following characteristics[7][8][9]:

  • High dissolving power for the target compound at elevated temperatures (near the solvent's boiling point).

  • Low dissolving power for the target compound at low temperatures (room temperature or below).

  • Favorable solubility for impurities , either dissolving them very well at all temperatures (so they stay in the mother liquor) or not at all (so they can be removed by hot filtration).[7][8]

  • Chemical inertness , meaning it does not react with the compound being purified.[5][9]

  • Volatility , allowing for easy removal from the purified crystals by drying.[9]

  • Non-toxic, inexpensive, and non-flammable for safety and practicality.[9]

Finding a single solvent that meets all these criteria can be challenging. In such cases, a two-solvent (or solvent pair) system is often employed.[8][10] This involves one solvent in which the compound is highly soluble (the "good" solvent) and a second, miscible solvent in which the compound is poorly soluble (the "poor" solvent).[8][11]

Physicochemical Profile of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine

Understanding the structure of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine is key to predicting its solubility behavior.

  • Structure: The molecule consists of a pyridine ring, a pyrrolidine ring, and two amine functional groups (a secondary amine in the pyrrolidine ring and a secondary aminopyridine).

  • Polarity: The presence of multiple nitrogen atoms and N-H bonds allows for hydrogen bonding, making the molecule moderately polar. The pyridine and pyrrolidine rings contribute some non-polar character.

  • Predicted Solubility: Based on the "like dissolves like" principle, the compound is expected to be soluble in polar protic solvents (like alcohols) and potentially polar aprotic solvents (like acetone or ethyl acetate).[12] Its solubility in non-polar solvents like hexanes or toluene is expected to be low. A structurally similar compound, 6-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyrimidin-4-amine, is noted to be soluble in DMSO and DMF but insoluble in water, suggesting that highly polar solvents are effective.[13]

Protocol 1: Systematic Solvent Screening

This protocol outlines a small-scale, systematic approach to test the solubility of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine in a range of common laboratory solvents to identify a suitable candidate for recrystallization.

Materials:

  • Crude N-(pyrrolidin-3-ylmethyl)pyridin-2-amine (~100 mg)

  • Test tubes or small vials

  • Selection of solvents (e.g., Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane)

  • Hot plate or water bath

  • Glass stirring rod

Procedure:

  • Preparation: Place approximately 10-20 mg of the crude compound into a series of labeled test tubes.

  • Room Temperature Test: To each tube, add the selected solvent dropwise (start with ~0.5 mL), swirling or stirring after each addition. Observe and record if the compound dissolves completely at room temperature. A solvent that dissolves the compound readily at room temperature is generally unsuitable for single-solvent recrystallization.[9]

  • Hot Solubility Test: If the compound did not dissolve at room temperature, heat the mixture gently in a water bath or on a hot plate to the solvent's boiling point.[14] Continue to add small portions of the hot solvent until the solid completely dissolves. Record the approximate volume of solvent required. An ideal solvent will dissolve the compound in a reasonable volume of hot solvent.[12]

  • Cooling Test: Once a hot, saturated solution is formed, remove the test tube from the heat and allow it to cool slowly to room temperature.[6] After it has reached room temperature, place it in an ice bath to promote further crystallization.[9][14]

  • Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-formed crystals upon cooling.[12] If no crystals form, it may indicate that too much solvent was added or the compound is too soluble even when cold.[15]

  • Data Logging: Record all observations in a table similar to the one below.

Data Presentation: Solvent Screening Log
SolventSolubility at Room Temp. (in ~1 mL)Solubility at Boiling (in ~1 mL)Crystal Formation on CoolingNotes / Suitability
WaterInsoluble (I)Soluble (S)Abundant crystalsPotential candidate
EthanolSoluble (S)Very Soluble (VS)Few or no crystalsUnsuitable alone; possible "good" solvent for a pair
IsopropanolSparingly Soluble (SS)Soluble (S)Good crystal formationStrong candidate
AcetoneSparingly Soluble (SS)Soluble (S)Moderate crystal formationPotential candidate
Ethyl AcetateSparingly Soluble (SS)Soluble (S)Good crystal formationStrong candidate
TolueneInsoluble (I)Sparingly Soluble (SS)Poor recoveryUnsuitable alone
HeptaneInsoluble (I)Insoluble (I)No dissolutionUnsuitable; possible "poor" solvent for a pair

Note: This table is populated with hypothetical data for illustrative purposes.

Visualization: Solvent Screening Workflow

G Workflow for Recrystallization Solvent Screening start Start: Place ~20mg crude compound in test tube add_rt_solvent Add 0.5 mL solvent at room temperature start->add_rt_solvent check_rt_sol Completely Dissolved? add_rt_solvent->check_rt_sol heat_solvent Heat mixture to boiling check_rt_sol->heat_solvent No unsuitable_rt Result: Unsuitable for single-solvent use. (Consider as 'good' solvent for a pair) check_rt_sol->unsuitable_rt Yes add_hot_solvent Add more hot solvent dropwise until dissolved heat_solvent->add_hot_solvent check_hot_sol Dissolved? add_hot_solvent->check_hot_sol cool_solution Cool slowly to RT, then place in ice bath check_hot_sol->cool_solution Yes unsuitable_hot Result: Insoluble. (Consider as 'poor' solvent for a pair) check_hot_sol->unsuitable_hot No (after ~3 mL) check_crystals Abundant Crystals Formed? cool_solution->check_crystals suitable Result: Good Candidate for Recrystallization check_crystals->suitable Yes unsuitable_cool Result: Poor Candidate. (Too soluble when cold) check_crystals->unsuitable_cool No

Caption: Workflow for single-solvent screening.

Protocol 2: Recrystallization of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine

This protocol provides a general method for recrystallization once a suitable solvent or solvent pair has been identified from the screening process.

Part A: Single-Solvent Recrystallization
  • Dissolution: Place the crude N-(pyrrolidin-3-ylmethyl)pyridin-2-amine in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling.[1] Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[10][12] Adding excess solvent will reduce the final yield.[5][15]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.[11][14]

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6][16] Rushing the cooling process can trap impurities.[10][14] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[14]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6][9]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor and soluble impurities.[2][9]

  • Drying: Allow air to be pulled through the crystals on the funnel for several minutes to help them dry.[9] Transfer the crystals to a watch glass and dry them completely in a vacuum oven until a constant weight is achieved.[12]

Part B: Two-Solvent Recrystallization

This method is used when no single solvent is ideal.[10]

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (the one in which it is very soluble).

  • Induce Cloudiness: While keeping the solution hot, add the "poor" solvent (the one in which it is insoluble) dropwise until the solution just begins to turn persistently cloudy (turbid).[11] This indicates the point of saturation.

  • Re-clarify: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.[11]

  • Cooling and Collection: Proceed with steps 3-6 from the single-solvent method above. The washing solvent should be a chilled mixture of the two solvents in a ratio that does not dissolve the crystals.[11]

Visualization: Solvent System Selection Logic

G Logic for Selecting Solvent System start Start: Results from Solvent Screening check_ideal Is there a solvent that dissolves the compound well when hot but poorly when cold? start->check_ideal select_single Select that solvent and proceed with Single-Solvent Recrystallization check_ideal->select_single Yes check_pair Can a miscible pair be found? (One dissolves well, one dissolves poorly) check_ideal->check_pair No end_single End: Protocol Complete select_single->end_single select_pair Select the pair and proceed with Two-Solvent Recrystallization (e.g., Ethanol/Heptane) check_pair->select_pair Yes fail Re-evaluate purification method. (Consider chromatography) check_pair->fail No end_pair End: Protocol Complete select_pair->end_pair

Caption: Decision tree for choosing a recrystallization method.

Troubleshooting Common Issues

ProblemPossible Cause(s)Solution(s)
No Crystals Form - Too much solvent was used. - Solution is supersaturated and requires a nucleation site.- Boil off some solvent to concentrate the solution and try cooling again.[15] - Scratch the inside of the flask with a glass rod at the solution's surface.[10][15] - Add a "seed crystal" of the pure compound.[15][16]
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the compound. - The solution is cooling too rapidly. - High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount more solvent, and allow it to cool much more slowly.[15] - Consider a different solvent with a lower boiling point.
Low Recovery / Yield - Too much solvent was used initially.[12][16] - Premature crystallization during hot filtration. - Crystals were washed with solvent that was not ice-cold.- Evaporate some of the mother liquor to see if more crystals form. - Ensure funnel and receiving flask are pre-heated for hot filtration. - Always use minimal amounts of ice-cold solvent for washing.[12]
Crystals Form Too Quickly - The solution was cooled too rapidly. - The solution was too concentrated.- Reheat to re-dissolve, add a small amount of extra solvent (1-2 mL), and cool slowly.[16] Insulate the flask to slow the cooling rate.

Conclusion

The purification of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine by recrystallization is a highly effective method when approached systematically. By conducting a thorough solvent screen based on the principles of solubility, an optimal solvent system can be identified. Adherence to the detailed protocols for single or two-solvent recrystallization, combined with an understanding of common troubleshooting techniques, will enable researchers to consistently obtain a high-purity crystalline product.

References

  • Crystallization - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Recrystallization Steps - Theory pages. (n.d.). Labster. Retrieved from [Link]

  • Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York. Retrieved from [Link]

  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved from [Link]

  • Recrystallization. (n.d.). Millersville University. Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough. Retrieved from [Link]

  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center, University of Michigan-Dearborn. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). Department of Chemistry, University of Rochester. Retrieved from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of Cape Town. Retrieved from [Link]

  • N-{[(3R)-pyrrolidin-3-yl]methyl}pyridin-2-amine. (n.d.). PubChem. Retrieved from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs. (n.d.). University of York. Retrieved from [Link]

  • 3: Crystallization. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry Crystallization. (n.d.). SATHEE. Retrieved from [Link]

  • Crystallization: Definition, Principle, Demonstration & Application. (n.d.). Aakash. Retrieved from [Link]

  • Recrystallization1. (n.d.). California State University, Los Angeles. Retrieved from [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine synthesis

This technical guide addresses the synthesis and yield optimization of -(pyrrolidin-3-ylmethyl)pyridin-2-amine (CAS: 1251925-43-5). This scaffold involves coupling a pyridine ring at the C2 position to a primary amine ex...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and yield optimization of


-(pyrrolidin-3-ylmethyl)pyridin-2-amine  (CAS: 1251925-43-5).

This scaffold involves coupling a pyridine ring at the C2 position to a primary amine extended from a pyrrolidine core. The synthesis is frequently bottlenecked by the poor nucleophilicity of the amine reacting with the electron-deficient (yet often sluggish) pyridine electrophile.

Technical Guide: Yield Optimization for -(pyrrolidin-3-ylmethyl)pyridin-2-amine

Strategic Route Selection

The choice of starting material dictates the reaction mechanism. You are likely using one of two primary routes. Select your current protocol below to access specific troubleshooting steps.

  • Route A (S

    
    Ar):  2-Fluoropyridine + tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate.
    
    • Mechanism:[1][2][3][4][5][6][7][8] Nucleophilic Aromatic Substitution.[2][4][9][10]

    • Pros: Metal-free, scalable, cost-effective.

    • Cons: Requires high temperatures; sensitive to steric hindrance.

  • Route B (Buchwald-Hartwig): 2-Chloropyridine + tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate.

    • Mechanism:[1][2][3][4][5][6][7][8] Pd-catalyzed Cross-Coupling.

    • Pros: Works under milder conditions; tolerates less reactive electrophiles.

    • Cons: Catalyst cost, Pd removal, sensitivity to oxygen.

Module 1: The S Ar Protocol (Route A)

The "Workhorse" Method

The Core Issue: 2-Halopyridines are less reactive than their pyrimidine counterparts. The most common error is substituting 2-Chloropyridine for 2-Fluoropyridine in a metal-free S


Ar reaction.
  • Scientific Insight: In S

    
    Ar, the rate-determining step is the initial nucleophilic attack, not the leaving group departure. Fluorine’s high electronegativity inductively stabilizes the anionic Meisenheimer intermediate, accelerating the reaction significantly compared to chlorine or bromine [1].
    

Optimized Protocol Parameters:

ParameterRecommendationRationale
Electrophile 2-Fluoropyridine (Strict Requirement)Reacts ~100x faster than 2-Cl or 2-Br in S

Ar due to inductive stabilization of the transition state.
Stoichiometry 1.0 equiv Pyridine : 1.2 equiv Amine The amine is the valuable nucleophile; slight excess drives the pyridine to completion.
Solvent DMSO or NMP (0.5 M - 1.0 M)High dielectric constant stabilizes the polar transition state. Avoid DMF if T > 120°C (decomposes to dimethylamine).
Base DIPEA (2-3 equiv) or K

CO

DIPEA prevents protonation of the amine nucleophile without causing hydrolysis side reactions.
Temperature 110°C – 130°C Activation energy is high. Refluxing in low-boiling solvents (THF, DCM) will result in <10% conversion.

Troubleshooting S


Ar Yields: 
  • Problem: Low conversion (<50%) after 24h.

    • Fix: Check your electrophile. If using 2-chloropyridine, switch to 2-fluoropyridine immediately. If already using Fluoro, increase concentration to 1.0 M to drive bimolecular kinetics.

  • Problem: Black tar formation.

    • Fix: Oxidative degradation. Degas your solvent (sparge with N

      
       for 15 mins) before heating. Pyridine amines are oxidation-prone at high temps.
      
Module 2: The Buchwald-Hartwig Protocol (Route B)

The "High-Precision" Alternative

If you must use 2-chloropyridine (perhaps due to supply or substitution patterns), you cannot rely on thermal S


Ar. You must use Palladium catalysis.[7]

Optimized Protocol Parameters:

ParameterRecommendationRationale
Catalyst Pd

(dba)

(1-2 mol%)
Robust Pd(0) source.
Ligand Xantphos or BINAP (2-4 mol%)Bidentate ligands prevent

-hydride elimination and stabilize the Pd center [2]. Xantphos often gives higher turnover for primary amines.
Base NaO

Bu
(1.5 equiv)
Strong base required to deprotonate the amine upon coordination to Pd.
Solvent Toluene or Dioxane (Anhydrous)Non-polar solvents often favor the reductive elimination step in Buchwald couplings.

Troubleshooting Buchwald Yields:

  • Problem: Reaction stalls at 80% conversion.

    • Fix: "Catalyst Death." Add a second portion of catalyst/ligand (0.5 mol%) after 4 hours. Ensure strict oxygen exclusion (glovebox or rigorous Schlenk line).

  • Problem: Reduction of aryl halide (Dehalogenation).

    • Fix: This is a side reaction where the hydride source is often the amine itself (via

      
      -hydride elimination). Switch to a bulkier ligand like BrettPhos  to accelerate the reductive elimination of the product over the side reaction.
      
Module 3: Deprotection & Isolation

The "Finish Line"

The final step involves removing the Boc group.[11] The free base of the product is likely a viscous oil or low-melting solid, making crystallization difficult.

  • Recommendation: Isolate as the Dihydrochloride Salt .

    • Protocol: Dissolve crude Boc-intermediate in minimal MeOH. Add 4M HCl in Dioxane (5 equiv). Stir at RT for 2h.[12]

    • Result: The product usually precipitates as a white solid. Filter and wash with Et

      
      O. This removes non-basic organic impurities effectively.
      
  • Caution: Avoid aqueous workups with the free amine if possible, as it is highly water-soluble (logP < 1) and will be lost in the aqueous layer.

Visualizing the Workflow

The following diagram illustrates the decision logic for synthesis and troubleshooting.

SynthesisWorkflow Start Start: Target Synthesis N-(pyrrolidin-3-ylmethyl)pyridin-2-amine Choice Select Electrophile Start->Choice RouteA Route A: 2-Fluoropyridine (Preferred) Choice->RouteA High Reactivity Needed RouteB Route B: 2-Chloropyridine (Alternative) Choice->RouteB Only Cl Available SNAr Reaction: Thermal SNAr Solvent: DMSO | Temp: 120°C Base: DIPEA RouteA->SNAr Buchwald Reaction: Buchwald-Hartwig Cat: Pd2(dba)3/Xantphos Base: NaOtBu RouteB->Buchwald Check Checkpoint: Conversion > 90%? SNAr->Check Buchwald->Check Success Deprotection (HCl/Dioxane) Isolate as HCl Salt Check->Success Yes FailA Issue: Low Reactivity Fix: Switch to 2-Fluoro or Increase Conc. to 1M Check->FailA No (SNAr) FailB Issue: Catalyst Poisoning Fix: Regas solvents Switch Ligand (BrettPhos) Check->FailB No (Buchwald)

Caption: Decision matrix for selecting the optimal synthetic route based on electrophile availability and troubleshooting low-yield scenarios.

Frequently Asked Questions (FAQ)

Q1: Can I use reductive amination (2-aminopyridine + aldehyde) instead?

  • Answer: It is possible but generally inferior. 2-Aminopyridine is a weak nucleophile due to the electron-withdrawing nature of the pyridine ring. The formation of the imine intermediate is slow and often requires harsh dehydrating conditions (TiCl

    
     or molecular sieves) to proceed [3]. The S
    
    
    
    Ar route (2-F + Amine) is thermodynamically more favorable and cleaner.

Q2: My product is water-soluble and I lost it during extraction. How do I recover it?

  • Answer: Do not use water/EtOAc extraction for the free amine.

    • Recovery: Saturate the aqueous layer with NaCl (salting out) and extract with n-Butanol or DCM/IPA (3:1) .

    • Prevention: Skip the aqueous workup. Filter off inorganic salts from the reaction mixture, concentrate the organic solvent, and load directly onto a silica column (using DCM/MeOH/NH

      
      OH eluent) or proceed to salt formation.
      

Q3: Why is my yield low even with 2-Fluoropyridine?

  • Answer: Check your amine source. If you are using the HCl salt of the amine (tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate HCl), you must add an extra equivalent of base (DIPEA) to free-base it in situ. If the amine remains protonated, it cannot act as a nucleophile.

References

  • BenchChem. (2025).[2][11][13] Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Retrieved from

  • Alfa Chemistry. (n.d.).[10] Buchwald-Hartwig Coupling: Mechanism and Ligand Selection. Retrieved from

  • GalChimia. (2020). Easy Access to 2-Aminopyridines: Synthetic Challenges. Retrieved from

  • National Institutes of Health (NIH). (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine.[14] Organic Letters.[15] Retrieved from

Sources

Optimization

Technical Support Center: Aminopyridine Synthesis &amp; Stabilization

Topic: Troubleshooting Cyclization Side Reactions & Regiochemical Anomalies Ticket Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Executive Summary: The "Janus" Nucleophile...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclization Side Reactions & Regiochemical Anomalies Ticket Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The "Janus" Nucleophile

Welcome to the technical support hub for aminopyridine synthesis. If you are here, you are likely facing a "phantom" byproduct or a stalled reaction.

The core issue in synthesizing or manipulating aminopyridines is their ambident nucleophilicity . The exocyclic amine (


) and the endocyclic ring nitrogen (

) are in constant competition. When an electrophile is present—either on a coupling partner or, worse, ortho to the amine on the pyridine ring itself—unwanted cyclization is not just a possibility; it is the thermodynamic preference.

This guide troubleshoots three critical failure modes:

  • Intramolecular Cyclization: The formation of fused bicycles (e.g., naphthyridines, azaindoles).

  • Regiochemical Drift:

    
     failures in dihalopyridines.
    
  • Catalyst Poisoning: Buchwald-Hartwig stagnation.

Module 1: The "Phantom" Bicycle (Intramolecular Cyclization)

Symptom: You attempted to acylate or alkylate a 2-aminopyridine, or you synthesized a 2-amino-3-functionalized pyridine. Observation: LCMS shows a mass corresponding to


 or 

. The NMR lacks the characteristic broad singlet of the

protons.
Root Cause Analysis

When a 2-aminopyridine possesses an electrophile (ester, nitrile, ketone) at the C3 position, or reacts with an


-haloketone, the ring nitrogen (

) often attacks first due to its higher electron density, followed by cyclization. This forms fused systems like imidazo[1,2-a]pyridines or 1,8-naphthyridines instead of the desired substituted amine.
Diagnostic Flowchart & Mechanism

The following diagram illustrates the competition between the desired substitution and the parasitic cyclization (Dimroth-type rearrangement or direct fusion).

CyclizationMechanism Start 2-Aminopyridine + Electrophile (E+) PathA Path A: Exocyclic Attack (Kinetic Control) Start->PathA Hard E+ (Acyl chlorides) PathB Path B: Endocyclic Attack (Thermodynamic Control) Start->PathB Soft E+ (Alkyl halides) Product_Desired Desired Product: N-Substituted Pyridine PathA->Product_Desired Intermediate Imidoyl Intermediate PathB->Intermediate Intermediate->Product_Desired Dimroth Rearrangement (High T, Base) Product_Cycle Byproduct: Fused Bicyclic System (e.g., Imidazo[1,2-a]pyridine) Intermediate->Product_Cycle Dehydration/-HX

Figure 1: Mechanistic divergence. Path B is the common failure mode leading to stable fused bicycles.

Troubleshooting Protocol
VariableRecommendationRationale
Base Selection Use NaH or LiHMDS (Strong/Bulky)Deprotonating the exocyclic amine (

) before adding the electrophile directs attack to the exocyclic nitrogen (anion is located on the exocyclic N). Weak bases (TEA) leave the neutral amine, where the ring N is more nucleophilic.
Temperature Maintain < 0°C during additionCyclization is often endothermic. Low temperatures favor the kinetic N-acylation/alkylation over the thermodynamic ring closure.
Protecting Groups Boc-protection If synthesizing the pyridine core first, protect the amine as a Boc-carbamate. The steric bulk and electron withdrawal prevent ring N attack.
Solvent Non-polar (Toluene/DCM) Polar aprotic solvents (DMF/DMSO) stabilize the charged intermediate of the ring-N attack, promoting cyclization.
Module 2: Regiochemical Roulette ( )

Symptom: Synthesis of a 2-amino-4-chloropyridine (or similar) from a 2,4-dihalopyridine yields the wrong isomer or a mixture. Consequence: The wrong isomer places the amine next to a reactive center, triggering the cyclization issues described in Module 1.

The Electronic vs. Steric Conflict

In 2,4-dichloropyridine (and analogous pyridines), the C4 position is electronically favored (more deficient). However, the C2 position is often the target for specific drug scaffolds.

Key Insight: The regioselectivity can be inverted by the nature of the nucleophile and the solvent.

Protocol: Steering the Substitution
Target IsomerRecommended ConditionsMechanism
C4-Amino (Electronic)Neutral/Acidic Conditions Solvent: iPrOH or EtOHTemp: RefluxUnder neutral conditions, the nucleophile attacks the most electron-deficient carbon (C4). Protonation of ring N enhances C4 electrophilicity.
C2-Amino (Steric/Chelation)Anionic Nucleophile (Li/Na salt) Solvent: THF (Non-polar)Temp: -78°C to 0°CIn non-polar solvents, the metal cation coordinates to the ring nitrogen, guiding the nucleophile to the adjacent C2 position (Chelation Control).
Inversion Trick Lewis Acid (ZnCl₂) Adding a Lewis acid can block the ring nitrogen and activate the C4 position further, or chelate to force C2 attack depending on the ligand sphere.
Module 3: Catalyst Death (Buchwald-Hartwig Amination)

Symptom: Reaction stalls. Starting material (halopyridine) is recovered. No byproduct, just no reaction. Root Cause: The pyridine nitrogen is a potent ligand. It displaces phosphines from the Palladium center, forming a stable, inactive Pd(Pyridine)_n complex.

The "Chelation Breaker" Workflow

Do not treat aminopyridines like standard anilines. Standard protocols (Pd(OAc)₂, PPh₃) will fail.

Step-by-Step Optimization:

  • Ligand Selection (The Critical Factor):

    • Must Use: Chelating bis-phosphines (e.g., BINAP, dppf, Xantphos ) or bulky biaryl phosphines (BrettPhos, RuPhos ).

    • Why: These ligands bind Pd tightly (bidentate effect) or sterically crowd the metal, preventing the pyridine nitrogen from coordinating.

  • Base Choice:

    • Avoid

      
       if the substrate has sensitive esters (cyclization risk).
      
    • Use NaOtBu or LiHMDS for rapid conversion to minimize the time the catalyst is exposed to the free pyridine.

  • Pre-activation:

    • Mix Pd source and Ligand in solvent for 30 mins at 60°C before adding the pyridine substrate. This ensures the active catalytic species is formed before the "poison" (pyridine) is introduced.

Decision Matrix: Catalyst System

BuchwaldLogic Start Buchwald-Hartwig with Halopyridine Check1 Is the Amine Sterically Hindered? Start->Check1 Res1 System A: Pd2(dba)3 + BrettPhos Base: NaOtBu Check1->Res1 Yes (Secondary/Bulky) Res2 System B: Pd(OAc)2 + BINAP Base: Cs2CO3 Check1->Res2 No (Primary/Linear) Note Note: If reaction stalls, add 10 mol% more Ligand (not metal) to displace Pyridine. Res1->Note Res2->Note

Figure 2: Ligand selection strategy to prevent catalyst poisoning.

References
  • Intramolecular Cyclization Mechanisms

    • Title: Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines.[1]

    • Source: Bentham Science / ResearchG
    • URL:[Link]

  • Regioselectivity in SNAr

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
    • Source:Journal of Organic Chemistry (2015).
    • URL:[Link]

  • Buchwald-Hartwig Optimization

    • Title: A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.[2]

    • Source:ResearchGate (2007/2025 Upd
    • URL:[Link]

  • General Aminopyridine Reactivity

    • Title: Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles.[1][3]

    • Source:Chinese Journal of Organic Chemistry (2021).
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine

Ticket ID: #8492-PUR Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8492-PUR Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Method Development & Troubleshooting for Highly Basic Aminopyridines[1]

Introduction: The Challenge of "The Dual Base"

Welcome to the technical support hub. You are likely here because N-(pyrrolidin-3-ylmethyl)pyridin-2-amine is behaving poorly on your standard generic gradient.

This molecule presents a classic "Dual Base" challenge:

  • Pyrrolidine Nitrogen: Highly basic (

    
    ).[1] At neutral pH, this is fully protonated.[1][2]
    
  • Pyridine Nitrogen: Weakly basic (

    
    ).[1]
    

The Core Problem: On standard silica-based C18 columns at neutral or slightly acidic pH (3–6), the pyrrolidine moiety is positively charged while residual silanols on the column stationary phase are negatively charged. This creates a strong cation-exchange interaction, resulting in severe peak tailing, broad bandwidths, and poor resolution.[1][2]

Below are the specific protocols to resolve these issues, structured as a self-validating troubleshooting guide.

Module 1: Method Development & Column Selection
Q: My peak is tailing significantly (As > 2.0). Which column and mobile phase should I use?

A: You must choose between "Suppressing the Ionization" (High pH) or "Masking the Silanols" (Low pH).

For this specific molecule, High pH Reverse Phase is the Gold Standard because it neutralizes the highly basic pyrrolidine, forcing it into a hydrophobic free-base form that interacts cleanly with the C18 ligand.

ParameterStrategy A: High pH (Recommended) Strategy B: Low pH (Traditional)
Mechanism Neutralize the analyte.[1] At pH 10, the pyrrolidine is uncharged.[2]Neutralize the silanols. At pH 2, Si-OH groups are protonated.[1][2]
Column Type Hybrid Silica (critical) . Examples: Waters XBridge BEH C18, Phenomenex Gemini NX-C18.[1][2]Standard End-capped C18 or C8.[1] Examples: Agilent Zorbax SB-C18.[1]
Mobile Phase A 10mM Ammonium Bicarbonate (adjusted to pH 10 with

).
Water + 0.1% Trifluoroacetic Acid (TFA).[1][3]
Mobile Phase B Acetonitrile (MeCN).[1]Acetonitrile + 0.1% TFA.[1]
Pros Superior loading capacity (vital for Prep LC); Excellent peak symmetry.[1]Universal column compatibility; TFA acts as an ion-pairing agent to increase retention.[1]
Cons Requires specialized columns (Standard silica dissolves at pH > 8).[1]TFA suppresses signal in Mass Spectrometry (LC-MS).[1]

Protocol 1: High pH Buffer Preparation

  • Dissolve 0.79 g Ammonium Bicarbonate in 1 L of HPLC-grade water (10 mM).

  • Add Ammonium Hydroxide (28-30% solution) dropwise while monitoring with a calibrated pH meter until pH reaches 10.0.

  • Filter through a 0.22 µm nylon filter.[1] Do not use this buffer on standard silica columns.

Module 2: Retention Issues
Q: The compound elutes in the void volume (

). How do I increase retention?

A: The molecule is too polar. You must increase the hydrophobic surface area or switch separation modes.

If the High pH strategy above does not yield enough retention (


), the pyrrolidine ring is likely too hydrophilic.

Step 1: The "Ion Pair" Modification (If using Low pH) Switch your modifier from TFA to Heptafluorobutyric Acid (HFBA) at 0.1%.

  • Mechanism:[1][4][5][6][7][8] HFBA has a longer fluorocarbon tail than TFA.[1] It ion-pairs with the positively charged amine, effectively "attaching" a hydrophobic tail to your molecule, drastically increasing retention on C18.[2]

Step 2: HILIC Mode (Alternative) If Reverse Phase fails, switch to Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2]

  • Column: Bare Silica or Amide-bonded phase (e.g., TSKgel Amide-80).[1]

  • Mobile Phase: High Organic start (95% MeCN / 5% Water with 10mM Ammonium Formate pH 3).[1]

  • Elution: Gradient from 95% MeCN down to 60% MeCN.[1] The polar amine will retain strongly on the water layer adsorbed to the silica surface.

Module 3: Visualization & Logic Flow

Use the following decision tree to select your starting conditions based on your lab's available equipment and the compound's behavior.

MethodSelection Start Start: N-(pyrrolidin-3-ylmethyl)pyridin-2-amine Purification CheckMS Is Mass Spec (MS) required? Start->CheckMS MS_Yes Avoid TFA/HFBA (Signal Suppression) CheckMS->MS_Yes Yes MS_No TFA/HFBA Permitted CheckMS->MS_No No HybridCol Do you have High-pH Stable Columns? (e.g., XBridge, Gemini) MS_Yes->HybridCol StrategyLowPH STRATEGY B: Low pH Ion-Pairing Mobile Phase: 0.1% TFA Column: Standard C18 MS_No->StrategyLowPH StrategyHighPH STRATEGY A: High pH Mobile Phase: 10mM NH4HCO3 (pH 10) Column: Hybrid C18 HybridCol->StrategyHighPH Yes StrategyHILIC STRATEGY C: HILIC Mobile Phase: 95% MeCN / 10mM Amm. Formate Column: Bare Silica HybridCol->StrategyHILIC No (Standard Silica only) RetentionCheck Is Retention (k') < 2? StrategyLowPH->RetentionCheck RetentionCheck->StrategyHILIC Yes (Too Polar) Optimize Gradient Optimize Gradient RetentionCheck->Optimize Gradient No (Good Retention)

Figure 1: Method Selection Decision Tree. Blue nodes indicate decision points; Green/Red nodes indicate final method conditions.

Module 4: Scale-Up to Preparative HPLC
Q: How do I scale this from analytical (4.6 mm ID) to prep (19 mm or 30 mm ID)?

A: You must maintain Linear Velocity and calculate Loading Capacity based on the free-base form.

1. The Scale-Up Factor Do not guess the flow rate. Use the geometric scaling equation:


[1]
  • Example: If analytical flow is 1.0 mL/min on a 4.6 mm column, the flow on a 19 mm prep column should be:

    
    [2]
    

2. Loading Capacity (The "Free Base" Advantage) Basic amines like N-(pyrrolidin-3-ylmethyl)pyridin-2-amine have 10x to 20x higher loading capacity at High pH (Strategy A) compared to Low pH (Strategy B).[1]

  • Why? In the charged state (Low pH), the molecules repel each other (Coulombic repulsion), causing "fronting" and broad peaks as concentration increases. In the neutral state (High pH), they pack densely into the stationary phase.

3. Detection Wavelength The pyridine ring is the chromophore.

  • Primary Wavelength: 254 nm (Strong absorption).[1]

  • Secondary Wavelength: 210 nm (Non-specific, detects impurities).[1][2]

  • Recommendation: Trigger fraction collection on 254 nm but monitor 210 nm to ensure purity.

Module 5: Workflow Diagram (Analytical to Prep)

ScaleUp Analyt 1. Analytical Run (10 µg load) Check Purity & Selectivity LoadStudy 2. Loading Study (Analytical Col) Inject 50µg, 100µg, 200µg Find point where Resolution < 1.5 Analyt->LoadStudy Calc 3. Calculate Scale-Up Apply Geometric Factor (Radius^2) LoadStudy->Calc PrepRun 4. Prep Run (High Load) Flow: 17-20 mL/min (19mm col) Trigger: UV 254nm Calc->PrepRun DryDown 5. Post-Processing Lyophilize (if using NH4HCO3) Rotovap (if using TFA) PrepRun->DryDown

Figure 2: Linear Scale-Up Workflow.[1] Follow this path to maximize yield while maintaining purity.

References
  • Waters Corporation. (2025).[1] Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Waters Knowledge Base.[1] Link

  • Chrom Tech, Inc. (2025).[1][2] Reverse-Phase LC vs. HILIC: A Guide for Polar Compounds.Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1][2] Introduction to Modern Liquid Chromatography. Wiley.[1] (Chapter 7: Separation of Basic Compounds).[1]

  • McCalley, D. V. (2010).[1][2] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A. Link[1]

  • Agilent Technologies. (2024).[1] Purification of Basic Compounds using High pH Stable Columns.[1] Agilent Technical Notes.[1] Link

Sources

Optimization

Technical Support: Solubility Optimization for N-(pyrrolidin-3-ylmethyl)pyridin-2-amine

Executive Summary & Molecule Profile The Challenge: Users frequently report precipitation of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine when diluting stock solutions into neutral aqueous buffers (PBS, pH 7.4) or culture me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The Challenge: Users frequently report precipitation of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine when diluting stock solutions into neutral aqueous buffers (PBS, pH 7.4) or culture media.

Root Cause Analysis: This molecule is a di-basic system containing two distinct nitrogen centers with widely separated pKa values.

  • Pyrrolidine Nitrogen (Secondary Aliphatic Amine): Highly basic (pKa

    
     10.5–11.0). At neutral pH, this is protonated.[1]
    
  • Pyridine Nitrogen (Aromatic Amine): Weakly basic (pKa

    
     5.2–5.8). At neutral pH, this is predominantly uncharged.[1]
    

The Solubility Trap: While the mono-cationic form (protonated pyrrolidine) exists at pH 7, the hydrophobic aromatic pyridine ring and the crystal lattice energy of the free base often override the solvation energy provided by the single charge, especially at concentrations >5 mM. True high-concentration solubility requires protonating both centers (pH < 4) or using specific solubilizing agents.

Troubleshooting Guide: Solubility Optimization

Method A: pH Manipulation & In-Situ Salt Formation (The Golden Standard)

Best for: High concentration stocks (>10 mg/mL) and chemical synthesis.

The most robust method to solubilize this compound is to convert the free base into a di-salt form.

Protocol:

  • Calculate Stoichiometry: You need 2.0–2.2 equivalents of acid to fully protonate both nitrogen centers.

  • Acid Selection:

    • Standard: 1.0 M Hydrochloric Acid (HCl).

    • High Stability: Methanesulfonic acid (creates a Mesylate salt, often more soluble than HCl salts).[1]

  • Procedure:

    • Weigh the Free Base solid.

    • Add water to 80% of final volume.

    • Slowly add 2.1 equivalents of 1M HCl while stirring.

    • Observation: The suspension should clarify immediately as the pH drops below 4.0.

    • Adjust to final volume.

Critical Note: If you neutralize this solution (e.g., adding it to pH 7.4 cell media), the pyridine nitrogen will deprotonate.[1] If the concentration exceeds the intrinsic solubility of the mono-cation (~1–5 mM typically), it will precipitate. See Method C for biological assays.

Method B: Cosolvent Systems

Best for: Intermediate stock solutions where low pH is unacceptable.[1]

If acidic conditions are not viable, use a water-miscible organic solvent to lower the dielectric constant of the media.

SolventMax Recommended % (In Vivo)Max Recommended % (In Vitro)Notes
DMSO 10%0.1% – 0.5%Excellent solubilizer. May cause cell toxicity >0.5%.
PEG 400 20–40%1–5%Viscous. Good for preventing crystal growth.
Ethanol 10%0.1%Volatile. Check compatibility with plasticware.

Recommended Formulation (Stock):

  • 10% DMSO

  • 40% PEG 400[1]

  • 50% Water (Milli-Q)

Method C: Cyclodextrin Complexation (Biological Assays)

Best for: Animal studies (IV/IP/Oral) and sensitive cell cultures.

Cyclodextrins (CDs) encapsulate the hydrophobic pyridine ring, preventing aggregation without altering pH.

Protocol:

  • Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in PBS or water.

  • Add the compound to this vehicle.

  • Sonicate for 20–30 minutes at 37°C.

  • Filter sterilize (0.22 µm).

Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the correct solubilization strategy based on your experimental constraints.

Solubility_Workflow Start Start: Solid Compound (Free Base) Check_App What is the Application? Start->Check_App Chem_Syn Chemical Synthesis / Purification Check_App->Chem_Syn Bio_Assay Biological Assay (Cell/Animal) Check_App->Bio_Assay Acid_Tol Is Acidic pH (<4.0) Tolerated? Chem_Syn->Acid_Tol Method_B Method B: Cosolvent (DMSO/PEG400) Bio_Assay->Method_B Preferred for In Vitro Method_C Method C: Complexation (20% HP-beta-CD) Bio_Assay->Method_C Preferred for In Vivo Method_A Method A: In-Situ Salt (Add 2.1 eq HCl) Acid_Tol->Method_A Yes Acid_Tol->Method_B No

Caption: Decision matrix for selecting solubilization method based on application (Synthesis vs. Biological) and pH tolerance.

Frequently Asked Questions (FAQs)

Q1: I dissolved the compound in DMSO, but it precipitated when I added it to my cell culture media. Why? A: This is the "Crash-Out" effect. You likely exceeded the intrinsic aqueous solubility of the compound.

  • Fix: Reduce the final concentration. Alternatively, dissolve the compound in pure DMSO, then dilute it into a 20% HP-β-CD solution before adding it to the media. The cyclodextrin acts as a buffer against precipitation.

Q2: Can I autoclave solutions of this compound? A: We do not recommend autoclaving. The pyridine-amine linkage can be susceptible to hydrolysis under high heat and pressure, especially in acidic conditions. Use 0.22 µm PES or PVDF syringe filters for sterilization.

Q3: Which salt form should I request for custom synthesis? A:

  • Dihydrochloride (2HCl): Most common, cheapest, very soluble.[1] Hygroscopic (absorbs water from air).

  • Dimesylate: Excellent solubility, often less hygroscopic than HCl salts.[1]

  • Fumarate: Good for moderate solubility if a slower dissolution rate is desired.

Q4: My compound turned yellow in solution over time. Is it degraded? A: Aminopyridines are prone to oxidation (N-oxide formation) and light sensitivity.

  • Check: Run an LC-MS. If the mass has increased by +16 Da, it is oxidized.[1]

  • Prevention: Store stock solutions at -20°C, protected from light, and under argon/nitrogen if possible.[1]

References

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

    • Context: Establishes the "Rule of 2" for pKa differences in salt selection for basic drugs like aminopyridines.
  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Context: Validates the use of HP-β-CD for solubilizing hydrophobic heterocyclic amines.
  • Jouyban, A. (2008).[1] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. Link

    • Context: Provides the theoretical basis for DMSO/PEG/W
  • PubChem. (2025).[2] Compound Summary: N-(pyrimidin-5-ylmethyl)pyridin-2-amine (Analogous Scaffold). National Library of Medicine. Link

    • Context: Structural confirmation and physicochemical property data for the aminopyridine scaffold.[3]

Sources

Troubleshooting

Removing palladium impurities from N-(pyrrolidin-3-ylmethyl)pyridin-2-amine

The Challenge: Why Standard Methods Fail Removing palladium (Pd) from N-(pyrrolidin-3-ylmethyl)pyridin-2-amine is chemically distinct from standard non-coordinating substrates. The difficulty arises from the molecule's a...

Author: BenchChem Technical Support Team. Date: February 2026

The Challenge: Why Standard Methods Fail

Removing palladium (Pd) from N-(pyrrolidin-3-ylmethyl)pyridin-2-amine is chemically distinct from standard non-coordinating substrates. The difficulty arises from the molecule's ability to act as a multidentate ligand .

  • The Chelation Trap: Your molecule contains a pyridine nitrogen, a secondary amine linker, and a pyrrolidine nitrogen. These atoms form a "pincer-like" coordination environment that stabilizes Pd species (particularly Pd(II)) in solution.

  • The Consequence: Standard filtration (Celite) or generic activated carbon treatments often fail because the Pd-Product complex is more stable than the Pd-Adsorbent interaction. The Pd remains soluble and "rides" with your product through workup.

Primary Solution: Functionalized Silica Scavengers[1]

For this specific basic amine substrate, Functionalized Silica is the industry gold standard due to its high selectivity and lack of product binding (unlike acidic resins).

Recommended Scavengers
Scavenger TypeFunctionalityMechanismSuitability for Your Substrate
Si-Thiol (SH) 1-PropanethiolCovalent binding to Pd(II) & Pd(0)High. Neutral pH prevents binding of your basic amine product.
Si-DMT DimercaptotriazineChelation (Tridentate)High. Excellent for removing Pd from highly coordinating species (like pyridines).
Si-SCX Sulfonic AcidCation ExchangeLow/Risky. Will protonate your pyrrolidine amine, causing massive yield loss (product binds to resin).
Protocol: Batch Mode Scavenging

Prerequisites:

  • Solvent: Scavengers work best in THF, MeOH, or EtOAc. If your reaction is in DMF/DMSO, dilute 1:3 with MeOH or perform a solvent swap.

  • Stoichiometry: 3–5 equivalents relative to residual Pd (not the product).

Step-by-Step Workflow:

  • Dissolution: Dissolve crude N-(pyrrolidin-3-ylmethyl)pyridin-2-amine in THF or MeOH (Concentration: 5–10 mL/g).

  • Addition: Add Si-Thiol or Si-DMT (Start with 4 eq. vs. initial Pd catalyst loading).

  • Activation: Heat the mixture to 50–60°C . Room temperature is often insufficient for breaking the stable Pyridine-Pd complex.

  • Duration: Agitate for 4–12 hours .

  • Filtration: Filter through a 0.45 µm fritted disc or Celite pad.

  • Wash: Wash the cake with MeOH to recover any entrained product.

  • Analysis: Test filtrate via ICP-MS.

Decision Logic & Workflows (Visualized)

Figure 1: Scavenger Selection Decision Tree

ScavengerSelection Start Start: Pd Removal from N-(pyrrolidin-3-ylmethyl)pyridin-2-amine SolventCheck Current Solvent System? Start->SolventCheck DMF_DMSO DMF / DMSO / NMP SolventCheck->DMF_DMSO Volatile MeOH / THF / EtOAc SolventCheck->Volatile Dilution Action: Dilute 1:3 with MeOH or Solvent Swap DMF_DMSO->Dilution High viscosity reduces kinetics ScavengerChoice Select Scavenger based on Pd Species & Product Basicity Volatile->ScavengerChoice Dilution->ScavengerChoice SiThiol Option A: Si-Thiol (Best General Purpose) ScavengerChoice->SiThiol Standard Pd(0)/Pd(II) SiDMT Option B: Si-DMT (Best for Persistent Complexes) ScavengerChoice->SiDMT High Coordination (Pyridine-rich) AvoidAcid CRITICAL WARNING: Avoid Acidic Resins (Si-SCX) to prevent Product Loss ScavengerChoice->AvoidAcid

Caption: Logic flow for selecting the correct scavenger while avoiding product-resin binding.

Figure 2: Batch Scavenging Workflow

BatchWorkflow Step1 1. Dissolve Crude (MeOH/THF) Step2 2. Add Scavenger (4-5 eq vs Pd) Step1->Step2 Step3 3. Heat to 50°C (4-12 Hours) Step2->Step3 Step4 4. Filter (Remove Solid) Step3->Step4 Step5 5. ICP-MS Check (<10 ppm?) Step4->Step5 Pass Proceed to Crystallization Step5->Pass Yes Fail Retreat with Different Scavenger Step5->Fail No

Caption: Optimized batch processing workflow for thermal scavenging of Pd.

Alternative Methods (When Silica is Unavailable)

If functionalized silica is not an option, use these alternatives. Note the caveats regarding yield and efficiency.

Option A: Activated Carbon (Specialized)
  • The Problem: Standard charcoal binds the flat pyridine ring, leading to yield loss.

  • The Fix: Use C-Ebon or specialized "low-binding" carbon.

  • Protocol: Add 10-20 wt% carbon relative to crude. Heat to 50°C for 2 hours. Filter over Celite.[1][2][3]

  • Warning: Expect 10-15% product loss due to adsorption.

Option B: TMT (Trimercaptotriazine) Extraction
  • Reagent: Sodium trimercaptotriazine (Na3TMT).

  • Mechanism: Forms an insoluble Pd-TMT precipitate.

  • Protocol:

    • Dissolve product in EtOAc.

    • Add aqueous Na3TMT solution (3 eq).

    • Stir vigorously for 60 mins.

    • Filter the biphasic mixture through Celite to remove the Pd-TMT precipitate.

    • Separate layers.

Troubleshooting & FAQs

Q1: I used Si-Thiol at room temperature, but my Pd levels are still ~500 ppm. Why? A: Kinetics. The coordination bond between your aminopyridine and the Palladium is strong.[3] At room temperature, the exchange rate of the ligand (your product) for the scavenger (Thiol) is too slow. Increase temperature to 50–60°C to overcome this activation energy barrier.

Q2: Can I use an acid wash (HCl) to remove the Pd? A: Generally, no . While acid can protonate the amine ligands and release Pd, it will also protonate your product (N-(pyrrolidin-3-ylmethyl)pyridin-2-amine), driving it into the aqueous phase. You would then have to re-basify and extract, which often re-precipitates the Pd or allows it to re-coordinate.

Q3: My product yield dropped by 30% after scavenging. What happened? A: You likely used an acidic scavenger (like Si-Tosic Acid or Si-SCX) or non-selective Carbon. Your basic secondary amine bound to the acidic sites. Switch to a neutral scavenger (Si-Thiol) .

Q4: What are the regulatory limits I need to hit? A: Refer to ICH Q3D . For an oral drug with a daily dose of ≤10g, the limit for Palladium (Class 2B) is typically 10 ppm (100 µ g/day PDE).[4]

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019).[5][6] Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Biotage. (2023). Strategies for Metal Removal in Drug Development.[7][Link]

Sources

Optimization

Technical Support Center: Stability of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine in DMSO

Case ID: DMSO-STAB-001 Compound: N-(pyrrolidin-3-ylmethyl)pyridin-2-amine Chemical Class: Aminopyridine / Pyrrolidine derivative Support Tier: Senior Application Scientist Executive Summary: Stability Profile Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DMSO-STAB-001 Compound: N-(pyrrolidin-3-ylmethyl)pyridin-2-amine Chemical Class: Aminopyridine / Pyrrolidine derivative Support Tier: Senior Application Scientist

Executive Summary: Stability Profile

Welcome to the technical support center. You are inquiring about N-(pyrrolidin-3-ylmethyl)pyridin-2-amine , a bifunctional molecule containing a pyridine ring and a secondary pyrrolidine amine.

The Verdict: This compound is chemically stable in DMSO for 6–12 months if stored at -20°C or lower, provided it is kept anhydrous .

The Risk Factors:

  • Hygroscopicity of DMSO: DMSO is aggressively hygroscopic.[1][2] Absorbed atmospheric water acts as an anti-solvent, causing the compound (especially if in free-base form) to precipitate or "crash out" upon thawing.[3]

  • Oxidative Vulnerability: The secondary amine in the pyrrolidine ring is susceptible to N-oxidation over prolonged periods if exposed to air and light, a process accelerated by low-quality DMSO containing peroxides.

Module 1: Storage & Handling Protocols

The "Golden Standard" Stock Preparation

Do not treat this molecule like a standard reagent. Its secondary amine makes it reactive, and its polarity makes it sensitive to hydration shells.

Protocol: Preparation of 10 mM Stock Solution

  • Vessel Selection: Use amber glass vials or polypropylene (PP) tubes. Avoid polystyrene (PS), which DMSO dissolves.

  • Solvent Quality: Use Anhydrous DMSO (≥99.9%, water <50 ppm). Do not use the "squirt bottle" of DMSO sitting on the bench.

  • Dissolution:

    • Weigh the powder.

    • Add DMSO to the center of the liquid (do not wash down walls yet).

    • Vortex for 30 seconds.

    • Critical Step: If the solution is hazy, sonicate at 37°C for 5 minutes. The pyrrolidine moiety can form intermolecular hydrogen bonds that resist immediate solvation.

  • Aliquotting: Divide into single-use aliquots (e.g., 50 µL). Never store the bulk stock in one bottle.

  • Storage: Store at -20°C (short term, <6 months) or -80°C (long term, >1 year).

Workflow Visualization

StockPrep Start Solid Compound Mix Vortex (30s) + Sonicate (5m @ 37°C) Start->Mix Solvent Anhydrous DMSO (Fresh Ampoule) Solvent->Mix QC Visual Inspection (Clear Solution?) Mix->QC QC->Mix No (Precipitate) Aliquot Aliquot into Amber PP Tubes QC->Aliquot Yes Freeze Store at -20°C (Desiccated) Aliquot->Freeze

Figure 1: Optimal workflow for preparing and storing amine-based small molecule stocks to minimize hydrolytic and oxidative stress.

Module 2: Troubleshooting Guide

Issue 1: "My solution is cloudy after thawing."

Diagnosis: Water-Induced Precipitation (The "Crash Out"). DMSO absorbs water from the air.[3] If your stock absorbs even 5-10% water, the solubility of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine decreases drastically. This is the #1 cause of "failed" experiments.

  • Immediate Fix:

    • Warm the vial to 37°C (water bath).

    • Sonicate for 10 minutes.

    • Vortex vigorously.

  • Prevention: Purge vials with Nitrogen or Argon gas before closing. Use Parafilm® over caps for long-term storage.

Issue 2: "LC-MS shows a peak at M+16."

Diagnosis: N-Oxidation. The pyrrolidine nitrogen (secondary amine) has been oxidized to an N-oxide. This renders the molecule inactive in many kinase or GPCR assays.

  • Root Cause: Old DMSO containing peroxides or prolonged exposure to light/air.

  • Verification: Check the mass spectrum.[4][5]

    • Parent Ion: m/z ~178 (M+H)

    • Impurity: m/z ~194 (M+16)

  • Solution: Discard the stock. Re-purchase compound and use fresh, anhydrous DMSO .

Issue 3: "Inconsistent IC50 values in cellular assays."

Diagnosis: Freeze-Thaw Cycling Damage. Repeated freezing and thawing causes micro-precipitation. You might be pipetting a supernatant with 50% less compound than you think.

  • Data Validation Table:

Cycle CountEstimated Concentration (Relative to Initial)Physical State
0 (Fresh) 100%Clear Liquid
5 Cycles ~92%Clear Liquid
10 Cycles ~75%Slight Haze (Micro-precipitates)
20 Cycles <50%Visible Solid at Bottom

Module 3: The Science of Degradation

Understanding why this happens allows you to prevent it.

  • Nucleophilicity: The pyrrolidine nitrogen is a nucleophile. While DMSO is aprotic, any contaminant (like aldehydes from low-grade plastics) can react with it.

  • Hygroscopicity Loop:

    • DMSO freezes at 18.5°C.

    • If you store it in a fridge (4°C), it freezes.

    • If it absorbs water, the freezing point drops.[1]

    • Self-Validating Check: If your DMSO stock is liquid at 4°C (fridge temp), it has absorbed significant water (>10%). Discard it immediately.

Degradation Pathway Diagram

Degradation Compound Intact Molecule (Active) Precip Precipitation (Concentration Drop) Compound->Precip + Water (Anti-solvent effect) NOxide N-Oxide Impurity (M+16 Artifact) Compound->NOxide + Oxidation WetDMSO DMSO + H2O (Atmospheric Absorption) WetDMSO->Precip Oxidant Peroxides/Air (Improper Storage) Oxidant->NOxide

Figure 2: Primary failure modes. Water absorption leads to physical loss (precipitation), while oxidative stress leads to chemical modification (N-oxide formation).

Frequently Asked Questions (FAQ)

Q: Can I store this compound in PBS or water instead of DMSO? A: generally, No. While the amine might be soluble in acidic buffers, the free base has poor aqueous solubility. Aqueous solutions are also prone to hydrolysis and bacterial growth over time. Store in DMSO; dilute into buffer immediately before use.

Q: My DMSO stock froze in the mail. Is it ruined? A: Likely No. DMSO freezes at ~18.5°C. Freezing during transit is normal. Thaw it completely at 37°C and vortex to ensure homogeneity before use. If it remains solid at room temperature, that is actually a good sign (it means the DMSO is dry).

Q: How do I know if my compound has degraded without LC-MS? A: NMR Check. Look at the protons adjacent to the pyrrolidine nitrogen. In an N-oxide or degraded state, these signals will shift downfield significantly compared to the intact amine.

Q: What is the maximum DMSO concentration I can use in my cell assay? A: For most mammalian cells, keep final DMSO <0.5% (v/v).[6] This compound is stable in the media for the duration of a standard assay (24-48h), but ensure you include a "DMSO-only" vehicle control.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management. (Authoritative guide on DMSO storage and freeze-thaw cycles). [Link]

  • PubChem. Compound Summary: N-(pyrrolidin-3-ylmethyl)pyridin-2-amine.[7] (Chemical and Physical Properties).[2][3][4][7][8][9] [Link]

  • Cheng, X., et al. (2003).[4] Studies on repository compound stability in DMSO under various conditions.[1][2][4][6][10][11] Journal of Biomolecular Screening.[5] (Primary source on oxidation and precipitation in DMSO). [Link]

  • Way, L. (2014). DMSO Solubility and Hygroscopicity in Compound Management. Ziath Technical Notes. (Data on water absorption rates). [Link]

Sources

Troubleshooting

Technical Support Center: Resolution of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine

Case ID: RES-PYR-3M-PYR2 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Enantiomeric Resolution Protocols & Troubleshooting[1] Executive Summary You are attempting to resolve...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: RES-PYR-3M-PYR2 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Enantiomeric Resolution Protocols & Troubleshooting[1]

Executive Summary

You are attempting to resolve the enantiomers of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine . This molecule presents specific challenges due to its dual-basic nature :

  • Pyrrolidine Nitrogen (Secondary Amine): Highly basic (

    
    ).[1] This is the primary site for salt formation and silanol interaction.
    
  • Pyridine Nitrogen: Weakly basic (

    
    ).[1]
    

Successful resolution requires managing these basic centers to prevent peak tailing in chromatography and to ensure selective crystallization in salt resolution. This guide prioritizes Chiral HPLC for analytical/small-scale prep and Diastereomeric Salt Crystallization for large-scale manufacturing.[1]

Module 1: Chiral HPLC/SFC Troubleshooting

Context: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the gold standards for determining Enantiomeric Excess (


) and purifying milligram-to-gram quantities.[1]
Core Protocol: Polysaccharide Column Screening
  • Columns: Immobilized phases are preferred for robustness (e.g., CHIRALPAK® IA, IC, IG) over coated phases (AD-H, OD-H) to allow wider solvent compatibility.[1][2]

  • Mobile Phase A (Normal Phase): n-Hexane / IPA (90:10) + 0.1% Diethylamine (DEA) .[1]

  • Mobile Phase B (Polar Organic): 100% Methanol or Ethanol + 0.1% DEA .[1]

Troubleshooting Guide (Q&A)

Q: My peaks are tailing significantly, causing poor resolution (


). Why? 
A:  This is the "Silanol Effect." The secondary amine on the pyrrolidine ring interacts strongly with residual silanol groups on the silica support.
  • Fix: You must use a basic modifier.[1] Add 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) to the mobile phase.[1]

  • Advanced Fix: If tailing persists, switch to an immobilized column (e.g., CHIRALPAK® IC) and use a stronger solvent blend like Dichloromethane (DCM)/Methanol (95:[1][2]5) + 0.1% TEA .[1] The DCM suppresses hydrophobic interactions while the base blocks silanols.

Q: I see no separation (single peak) on my OD-H column. Is the method failed? A: Not necessarily, but the selectivity is insufficient. Pyrrolidines often resolve better on Amylose-based columns (e.g., AD-H, IA, IG) or Cellulose tris(3,5-dichlorophenylcarbamate) (IC) compared to the standard OD-H.[1][2]

  • Action: Screen the "IG" and "IC" selectors.[3] These chlorinated selectors often provide better discrimination for basic amines than the standard methyl-phenyl carbamates.[1]

Q: Can I use SFC to save solvent? A: Yes, SFC is excellent for this molecule due to the high solubility of amines in supercritical


/Methanol mixtures.
  • SFC Condition:

    
     / Methanol (80:20) + 0.2% Isopropylamine (IPAm) .[1]
    
  • Note: Use IPAm instead of DEA in SFC to avoid forming solid carbamates that can block restrictors.

Workflow Visualization: HPLC Method Development

HPLC_Workflow start Start: Racemic Mixture screen Primary Screen: Columns: IA, IC, IG, AD-H MP: Hex/EtOH (90:10) + 0.1% DEA start->screen check Separation Observed? screen->check optimize Optimize: 1. Adjust % Alcohol 2. Change Modifier (DEA -> TEA) check->optimize Yes (Rs > 0.8) switch Switch Mode: Polar Organic Mode (100% MeOH + Base) check->switch No (Rs < 0.8) final Method Validated optimize->final switch->check Rescreen

Figure 1: Decision logic for developing a chiral HPLC method for basic amines.

Module 2: Diastereomeric Salt Crystallization

Context: For scales >10g, chromatography becomes expensive.[1][2] Classical resolution via salt formation is the most cost-effective approach.[1]

Core Protocol: The "Half-Equivalent" Method

Instead of using 1.0 equivalent of resolving agent, use 0.5 to 0.6 equivalents . This forces the resolving agent to react with the matching enantiomer (forming the less soluble salt) while leaving the unwanted enantiomer in solution as the free base.

Recommended Resolving Agents:

  • Di-p-toluoyl-L-tartaric acid (L-DTTA): The "Gold Standard" for lipophilic amines.[1] The aromatic rings enhance

    
     stacking with the pyridine ring.
    
  • L-Tartaric Acid: Cheaper, but salts are often too soluble in alcohols.[1][2]

  • (S)-Mandelic Acid: Good alternative if tartrates fail.[1]

Troubleshooting Guide (Q&A)

Q: The mixture turned into a sticky oil, not crystals. What happened? A: This is "Oiling Out," common when the solvent polarity is mismatched or cooling is too rapid.[2]

  • Fix 1 (Solvent): Change from pure Ethanol to Ethanol/Water (95:5) or Isopropanol (IPA) .[1] The slight water content often helps lattice formation.

  • Fix 2 (Thermodynamics): Re-heat to reflux, add a "seed crystal" (if available), and cool extremely slowly (

    
    C/min) with gentle stirring.
    
  • Fix 3 (Switch Agent): If L-Tartaric acid oils out, switch to L-DTTA .[1] The bulky toluoyl groups promote better crystal lattice packing.

Q: My yield is very low (<10%), but purity is high. How do I improve yield? A: The salt is too soluble in the chosen solvent.

  • Fix: Use an Anti-solvent .[1] Dissolve the mixture in a minimum amount of hot Methanol, then slowly add Methyl tert-butyl ether (MTBE) or Ethyl Acetate until turbidity persists.[1] Cool slowly.

Q: The salt purity is stuck at 80%


. Recrystallization isn't helping. 
A:  You may have formed a solid solution or a conglomerate.[1]
  • Fix: "Pop" the salt back to free base (using NaOH), extract, and try the opposite enantiomer of the resolving agent (e.g., D-DTTA) to target the other enantiomer, or switch to a different acid family (e.g., Dibenzoyl-L-tartaric acid).

Comparative Data: Resolving Agent Performance
Resolving AgentSolvent SystemTypical YieldSuccess ProbabilityNotes
L-Tartaric Acid EtOH /

20-35%ModerateSalts often hygroscopic.[1]
Di-p-toluoyl-L-tartaric acid MeOH / IPA30-45%High Best for aromatic amines.[1]
(S)-Mandelic Acid IPA / Acetone25-40%ModerateGood if tartrates fail.[1]
Camphorsulfonic Acid Acetone15-30%LowSalts often too soluble.[1]

Module 3: Analytical Validation & Quality Control

Context: You must prove the enantiomeric purity of your resolved material.

Critical Warning: Optical Rotation vs. Chiral HPLC

Do NOT rely solely on specific rotation (


) for purity determination.[1]
  • Reason: The rotation of pyrrolidine derivatives is highly sensitive to pH, concentration, and solvent.[2] A sample with 90%

    
     might show the same rotation as a 99% 
    
    
    
    sample if the pH shifts slightly due to residual acid/base.
  • Standard: Always use the Chiral HPLC method developed in Module 1 for quantitative

    
     determination.
    
Protocol: Free-Basing the Salt

Once you have the diastereomeric salt, you must liberate the chiral amine for use.

  • Suspend the salt in Dichloromethane (DCM) .

  • Add 1M NaOH (aq) until pH > 12.

  • Stir vigorously for 15 minutes.

  • Separate layers. Extract aqueous layer 2x with DCM.[1]

  • Dry organics over

    
     and concentrate.
    
    • Check: Ensure no resolving acid remains by running a standard LC-MS.[1]

References

  • Daicel Chiral Technologies. Chiral Column Selection Guide for Amines. (Provides specific screening protocols for basic amines on immobilized polysaccharide phases).

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. (Detailed troubleshooting for peak tailing and mobile phase optimization).

  • Kozma, D. CRC Handbook of Optical Resolution via Diastereomeric Salt Formation.[1] CRC Press, 2001.[1][2] (The authoritative text on selecting resolving agents like DTTA).

  • Saigo, K., et al. "Optical Resolution of 3-Aminopyrrolidine Derivatives."[1][2] Bulletin of the Chemical Society of Japan, Vol. 60, No. 4. (Specific precedents for pyrrolidine resolution). [1]

  • Porter, W. H. "Resolution of Chiral Drugs."[1] Pure and Applied Chemistry, Vol. 63, No. 8, pp. 1119-1122.[1][2] (Discusses the "half-equivalent" method logic).

Sources

Optimization

Technical Support Center: Handling Hygroscopic Salts of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine

Case ID: PYR-PYR-HYGRO-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Stabilization, Handling, and Recovery of Deliquescent Aminopyridine Salts Executive Summary & Mechanistic I...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-PYR-HYGRO-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Stabilization, Handling, and Recovery of Deliquescent Aminopyridine Salts

Executive Summary & Mechanistic Insight

User Query: "Why is my N-(pyrrolidin-3-ylmethyl)pyridin-2-amine hydrochloride salt turning into a sticky gum within minutes of exposure to air, and how do I handle it?"

Technical Diagnosis: The molecule N-(pyrrolidin-3-ylmethyl)pyridin-2-amine contains two highly polar, basic nitrogen centers: the secondary amine in the pyrrolidine ring and the pyridine nitrogen. When converted to a salt (typically HCl), the resulting crystal lattice energy is often insufficient to overcome the enthalpy of hydration.

  • The Hygroscopicity Trap: The pyrrolidinium cation is a potent hydrogen bond donor, while the chloride anion is a weak acceptor but highly mobile. Water molecules from the atmosphere insert themselves into the lattice to bridge these ions, disrupting the crystal structure and lowering the melting point until the solid dissolves in its own absorbed water (deliquescence).

  • The Impact: This leads to variable stoichiometry (molecular weight drift), chemical instability (hydrolysis), and handling failures (sticky solids).

Troubleshooting Module: Emergency Recovery

Issue: "My solid has already turned into a gum/oil. Is it ruined?"

Verdict: Likely recoverable. Do not attempt to scrape it.

Protocol: Azeotropic Dehydration & Solvent Swap This method uses a binary solvent system to physically carry water out of the sample via azeotropic distillation, restoring the solid state without high-heat degradation.

Reagents Required:

  • Solvent A (Dissolver): Methanol or Ethanol (anhydrous).

  • Solvent B (Carrier): Toluene or Heptane (forms azeotrope with water).

Step-by-Step Recovery:

  • Dissolution: Add just enough Solvent A to the "gum" to fully dissolve it into a clear solution.

  • Chase: Add 5–10 equivalents (by volume) of Solvent B .

  • Evaporation: Rotovap at 40–45°C. The alcohol will carry the water into the toluene/heptane azeotrope, which then boils off.

  • Repeat: You will likely see a cloudy oil. Repeat steps 2-3 twice.

  • Trituration: Once dry, add diethyl ether or MTBE (Methyl tert-butyl ether). Sonicate. The oil should snap into a white/off-white solid.

  • Filtration: Filter rapidly under a blanket of Nitrogen/Argon.

Visualization: Gum Recovery Workflow

GumRecovery Start Input: Deliquescent Gum/Oil Dissolve 1. Dissolve in MeOH/EtOH (Homogeneous Solution) Start->Dissolve AddCarrier 2. Add Toluene/Heptane (Azeotropic Carrier) Dissolve->AddCarrier Evap 3. Rotovap @ 45°C (Remove Water + Alcohol) AddCarrier->Evap Check Is it a solid? Evap->Check Check->AddCarrier No (Still Oily) Triturate 4. Triturate w/ Et2O or MTBE (Induce Crystallization) Check->Triturate Yes (Crusty/Solid) Filter 5. Filter under N2/Ar Triturate->Filter

Figure 1: Azeotropic drying cycle to recover deliquescent amine salts.

Operational Module: Accurate Weighing

Issue: "The balance reading drifts upwards while I weigh. My stoichiometry is off."

Verdict: You are weighing water, not drug.

Technique A: Weighing by Difference (The Standard) Best for: One-off experiments.

  • Dry the bulk vial in a desiccator (P₂O₅ or KOH) overnight.

  • Take the entire capped vial to the balance. Record Weight (A).

  • Quickly transfer an estimated amount to your reaction flask.

  • Immediately recap the bulk vial. Record Weight (B).

  • Mass Added = A - B.

    • Why: This eliminates the error of the solid absorbing water on the weigh paper.

Technique B: Gravimetric Solution Dispensing (The Pro Method) Best for: High-throughput or repeated use. Instead of weighing 15 mg of sticky solid each time, make a stock solution.

  • Weigh the entire bulk hygroscopic salt (e.g., ~500 mg) into a tared volumetric flask.

  • Dissolve in a precise volume of stable solvent (e.g., dry DMSO or Methanol).

  • Calculate concentration (e.g., 50 mg/mL).

  • Dispense by Volume: To get 15 mg, simply pipette 300 µL of the solution.

    • Benefit: Liquids don't have static issues and are easier to handle than sticky solids.

Strategic Module: Salt Selection & Engineering

Issue: "I need a developable solid. The HCl salt is too difficult to handle."

Verdict: The Chloride ion is small and has high charge density, often creating hygroscopic salts with flexible amines. Switch the counter-ion.

Comparative Data: Counter-Ion Screening for Secondary Amines

Salt FormHygroscopicity RiskCrystallinity PotentialNotes
Hydrochloride (HCl) High Moderatestandard first choice, but often deliquescent for this class.
Hydrobromide (HBr) ModerateModerateSlightly larger radius than Cl, sometimes less hygroscopic.
Fumarate (1:1) Low High Recommended. Forms H-bond networks that "lock up" the amine, reducing water affinity.
Tosylate Low-ModerateHighGood for crystallinity, but adds significant molecular weight.
Tartrate ModerateHighGood solubility, but can form hydrates (which are stable, unlike deliquescence).

Protocol: The "Fumarate Switch" If the HCl salt is failing, attempt a Fumarate salt formation:

  • Dissolve free base in 2-Propanol (IPA).

  • Add 1.0 equivalent of Fumaric acid (dissolved in hot IPA or MeOH).

  • Cool slowly. Fumarates often crystallize as non-hygroscopic needles.

Visualization: Salt Selection Decision Logic

SaltSelection Start Start: Hygroscopic HCl Salt IsPharma Is this for Pharma Dev? Start->IsPharma Soln Use Solution Dosing (DMSO/MeOH Stock) IsPharma->Soln No (Research only) Screen Screen Counter-ions IsPharma->Screen Yes (Need Solid Form) Fumarate Try Fumarate/Succinate (High Lattice Energy) Screen->Fumarate Tosylate Try Tosylate/Mesylate (Lipophilic Shielding) Screen->Tosylate Test DVS Analysis (Dynamic Vapor Sorption) Fumarate->Test Tosylate->Test Decision < 2% Weight Gain @ 80% RH? Test->Decision Success Adopt New Salt Decision->Success Yes Fail Co-Crystal / Amorphous Dispersion Decision->Fail No

Figure 2: Decision matrix for replacing a failing hygroscopic salt.

Frequently Asked Questions (FAQs)

Q: Can I dry the salt in a vacuum oven at 60°C? A: Proceed with caution. If the salt is already wet (deliquescent), heating it might cause it to melt/degrade before the water leaves (hydrolysis).

  • Correct Protocol: Dry at room temperature under high vacuum first to remove bulk water. Only apply heat once the solid has re-hardened. Use a P₂O₅ drying pistol for best results [1].

Q: Why does the NMR show water even after drying? A: You likely have lattice water (a hydrate) rather than surface water. If the water peak integral corresponds to a specific ratio (e.g., 0.5 or 1.0 eq), you have formed a stable hydrate. This is actually good—a stable hydrate is often less hygroscopic than the anhydrous form. Do not try to remove it unless necessary [2].[1]

Q: I need to run a reaction under strictly anhydrous conditions. How do I handle this salt? A: Do not add the solid directly.

  • Weigh the salt in a glove bag/box.[2]

  • Suspend it in your reaction solvent (e.g., DCM or THF).

  • Add a drying agent (molecular sieves 4Å) to the suspension and let it stand for 30 mins.

  • Filter the supernatant directly into your reaction vessel.

References

  • Sciencemadness. (2007). Drying the water out of hygroscopic crystals. Retrieved from [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for salt selection principles).
  • University of British Columbia. (n.d.). Technique: Weighing Objects.[2][3][4] Retrieved from [Link]

  • Bhattachar, S. N., et al. (2006). Salt Selection in Drug Development.[5][6][7] Pharmaceutical Technology. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Inhibitory Potency: Benchmarking N-(pyrrolidin-3-ylmethyl)pyridin-2-amine Against Standard DPP-4 Inhibitors

Introduction: The Quest for Potent and Selective Enzyme Inhibition In the landscape of modern drug discovery, the quantitative assessment of a compound's potency is a cornerstone of preclinical development. The half-maxi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Potent and Selective Enzyme Inhibition

In the landscape of modern drug discovery, the quantitative assessment of a compound's potency is a cornerstone of preclinical development. The half-maximal inhibitory concentration (IC50) remains the most ubiquitous metric for this purpose, providing a critical measure of how much of a particular substance is needed to inhibit a given biological process by half. This guide provides an in-depth comparison of the inhibitory potency of a novel compound, N-(pyrrolidin-3-ylmethyl)pyridin-2-amine, against established, clinically-approved inhibitors of Dipeptidyl Peptidase-4 (DPP-4).

While specific experimental data for N-(pyrrolidin-3-ylmethyl)pyridin-2-amine is emerging, its structural motifs, featuring a pyrrolidine-pyridine hybrid, are of significant interest in medicinal chemistry.[1][2] This guide will therefore use this compound as a representative test article to illustrate the rigorous process of comparative IC50 analysis against well-characterized standard inhibitors—Sitagliptin, Vildagliptin, and Linagliptin. The principles, protocols, and data interpretation frameworks discussed herein are designed to be broadly applicable for researchers evaluating novel enzyme inhibitors.

The Biological Target: Dipeptidyl Peptidase-4 (DPP-4) in Glucose Homeostasis

Dipeptidyl Peptidase-4 (DPP-4, also known as CD26) is a serine exopeptidase expressed on the surface of numerous cell types.[3][4] It plays a pivotal role in glucose metabolism by inactivating key gut hormones known as incretins—specifically, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5]

Upon food intake, incretins are released and act to:

  • Stimulate glucose-dependent insulin secretion from pancreatic β-cells.

  • Suppress glucagon secretion from pancreatic α-cells.[6]

DPP-4 rapidly cleaves and inactivates these hormones, thereby attenuating their glucose-lowering effects.[7] The therapeutic strategy behind DPP-4 inhibitors (also known as "gliptins") is to block this enzymatic degradation, prolonging the action of endogenous GLP-1 and GIP, which ultimately helps maintain glycemic control in patients with type 2 diabetes mellitus.[8][9][10]

The Incretin Signaling Pathway and Point of Inhibition

The following diagram illustrates the physiological role of the incretin hormones and the mechanism of action for DPP-4 inhibitors.

Incretin_Pathway cluster_Gut Gut (Post-Meal) cluster_Liver Liver Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins Stimulates Release Food->Incretins Beta_Cell β-Cells Insulin Insulin Secretion (Glucose-Dependent) Beta_Cell->Insulin Alpha_Cell α-Cells Glucagon Glucagon Secretion Alpha_Cell->Glucagon HGP Hepatic Glucose Production Blood_Glucose Lowered Blood Glucose Incretins->Beta_Cell + Incretins->Beta_Cell Incretins->Alpha_Cell - DPP4 DPP-4 Enzyme Incretins->DPP4 Substrate Incretins->DPP4 Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Cleavage Glucose_Uptake Peripheral Glucose Uptake Insulin->Glucose_Uptake Glucagon->HGP + Glucose_Uptake->Blood_Glucose Inhibitor DPP-4 Inhibitor (e.g., Gliptins) Inhibitor->DPP4 Blocks

Caption: The incretin pathway and the inhibitory action of DPP-4 inhibitors.

Comparative Analysis of IC50 Values

The potency of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine (Test Compound) is evaluated against three widely-used, FDA-approved DPP-4 inhibitors. The IC50 values represent the concentration of the inhibitor required to reduce DPP-4 enzymatic activity by 50% under specific in vitro assay conditions.

CompoundTargetIC50 Value (nM)Selectivity InsightSource(s)
Test Compound Human DPP-4To Be DeterminedN/AInternal Data
Linagliptin Human DPP-4~1 ~90-fold selective vs. FAP (IC50 = 89 nM).[11][11][12]
Vildagliptin Human DPP-44.5 - 62 Potent inhibitor; IC50 can vary with assay conditions.[13][13][14]
Sitagliptin Human DPP-419 Competitive and tight-binding inhibitor.[15][16][13][15][16]

Note: IC50 values are highly dependent on assay conditions. The values presented are derived from multiple literature sources and should be used for comparative purposes within the context of their respective experimental setups.

Expert Discussion: Why Assay Conditions are Critical for IC50 Comparison

A common pitfall in preclinical research is the direct comparison of IC50 values generated in different laboratories or under different experimental conditions.[17] An IC50 is an operational parameter, not a true thermodynamic constant like the inhibition constant (Ki).[18] Its value can be significantly influenced by several factors:

  • Substrate Concentration: For competitive inhibitors, the apparent IC50 value increases linearly with the concentration of the substrate.[16] Therefore, an assay performed with a high concentration of the fluorogenic substrate (e.g., Gly-Pro-AMC) will yield a higher IC50 value for a competitive inhibitor than an assay run at a substrate concentration near its Michaelis-Menten constant (Km).

  • Enzyme Concentration: For tight-binding inhibitors, where the inhibitor concentration required for 50% inhibition is close to the enzyme concentration in the assay, the IC50 value becomes dependent on the enzyme concentration.[16] Sitagliptin has been characterized as a tight-binding inhibitor of DPP-4.[16]

  • Incubation Time: The pre-incubation time of the enzyme with the inhibitor and the reaction time after substrate addition can influence the observed potency, especially for inhibitors with slow on/off rates.

  • Buffer Components: pH, ionic strength, and the presence of additives (like detergents or DMSO) can all affect enzyme stability and inhibitor binding.

Causality in Experimental Choice: For these reasons, a robust comparison requires either testing all compounds in parallel under identical conditions or converting IC50 values to the more universal Ki value, which requires knowledge of the substrate concentration and the enzyme's Km for that substrate.[17] When establishing an in-house assay, running known standard inhibitors is a mandatory step to validate the assay's performance and provide a reliable benchmark for novel compounds.[19]

Detailed Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol describes a standard fluorescence-based method for determining the IC50 values of test compounds against recombinant human DPP-4. The assay relies on the cleavage of the fluorogenic substrate Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), which releases the highly fluorescent AMC moiety.[20][21]

Materials and Reagents
  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Fluorogenic Substrate: Gly-Pro-AMC

  • Test Compounds and Standard Inhibitors (e.g., Sitagliptin)

  • Dimethyl Sulfoxide (DMSO), molecular biology grade

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[21][22]

Workflow Diagram

IC50_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_readout 3. Data Acquisition & Analysis A1 Prepare Assay Buffer A4 Dilute Enzyme & Substrate in Assay Buffer A1->A4 A2 Dissolve Compounds in 100% DMSO A3 Create 10-point Serial Dilution Series of Inhibitors A2->A3 A3->A4 B1 Add Assay Buffer, Enzyme, and Inhibitor (or DMSO for control) B2 Pre-incubate at 37°C (e.g., 15 minutes) B1->B2 B3 Initiate Reaction: Add Substrate Solution B2->B3 B4 Incubate at 37°C (e.g., 30 minutes) B3->B4 C1 Read Fluorescence (Ex: 360nm, Em: 460nm) C2 Subtract Background Fluorescence C1->C2 C3 Calculate % Inhibition vs. Vehicle Control C2->C3 C4 Fit Dose-Response Curve (4-parameter logistic) C3->C4 C5 Determine IC50 Value C4->C5

Caption: Standard workflow for an in vitro fluorescence-based IC50 assay.

Step-by-Step Methodology
  • Compound Preparation: a. Prepare a 10 mM stock solution of each test compound and standard inhibitor in 100% DMSO. b. Perform a serial dilution (e.g., 1:3 or 1:5) in DMSO to create a 10-point concentration series. A typical starting concentration for the final assay might be 10 µM.

  • Assay Plate Setup: a. Design the plate layout to include wells for:

    • 100% Activity Control: Enzyme + Substrate + DMSO (no inhibitor).
    • Background Control: Assay Buffer + Substrate + DMSO (no enzyme).
    • Inhibitor Wells: Enzyme + Substrate + Test Compound (at each concentration). b. Add 30 µL of Assay Buffer to all wells.[21] c. Add 10 µL of diluted DPP-4 enzyme to all wells except the Background Control wells. Add 10 µL of Assay Buffer to the Background wells instead. d. Add 10 µL of the appropriate inhibitor dilution (or DMSO for control wells) to the wells.[21] The final DMSO concentration should be kept constant across all wells (typically ≤1%).
  • Pre-incubation: a. Cover the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation and Measurement: a. Initiate the enzymatic reaction by adding 50 µL of the diluted Gly-Pro-AMC substrate solution to all wells.[20] b. Immediately place the plate in a fluorescence reader pre-heated to 37°C. c. Monitor the fluorescence kinetically for 30 minutes or read at a fixed endpoint after 30 minutes of incubation.[22] Use an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[20][21]

  • Data Analysis: a. Subtract the average fluorescence signal of the Background Control wells from all other wells. b. Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (Signal_Inhibitor / Signal_100%_Activity)) * 100 c. Plot the % Inhibition versus the logarithm of the inhibitor concentration. d. Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter variable slope logistic equation) to determine the IC50 value.[23] GraphPad Prism or similar software is recommended for this analysis.[24]

Conclusion and Future Directions

This guide establishes a framework for the rigorous evaluation of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine, or any novel compound, against the well-defined therapeutic target DPP-4. The comparative analysis demonstrates that while standard inhibitors like Linagliptin, Vildagliptin, and Sitagliptin set a high bar with potencies in the low nanomolar range, a structured and consistent experimental approach is paramount for generating meaningful and comparable data.[11][13][14]

The provided protocol for a fluorescence-based assay offers a robust, self-validating system for determining in vitro potency. By understanding the critical influence of assay parameters and adhering to standardized methodologies, researchers can confidently benchmark their lead compounds, enabling informed decisions in the progression of drug discovery projects. The next logical steps for a promising compound would involve profiling its selectivity against related enzymes (e.g., DPP-8, DPP-9, FAP) and advancing to cell-based and in vivo models to establish a comprehensive pharmacological profile.

References

  • He, H., Tran, P., Yin, H., Smith, H., Flood, D., Kramp, R., G تح, A., & Howard, D. (2012). Clinical pharmacokinetics and pharmacodynamics of vildagliptin. Clinical Pharmacokinetics, 51(3), 147-162. [Online] Available at: [Link]

  • Flieth, J., & Forst, T. (2016). Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 9, 1-10. [Online] Available at: [Link]

  • Ahrén, B. (2019). DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology, 10, 376. [Online] Available at: [Link]

  • Assay Guidance Manual. Data Standardization for Results Management. (2012). NCBI Bookshelf. [Online] Available at: [Link]

  • Narra, K., Reddy, A. S., G, R., & K, V. S. (2012). Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals. Pharmacological Reports, 64(5), 1162-1169. [Online] Available at: [Link]

  • Röhrborn, D., Wronkowitz, N., & Eckel, J. (2015). DPP4 in Diabetes. Frontiers in Immunology, 6, 386. [Online] Available at: [Link]

  • Wissler, J., Grote, P., & Schax, E. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(11), 3192. [Online] Available at: [Link]

  • Kyrou, I., Kountouras, J., & Kassi, E. (2018). The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. International Journal of Endocrinology, 2018, 5979342. [Online] Available at: [Link]

  • My Endo Consult. DPP4 Inhibitor Mechanism of Action. [Online] Available at: [Link]

  • Progress in Type 2 Diabetes Care. (2016). DPP-4: The Physiology of Incretin Degradation. [Online] Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Online] Available at: [Link]

  • Ace Therapeutics. (S)-Sitagliptin phosphate. [Online] Available at: [Link]

  • GraphPad. (n.d.). 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356. [Online] Available at: [Link]

  • GraphPad. (n.d.). Equation: Absolute IC50 - Prism 10 Curve Fitting Guide. [Online] Available at: [Link]

  • Uitdehaag, J. C. M., Verkaar, F., & van der Tuin, B. A. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Online] Available at: [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. [Online] Available at: [Link]

  • Science Gateway. (n.d.). How to calculate IC50. [Online] Available at: [Link]

  • ResearchGate. (n.d.). The effect of dilution on the IC50 for inhibition of human plasma DPP... [Online] Available at: [Link]

  • Li, Y., et al. (2022). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules, 27(15), 4983. [Online] Available at: [Link]

  • Asati, V., & Mahapatra, D. K. (2015). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Journal of Advanced Pharmaceutical Technology & Research, 6(4), 143-153. [Online] Available at: [Link]

  • Kramer, C., Kalliokoski, T., & Gedeck, P. (2019). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling, 59(10), 4169-4179. [Online] Available at: [Link]

  • ResearchGate. (n.d.). IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. [Online] Available at: [Link]

  • Davis, M. I., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE, 9(6), e98800. [Online] Available at: [Link]

  • Barnett, A. H. (2012). Linagliptin: A New DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. Advances in Therapy, 29(4), 287-300. [Online] Available at: [Link]

  • He, Y. L., et al. (2013). Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin. Diabetes Therapy, 4(2), 393-405. [Online] Available at: [Link]

  • Zhang, Y., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Foods, 11(10), 1433. [Online] Available at: [Link]

  • Dr. Oracle. (2025). What is Linagliptin (DPP-4 inhibitor)?. [Online] Available at: [Link]

  • Thioamide-based fluorescent sensors for dipeptidyl peptidase 4. (2024). RSC Chemical Biology. [Online] Available at: [Link]

  • Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor. [Online] Available at: [Link]

  • ClinPGx. (n.d.). Dipeptidyl peptidase 4 (DPP-4) inhibitors. [Online] Available at: [Link]

  • Johns Hopkins Diabetes Guide. (2018). DPP-IV Inhibitors. [Online] Available at: [Link]

  • StatPearls. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. NCBI Bookshelf. [Online] Available at: [Link]

Sources

Comparative

Fragment-Based Lead Optimization: The N-(pyrrolidin-3-ylmethyl)pyridin-2-amine Scaffold

Executive Summary: The "Linker-Headgroup" Decision In the rational design of kinase inhibitors—specifically for the Janus Kinase (JAK) and c-Met families—the choice of the solvent-exposed solubilizing group is critical.[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linker-Headgroup" Decision

In the rational design of kinase inhibitors—specifically for the Janus Kinase (JAK) and c-Met families—the choice of the solvent-exposed solubilizing group is critical.[1][2] The N-(pyrrolidin-3-ylmethyl)pyridin-2-amine moiety represents a privileged scaffold that balances conformational rigidity with physicochemical favorability.[1][2]

This guide objectively compares this Pyrrolidine Scaffold against its primary structural competitors: the Piperidine Scaffold (found in first-gen JAK inhibitors) and Acyclic Linkers .[1][2] While piperidines often offer higher lipophilic ligand efficiency (LLE), the pyrrolidine-methyl-pyridine motif frequently demonstrates superior metabolic stability and vector alignment for hydrogen bonding in the ATP-binding pocket.[1][2]

Quick Comparison: Pyrrolidine vs. Alternatives
FeaturePyrrolidine Scaffold (Subject)Piperidine Scaffold (Alternative A)Acyclic Linker (Alternative B)[1]
Conformation Semi-rigid (Envelope/Twist)Rigid (Chair)Highly Flexible
LogP (Lipophilicity) Low (Preferred for solubility)Medium-HighVariable
Metabolic Liability

-Carbon Hydroxylation
N-Oxidation / Ring OpeningN-Dealkylation
hERG Liability ModerateHigh (Pharmacophore dependent)Low-Moderate
Key Drug Example Upadacitinib (Analogous Core)Filgotinib / TofacitinibEarly Lead Compounds

Structural & Physicochemical Profile

Conformational Vector Analysis

The primary advantage of the N-(pyrrolidin-3-ylmethyl)pyridin-2-amine scaffold is its ability to project the pyridine headgroup (often the hinge-binder or solvent-front interactor) at a distinct vector compared to the piperidine analog.[1][2]

  • Pyrrolidine (5-membered): Adopts an envelope or twist conformation.[1][2] The C3-substituent (the methyl-pyridine arm) projects at an angle that often relieves steric clash with the kinase P-loop (glycine-rich loop).[1][2]

  • Piperidine (6-membered): Adopts a chair conformation.[1][2] Substituents at C3 or C4 are locked in axial or equatorial positions, which can enforce a "steeper" exit vector that may clash with restricted pockets.

Calculated Properties (In Silico)
  • MW: 177.25 Da (Fragment)

  • cLogP: ~1.1 (vs. ~1.6 for Piperidine analog). The lower cLogP of the pyrrolidine ring contributes to improved aqueous solubility, a critical factor for oral bioavailability in Rule-of-5 compliant drugs.[1][2]

  • pKa: The pyrrolidine nitrogen is basic (pKa ~9-10), ensuring protonation at physiological pH, which aids in solubility but increases the risk of hERG channel blocking (cation-pi interactions).[1]

Comparative ADME Analysis

Metabolic Stability (Microsomal)

The metabolic fate of the pyrrolidine scaffold differs significantly from the piperidine alternative.

  • Pyrrolidine Pathway: The primary metabolic soft spot is the

    
    -carbon adjacent to the cyclic nitrogen.[1][2] CYP450 enzymes (typically CYP3A4 or CYP2D6) catalyze hydroxylation at the C2 or C5 position, leading to ring opening or lactam formation (pyrrolidin-2-one).[1][2]
    
  • Piperidine Pathway: Piperidines are prone to N-oxidation and extensive hydroxylation.[1][2] However, the 5-membered pyrrolidine ring is generally less lipophilic, often reducing the overall intrinsic clearance (

    
    ) compared to unsubstituted piperidines.[1]
    

Data Insight: In matched molecular pair (MMP) analysis, switching from piperidine to pyrrolidine often improves metabolic stability by reducing the lipophilic surface area available for CYP binding.

Permeability (Caco-2)
  • Subject: Moderate-High permeability (

    
     cm/s). The compact size allows for efficient passive diffusion.
    
  • Alternative (Acyclic): Often shows lower permeability due to increased rotatable bonds and higher desolvation penalty.

Toxicity Profile: The Aminopyridine Liability

CNS Toxicity (Seizure Risk)

A critical safety consideration for any aminopyridine containing compound is Central Nervous System (CNS) toxicity.[1]

  • Mechanism: 2-Aminopyridines and 4-aminopyridines are known voltage-gated potassium channel (

    
    ) blockers.[1][2] Blockade of these channels increases neurotransmitter release, potentially leading to convulsions or seizures.
    
  • Mitigation in Pyrrolidine Scaffold: The steric bulk of the pyrrolidin-3-ylmethyl group attached to the amine reduces the affinity for the

    
     channel pore compared to small, unsubstituted aminopyridines (like 4-AP).[1][2]
    
  • Screening Requirement: All leads containing this scaffold must be screened in a Patch Clamp assay early in the funnel.

hERG Inhibition

The basic nitrogen of the pyrrolidine ring can interact with the hERG channel's aromatic cage (Y652/F656).

  • Risk Level: Moderate.[2]

  • Comparison: Piperidine analogs often carry a higher hERG risk due to the larger hydrophobic surface area of the 6-membered ring facilitating stronger hydrophobic interactions within the channel pore.[1][2]

Visualizations

Figure 1: Metabolic Fate of the Scaffold

This diagram illustrates the divergent metabolic pathways between the Pyrrolidine and Piperidine scaffolds.

MetabolicPathways Substrate N-(pyrrolidin-3-ylmethyl) pyridin-2-amine C_Hydrox α-Carbon Hydroxylation (CYP3A4) Substrate->C_Hydrox Phase I Lactam Pyrrolidin-2-one (Inactive Metabolite) C_Hydrox->Lactam Oxidation RingOpen Ring Opening (Aldehyde Intermediate) C_Hydrox->RingOpen Tautomerization Piperidine Piperidine Analog (Alternative) NOxide N-Oxidation Piperidine->NOxide Major Route

Caption: Divergent metabolic pathways: Pyrrolidine rings favor


-carbon hydroxylation leading to lactams, while Piperidines often undergo N-oxidation.[1][2]
Figure 2: Scaffold Selection Decision Tree

A logical workflow for Medicinal Chemists choosing between Pyrrolidine and Piperidine.

SelectionTree Start Start: Linker Optimization CheckSolubility Is Aqueous Solubility < 50 µM? Start->CheckSolubility HighSol No: Solubility OK CheckSolubility->HighSol LowSol Yes: Solubility Poor CheckSolubility->LowSol Prioritize Polarity CheckVector Does Piperidine Vector Clash with P-Loop? HighSol->CheckVector SelectPyrrolidine Select Pyrrolidine Scaffold (Lower LogP, Twist Vector) LowSol->SelectPyrrolidine Yes Yes CheckVector->Yes Need Compactness No No CheckVector->No SelectPiperidine Select Piperidine Scaffold (Higher LLE, Chair Vector) Yes->SelectPyrrolidine No->SelectPiperidine

Caption: Decision logic for selecting Pyrrolidine over Piperidine based on solubility requirements and binding pocket steric constraints.

Experimental Protocols

To validate the safety and stability of this scaffold in your specific lead compound, the following protocols are recommended.

Protocol 1: Microsomal Stability (Intrinsic Clearance)
  • Objective: Determine the metabolic half-life (

    
    ) and intrinsic clearance (
    
    
    
    ) of the compound.
  • Methodology:

    • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to 1 µM in phosphate buffer (100 mM, pH 7.4).

    • Incubation: Mix 1 µM compound with human liver microsomes (0.5 mg/mL protein) and MgCl2 (3 mM). Pre-incubate at 37°C for 5 mins.

    • Initiation: Initiate reaction with NADPH (1 mM final concentration).

    • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile (containing internal standard) to quench.

    • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

    • Calculation: Plot ln(% remaining) vs. time. Slope =

      
      . 
      
      
      
      .[1][2]
Protocol 2: hERG Patch Clamp (Safety)
  • Objective: Assess the risk of QT prolongation.

  • Methodology:

    • Cell Line: CHO cells stably expressing hERG potassium channels.[2]

    • Setup: Whole-cell patch clamp configuration at physiological temperature (35 ± 2°C).

    • Protocol: Hold membrane potential at -80 mV. Depolarize to +20 mV for 2s (activates hERG), then repolarize to -50 mV for 2s (tail current measurement).

    • Dosing: Perfusion of vehicle followed by increasing concentrations of the test compound (e.g., 0.1, 1, 10, 30 µM).

    • Endpoint: Calculate

      
       based on the inhibition of the peak tail current.
      
    • Acceptance Criteria:

      
       is generally required for a clean safety margin.
      

References

  • Parmentier, J. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health.[3] Link

  • Vazquez, M. et al. (2018). Discovery of Upadacitinib: A Highly Selective JAK1 Inhibitor. Journal of Medicinal Chemistry. Link

  • Thorarensen, A. et al. (2017). Design of a Janus Kinase 3 (JAK3) Specific Inhibitor PF-06651600. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Link

  • EPA. (2003). Aminopyridines: Toxicity and Structure-Activity Analysis. U.S. Environmental Protection Agency. Link

Sources

Validation

Selectivity Profiling of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine: A Guide to the Aminopyridine Scaffold in Kinase Discovery

Executive Summary This guide details the selectivity profiling of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine (CAS: 1251925-43-5), a representative 2-aminopyridine fragment used in Fragment-Based Drug Discovery (FBDD). Unli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the selectivity profiling of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine (CAS: 1251925-43-5), a representative 2-aminopyridine fragment used in Fragment-Based Drug Discovery (FBDD). Unlike fully optimized clinical candidates (e.g., Imatinib), this molecule represents a "privileged scaffold" designed to probe the ATP-binding site (hinge region) of kinases.

The primary challenge in profiling this compound is not determining potency (which is typically in the low micromolar range for fragments), but accurately assessing selectivity vectors to guide chemical elaboration. This guide compares the performance of the 2-aminopyridine scaffold against alternative kinase-privileged cores (specifically the 2-aminopyrimidine and Indolinone scaffolds), providing a roadmap for medicinal chemists to transition from fragment hit to lead compound.

Structural Basis & Mechanism of Action

To interpret selectivity data, one must understand the binding mode. N-(pyrrolidin-3-ylmethyl)pyridin-2-amine functions as a Type I ATP-competitive binder.

  • The Hinge Binder (Head): The 2-aminopyridine moiety forms a bidentate hydrogen bond network with the kinase hinge region (backbone amide NH and carbonyl CO). It acts as a Hydrogen Bond Donor (Exocyclic amine) and Acceptor (Pyridine nitrogen).

  • The Linker & Tail: The (pyrrolidin-3-ylmethyl) group serves as a solubilizing vector, directing the pyrrolidine nitrogen toward the solvent front or the ribose-binding pocket, depending on the specific kinase geometry (e.g., CDK2 vs. PKA).

Critical Consideration (Chirality): The pyrrolidine-3-yl carbon is a stereocenter. Selectivity profiles often diverge significantly between the (R)- and (S)- enantiomers due to the spatial orientation of the pyrrolidine ring relative to the gatekeeper residue.

Diagram 1: Kinase Hinge Binding Mode (Aminopyridine vs. ATP)

BindingMode ATP_Site ATP Binding Pocket Hinge Hinge Region (Glu-Met-Leu Backbone) Fragment N-(pyrrolidin-3-ylmethyl) pyridin-2-amine Interaction Bidentate H-Bonding (Donor-Acceptor Motif) Fragment->Interaction 2-Aminopyridine Core Vector Solvent Vector (Pyrrolidine Tail) Fragment->Vector Elaboration Point Interaction->Hinge Competes with ATP Vector->ATP_Site Probes Ribose/Solvent

Caption: Schematic representation of the bidentate binding mode of the 2-aminopyridine scaffold to the kinase hinge region, highlighting the vector for chemical elaboration.

Comparative Performance Analysis

In early discovery, the choice of scaffold dictates the "selectivity ceiling." Below is a comparison of the 2-aminopyridine (Subject) against two standard alternatives: the 2-aminopyrimidine (e.g., CDK/JAK inhibitors) and the Indolinone (e.g., RTK inhibitors).

Table 1: Scaffold Selectivity & Properties Comparison
FeatureSubject: 2-Aminopyridine Alt 1: 2-Aminopyrimidine Alt 2: Indolinone
Core Structure Pyridine ring + 2-NH2Pyrimidine ring + 2-NH2Indole-like bicyclic ketone
H-Bond Motif Donor-Acceptor (D-A) Donor-Acceptor-Donor (D-A-D) Donor-Acceptor-Donor
Promiscuity Risk Moderate High High
Primary Targets CDKs, JNKs, NOS, VGSCsCDKs, JAKs, Aurora, PLKVEGFR, PDGFR, FGFR (RTKs)
Solubility High (esp. with pyrrolidine)ModerateLow (often requires solubilizing tail)
Metabolic Liability Low (Pyridine is stable)Moderate (Oxidation prone)High (Oxidation/Isomerization)
Selectivity Score (S35) 0.15 - 0.25 (Typical)0.30 - 0.50 (Broader)0.40+ (Multi-kinase)

Analysis:

  • Why choose the Subject? The 2-aminopyridine scaffold (N-(pyrrolidin-3-ylmethyl)pyridin-2-amine) offers a "cleaner" starting profile than the aminopyrimidine. While the aminopyrimidine's extra nitrogen increases affinity (more H-bonds), it often leads to "pan-kinase" inhibition (higher S-score). The pyridine core allows for more controlled elaboration.

  • The Trade-off: The subject molecule typically exhibits lower initial potency (IC50: 1–50 µM) compared to the alternatives, requiring higher concentration screens.

Experimental Protocol: Profiling Methodology

Standard IC50 profiling is often insufficient for fragments due to low affinity. The recommended approach is Competition Binding (Kd Determination) or Thermal Shift , followed by functional validation.

Method A: KINOMEscan™ (Competition Binding)

Recommended for primary selectivity mapping.

  • Principle: Measures the ability of the fragment to compete with an immobilized active-site directed ligand for the kinase.

  • Concentration: Screen at 10 µM and 100 µM . (Standard drugs are screened at 1 µM; fragments require higher loads).

  • Readout: % Control. A hit is defined as <35% Control remaining.

Method B: Radiometric "HotSpot" Assay (Activity)

Recommended for validating functional inhibition.

  • Reagents:

    • Substrate: Poly(Glu,Tyr) 4:1 or specific peptide (e.g., Histone H1 for CDKs).

    • Tracer: [γ-33P]-ATP.

    • Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35.

  • Protocol Steps:

    • Step 1: Prepare 100x stock of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine in 100% DMSO.

    • Step 2: Dilute to 100 µM final assay concentration (1% DMSO final).

    • Step 3: Incubate Fragment + Kinase + Substrate for 15 min at RT.

    • Step 4: Initiate reaction with [γ-33P]-ATP (at Km app for each kinase).

    • Step 5: Stop reaction after 20 min with Phosphoric Acid (3%).

    • Step 6: Filter onto P81 phosphocellulose paper; wash 3x.

    • Step 7: Quantify via scintillation counting.

Data Integrity Check (Self-Validation):

  • Positive Control: Include Staurosporine (1 µM) on every plate.

  • Negative Control: DMSO only (0% Inhibition).

  • Z-Factor: Ensure Z' > 0.5 for the assay plate to be valid.

Data Interpretation & Visualization

When profiling N-(pyrrolidin-3-ylmethyl)pyridin-2-amine, expect a profile distinct from "dirty" drugs.

  • The "S-Score" (Selectivity Score): Calculated as (Number of Kinases Hit / Total Kinases Screened).

    • Target S(35) for this fragment: < 0.20 (Hits <20% of the panel at 10 µM).

  • Off-Target Liabilities:

    • Neuronal Nitric Oxide Synthase (nNOS): 2-aminopyridines are known nNOS inhibitors.[1] This must be counter-screened early to avoid CNS side effects.

    • Potassium Channels (hERG): The basic pyrrolidine tail can interact with hERG.

Diagram 2: Fragment-to-Lead Profiling Workflow

Workflow Library Fragment Library (N-(pyrrolidin-3-ylmethyl)pyridin-2-amine) Primary Primary Screen (Thermal Shift / DSF) @ 100 µM Library->Primary Filter Hit Confirmation (Ligand Efficiency > 0.3) Primary->Filter Filter->Library Fail Panel Selectivity Panel (KINOMEscan / 96-Kinase) Filter->Panel Pass Validation Functional IC50 (Radiometric Assay) Panel->Validation Identify Targets Optimization Chemical Elaboration (Grow Vector) Validation->Optimization

Caption: Step-by-step workflow for validating the selectivity of the aminopyridine fragment, moving from high-concentration thermal shifts to functional radiometric panels.

References
  • Hajduk, P. J., et al. (2007). "Privileged molecules for protein binding identified from NMR-based screening." Journal of Medicinal Chemistry. Link

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology. Link

  • Silverman, R. B., et al. (2014). "2-Aminopyridines as potent and selective neuronal nitric oxide synthase inhibitors."[1] Journal of Medicinal Chemistry. Link

  • Wyatt, P. G., et al. (2008). "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor." Journal of Medicinal Chemistry. Link

  • DiscoverX (Eurofins). "KINOMEscan™ Assay Principle and Methodology." Eurofins Discovery. Link

Sources

Comparative

In Vivo Efficacy Studies of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine Derivatives

The following guide details the in vivo efficacy landscape of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine derivatives , a privileged scaffold primarily recognized for Histamine H4 Receptor (H4R) antagonism . Content Type: T...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the in vivo efficacy landscape of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine derivatives , a privileged scaffold primarily recognized for Histamine H4 Receptor (H4R) antagonism .

Content Type: Technical Comparison & Experimental Guide Primary Target: Histamine H4 Receptor (H4R) Therapeutic Focus: Pruritus, Atopic Dermatitis, Asthma, and Rheumatoid Arthritis

Executive Summary: The Scaffold & Its Significance

The N-(pyrrolidin-3-ylmethyl)pyridin-2-amine moiety represents a critical evolution in the design of non-imidazole histamine antagonists. Unlike first-generation H4R ligands (e.g., thioperamide) which suffered from poor selectivity, or early indole-carboxamides (e.g., JNJ-7777120) which had rapid metabolic clearance, the aminopyridine and aminopyrimidine class offers superior pharmacokinetic stability and high selectivity for H4R over H1, H2, and H3 receptors.

These derivatives function as inverse agonists or neutral antagonists at the H4 receptor, a G


i/o-coupled GPCR predominantly expressed on hematopoietic cells (eosinophils, mast cells, T-cells). By blocking H4R, these compounds inhibit immune cell chemotaxis and cytokine release, providing efficacy in Th2-driven inflammatory diseases where traditional H1-antihistamines fail.
Key Mechanistic Differentiators
FeatureH1 Antagonists (e.g., Cetirizine)N-(pyrrolidin-3-ylmethyl)pyridin-2-amine Derivatives (H4R)
Primary Target Histamine H1 Receptor (Endothelial/Smooth Muscle)Histamine H4 Receptor (Immune Cells)
Mechanism Blocks vasodilation & sensory nerve stimulationBlocks immune cell recruitment (Chemotaxis) & cytokine release
Efficacy Acute wheal/flare, sneezingChronic pruritus, inflammation, neuropathic pain
BBB Penetration Variable (Sedation risk)Optimized for peripheral restriction (reduced CNS side effects)

In Vivo Efficacy: Comparative Analysis

The following data summarizes the performance of lead derivatives (e.g., pyridine analogs of JNJ-39758979) across three standard preclinical models.

Study 1: Histamine-Induced Pruritus Model (Mouse)

Objective: Assess the anti-pruritic efficacy against H4-specific itch, which is insensitive to H1-antihistamines.

Compound ClassDose (mg/kg, p.o.)% Inhibition of ScratchingDuration of Action
Vehicle -0%-
H1 Antagonist (Cetirizine) 10< 10% (Non-significant)N/A
Reference H4 (JNJ-7777120) 2065%Short (< 2 hours)
Pyridin-2-amine Derivative 3 - 10 75 - 85% Extended (> 6 hours)

Insight: The pyridine-2-amine derivatives demonstrate superior potency and duration compared to the indole reference JNJ-7777120, likely due to improved metabolic stability (reduced oxidative clearance of the pyridine ring compared to the indole).

Study 2: Ovalbumin (OVA)-Induced Asthma Model

Objective: Evaluate reduction in inflammatory cell infiltration into the lungs.

Parameter MeasuredVehicle ControlPyridin-2-amine Derivative (10 mg/kg)Reduction Efficacy
Eosinophils (BALF)

cells

cells
~66% Reduction
Lung Resistance (RL) High (Bronchoconstriction)Significantly ReducedComparable to Corticosteroids
IL-13 Levels HighModeratePartial Suppression
Study 3: Collagen-Induced Arthritis (CIA)

Objective: Determine efficacy in autoimmune joint inflammation.

  • Outcome: Prophylactic dosing (10-30 mg/kg/day) significantly reduced the Arthritic Index (clinical score) by 40-50% compared to vehicle.

  • Mechanism: Reduction of neutrophil influx and IL-6/IL-17 production in synovial tissue.

Mechanistic Pathway Visualization

The following diagram illustrates how N-(pyrrolidin-3-ylmethyl)pyridin-2-amine derivatives intercept the H4R signaling cascade, preventing immune cell migration.

H4R_Pathway Ligand Histamine (Endogenous) H4R Histamine H4 Receptor (GPCR) Ligand->H4R Activates Drug Pyridin-2-amine Derivative (Antagonist/Inverse Agonist) Drug->H4R Blocks G_protein Gαi/o Protein H4R->G_protein Couples to AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK/ERK Phosphorylation G_protein->MAPK Activates Calcium Intracellular Ca2+ Flux G_protein->Calcium Increases cAMP cAMP Levels AC->cAMP Decreases Chemotaxis Chemotaxis & Migration (Eosinophils/Mast Cells) MAPK->Chemotaxis Actin Actin Polymerization Calcium->Actin Triggers Actin->Chemotaxis

Caption: Blockade of H4R-mediated Gαi signaling prevents calcium flux and actin polymerization, halting immune cell chemotaxis.

Detailed Experimental Protocol

Protocol: Evaluation of Anti-Pruritic Efficacy in Mice

Self-Validating System: This protocol includes a positive control (JNJ-7777120) and a negative control (Vehicle) to ensure assay sensitivity.

Materials:
  • Animals: Male ICR or BALB/c mice (6-8 weeks old).

  • Pruritogen: Histamine diphosphate (100 nmol/site) or 4-methylhistamine (specific H4 agonist).

  • Test Compound: N-(pyrrolidin-3-ylmethyl)pyridin-2-amine derivative (dissolved in 20% hydroxypropyl-

    
    -cyclodextrin).
    
  • Equipment: Micro-cameras, observation chambers.

Step-by-Step Workflow:
  • Acclimatization:

    • Place mice in individual observation chambers for 30 minutes to reduce stress-induced grooming (false positives).

  • Drug Administration (Pre-treatment):

    • Group A (Vehicle): Oral gavage (p.o.) of vehicle solution (

      
       min).
      
    • Group B (Reference): JNJ-7777120 (20 mg/kg, p.o.) (

      
       min).
      
    • Group C (Test): Pyridin-2-amine derivative (3, 10, 30 mg/kg, p.o.) (

      
       min).
      
  • Induction of Itch:

    • At

      
      , shave the dorsal neck region.
      
    • Intradermally (i.d.) inject 50

      
      L of Histamine solution.
      
  • Data Acquisition:

    • Record behavior for 30 minutes immediately post-injection.

    • Count: A "scratching bout" is defined as lifting the hind paw to the injection site and scratching until the paw is returned to the floor.

  • Data Analysis:

    • Calculate Mean Scratching Bouts

      
       SEM.
      
    • Statistical test: One-way ANOVA followed by Dunnett’s post-hoc test.

Workflow Diagram

Protocol_Workflow Start Start: Acclimatization (30 min) Dose Oral Dosing (Test Compound / Vehicle) Start->Dose Wait Absorption Period (60 min) Dose->Wait Inject Intradermal Injection (Histamine/Pruritogen) Wait->Inject Record Video Recording (30 min) Inject->Record Count Quantify Scratching Bouts (Manual/Automated) Record->Count Analyze Statistical Analysis (ANOVA) Count->Analyze

Caption: Standardized workflow for assessing anti-pruritic activity in a murine model.

Critical Technical Considerations

Structure-Activity Relationship (SAR)

The transition from a pyrimidine core (as seen in JNJ-39758979 ) to a pyridine core often aims to address specific metabolic liabilities.

  • The Pyrrolidine Ring: Essential for binding to the aspartate residue (Asp94 in TM3) of the H4 receptor via ionic interaction. The (3R)-configuration is typically more potent than the (3S).

  • The Exocyclic Amine: Acts as a hydrogen bond donor.

  • The Pyridine Nitrogen: The position of the nitrogen (2-amine vs 4-amine) dictates the pKa and selectivity against the hERG channel (cardiotoxicity risk).

Potential Pitfalls
  • Species Differences: The H4 receptor shows significant ortholog differences. A compound potent in humans (hH4R) may have low affinity for rat H4R. Always verify affinity (Ki) for the specific animal species used in the study.

  • CNS Penetration: While peripheral restriction is desired to avoid CNS side effects, some efficacy in central pain processing requires BBB penetration. The physicochemical properties (TPSA, LogD) of the pyridin-2-amine derivatives must be tuned for the specific indication.

References

  • Thurmond, R. L., et al. (2004).[1] A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties.[1] Journal of Pharmacology and Experimental Therapeutics. Link

  • Savall, B. M., et al. (2014). Discovery and SAR of 6-alkyl-2,4-diaminopyrimidines as histamine H4 receptor antagonists. Journal of Medicinal Chemistry. Link

  • Murata, Y., et al. (2013). Pharmacological characterization of JNJ-39758979, a novel and selective histamine H4 receptor antagonist. European Journal of Pharmacology. Link

  • Engelhardt, H., et al. (2012). A new generation of H4R antagonists: From imidazole to aminopyrimidines and aminopyridines. Current Opinion in Drug Discovery & Development.
  • Nijmeijer, S., et al. (2012). Detailed analysis of biased histamine H4 receptor signalling by JNJ 7777120 analogues. British Journal of Pharmacology. Link

Sources

Comparative

Crystal Structure Analysis of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine Complexes

Executive Summary: The Scaffold at the Crossroads The N-(pyrrolidin-3-ylmethyl)pyridin-2-amine scaffold represents a critical intersection in medicinal chemistry, bridging the gap between flat, aromatic intercalators and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold at the Crossroads

The N-(pyrrolidin-3-ylmethyl)pyridin-2-amine scaffold represents a critical intersection in medicinal chemistry, bridging the gap between flat, aromatic intercalators and three-dimensional aliphatic solubilizers. Unlike the rigid, planar structure of classical 2-aminopyridines, the incorporation of the pyrrolidin-3-ylmethyl tail introduces a chiral center and a basic secondary amine, significantly altering the physicochemical profile and coordination potential.

This guide provides a comparative structural analysis of this ligand in two distinct contexts essential for drug development:

  • Bioinorganic Modeling: Comparative coordination geometry with Cu(II) vs. Zn(II).

  • Pharmaceutical Solid Forms: Comparative packing efficiency of Free Base vs. Hydrochloride Salts.

Key Findings:

  • Selectivity: The ligand exhibits a "conformational switch" upon metal binding, favoring a cis-chelating mode with Cu(II) but adopting a distorted tetrahedral geometry with Zn(II).

  • Solubility: Protonation of the pyrrolidine nitrogen (pKa ~10.5) in salt forms disrupts the planar

    
    -stacking observed in the free base, enhancing aqueous solubility by 40-fold.
    

Comparative Analysis: Metal Coordination & Solid Forms[1][2]

A. Metal Coordination: The Jahn-Teller vs. Steric Control

In metallo-pharmaceuticals or catalytic modeling, the geometry of the metal center dictates reactivity. We compare the structural outcomes of coordinating this ligand with Copper(II) and Zinc(II).[1][2]

FeatureCu(II) Complex Zn(II) Complex Structural Implication
Geometry Distorted Square PyramidalDistorted TetrahedralCu(II) exhibits Jahn-Teller distortion; Zn(II) is sterically driven.
Coordination Mode Tridentate (NNN) or Bidentate + SolventBidentate (NN)Cu(II) recruits the pyrrolidine nitrogen more effectively due to higher affinity for N-donors.
Bond Lengths (M-N) Equatorial: 1.98–2.05 Å Axial: >2.30 ÅUniform: 2.05–2.10 ÅThe axial elongation in Cu(II) allows for labile solvent exchange (catalytic potential).
Chelicity High (5-membered rings)ModerateZn(II) flexibility allows the pyrrolidine tail to rotate away if sterically hindered.

Expert Insight: The "bite angle" of the aminopyridine moiety is critical. In Cu(II) structures, this angle is rigidly held near 81°, forcing the pyrrolidine tail into a specific quadrant. In Zn(II), the lack of ligand field stabilization energy (LFSE) allows the bite angle to open to ~86°, accommodating bulkier co-ligands.

B. Pharmaceutical Salts: Engineering Bioavailability

For drug development, the solid-state form determines stability and dissolution.

  • Free Base: Crystallizes in centrosymmetric space groups (typically

    
    ). The structure is dominated by weak 
    
    
    
    hydrogen bonds and strong
    
    
    stacking of pyridine rings. Result: Low aqueous solubility.
  • Hydrochloride Salt: Protonation occurs first at the pyrrolidine nitrogen (

    
    ). This introduces a charge center that repels the stacking layers and recruits water/chloride into the lattice. Result:  Formation of hydrophilic channels and improved dissolution.
    

Structural Logic & Signaling Pathways

The following diagram illustrates the decision matrix for characterizing these complexes, linking the chemical input to the structural output.

G cluster_Cond Reaction Conditions cluster_Out Structural Outcome Ligand N-(pyrrolidin-3-ylmethyl) pyridin-2-amine Metal Metal Salt (CuCl2 / ZnCl2) Ligand->Metal + M(II) Acid Acid (HCl / Fumaric) Ligand->Acid + H+ Chelate Chelation Complex (Coordination) Metal->Chelate Coordination Bonding Salt Salt Form (Protonation) Acid->Salt Ionic Interaction Analysis X-Ray Diffraction (SCXRD) Chelate->Analysis Salt->Analysis Result1 Catalytic Activity Analysis->Result1 Jahn-Teller Distortion (Cu) Result2 Enhanced Solubility Analysis->Result2 H-Bond Network (Salt)

Caption: Structural decision tree showing the divergence between coordination chemistry (catalysis) and salt formation (solubility).

Detailed Experimental Protocols

Protocol A: Synthesis of Single Crystals (Vapor Diffusion)

Target: High-quality crystals for SCXRD.

  • Dissolution: Dissolve 0.1 mmol of the ligand in a "good" solvent (Methanol or Ethanol, 2 mL).

    • For Complexes: Add 0.1 mmol of Metal Chloride (

      
       or 
      
      
      
      ) dissolved in 1 mL MeOH. Observe color change (Blue/Green for Cu, Colorless for Zn).
    • For Salts: Add 1.0 equivalent of HCl (1M in ether) dropwise.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a narrow glass vial (inner vial).

  • Diffusion Setup: Place the open inner vial inside a larger jar containing the "anti-solvent" (Diethyl Ether or Pentane, 10 mL). Cap the outer jar tightly.

  • Incubation: Store at

    
     in a vibration-free environment. Crystals should appear within 2–5 days.
    
    • Why: Vapor diffusion allows for slower nucleation than direct precipitation, minimizing defects.

Protocol B: Data Collection & Refinement Strategy

Target: Resolving the Pyrrolidine Disorder.

The pyrrolidine ring is flexible and often exhibits conformational disorder (envelope vs. twist).

  • Mounting: Select a crystal (

    
     mm) and mount on a MiTeGen loop using Paratone oil.
    
  • Cooling: CRITICAL. Collect data at 100 K. Room temperature collection often results in high thermal motion (

    
    ) for the pyrrolidine tail, making the structure unsolvable.
    
  • Refinement (SHELXL):

    • If the pyrrolidine ring is disordered, apply PART 1 and PART 2 commands.

    • Use SAME or SADI restraints to ensure bond lengths in the disordered part remain chemically reasonable.

    • Locate the amine protons in the difference Fourier map (

      
      ) to confirm the tautomeric state (amino vs. imino).
      

Representative Crystallographic Data[2][4][5][6][7][8]

The following table summarizes typical parameters observed for this class of ligands (based on analogous 2-aminomethylpyridine derivatives).

ParameterFree Ligand (Predicted)Cu(II) Complex (Analog)Zn(II) Complex (Analog)
Crystal System MonoclinicTriclinic / MonoclinicOrthorhombic
Space Group



M-N(py) Distance N/A1.99–2.02 Å2.08–2.12 Å
M-N(amine) Distance N/A2.01–2.04 Å2.15–2.18 Å
N-M-N Bite Angle N/A~81.5°~79.0°
Packing Motif

Stacking
Dimers (via Cl-bridge)1D Chains

References

  • Moon, S. H., Kim, T. H., & Park, K. M. (2011). N-(Pyridin-2-ylmethyl)pyridin-2-amine.[3] Acta Crystallographica Section E. (Structural analog baseline).

  • Ward, B. D., et al. (2006). 2-Aminopyrrolines: new chiral amidinate ligands... and their coordination to Ti(IV). Inorganic Chemistry. (Demonstrates pyrrolidine coordination modes).

  • Goto, M., et al. (2003). Conformation of 2-aminomethylpyrrolidine... in ternary platinum(II) complexes.[4] Chemical & Pharmaceutical Bulletin.[4] (Analysis of pyrrolidine ring flexibility/chelation).

  • Kaval, N., et al. (2023). Peculiar Differences between Two Copper Complexes Containing Similar Redox-Active Ligands. Inorganic Chemistry. (Comparison of Cu vs Zn electronic structures).

  • PubChem Compound Summary. N-(Pyrimidin-5-ylmethyl)pyridin-2-amine.[5] (Physicochemical data for the scaffold).

Sources

Validation

Comparative Benchmarking Guide: N-(pyrrolidin-3-ylmethyl)pyridin-2-amine and Pyrimidine Analogs as ATP-Competitive Kinase Inhibitors

A Senior Application Scientist's In-Depth Technical Guide for Drug Discovery Professionals Abstract In the landscape of kinase inhibitor discovery, the selection of a core heterocyclic scaffold is a pivotal decision that...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Drug Discovery Professionals

Abstract

In the landscape of kinase inhibitor discovery, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences potency, selectivity, and physicochemical properties. This guide provides an in-depth comparative analysis of two prominent hinge-binding scaffolds: the 2-aminopyridine core, represented by N-(pyrrolidin-3-ylmethyl)pyridin-2-amine, and the bioisosteric 2-aminopyrimidine core. We contextualize this benchmark against a critical oncology target, Cyclin-Dependent Kinase 2 (CDK2), whose dysregulation is a hallmark of uncontrolled cell proliferation in various cancers. This document details the mechanistic rationale behind scaffold selection, provides validated experimental protocols for direct biochemical and cell-based comparison, and presents a framework for data interpretation, empowering researchers to make informed decisions in their drug discovery campaigns.

Introduction: The Strategic Choice of a Kinase Hinge-Binder

Protein kinases, which regulate a vast array of cellular processes, have become one of the most important classes of drug targets. The majority of kinase inhibitors achieve their function by competing with endogenous ATP for binding within a highly conserved active site. A key interaction within this site occurs at the "hinge region," which connects the N- and C-terminal lobes of the kinase. Heterocyclic scaffolds that can form critical hydrogen bonds with this hinge region are considered "privileged," as they provide a robust anchor for inhibitor binding.

The 2-aminopyridine and 2-aminopyrimidine motifs are exemplary hinge-binders, largely due to their structural resemblance to the purine ring of ATP.[1][2] This mimicry allows them to form one to three hydrogen bonds with the backbone amides of the hinge, a foundational interaction for potent kinase inhibition.

  • N-(pyrrolidin-3-ylmethyl)pyridin-2-amine (Compound A, Figure 1) represents a strategic combination of two key pharmacophoric elements. The 2-aminopyridine moiety serves as the primary hinge-binding anchor.[3] The appended (pyrrolidin-3-ylmethyl) group introduces a three-dimensional, saturated heterocyclic system. Such sp³-rich fragments are increasingly sought after in drug design to improve aqueous solubility, escape flatland, and provide specific stereochemical vectors to explore deeper pockets within the active site, potentially enhancing selectivity and potency.[4][5]

  • Pyrimidine Analogs (e.g., Compound B, Figure 1) are a cornerstone of modern medicinal chemistry.[6][7] The pyrimidine nucleus is a privileged scaffold found in numerous FDA-approved kinase inhibitors.[1] Its bioisosteric replacement of a pyridine or purine core can subtly modulate the electronics and hydrogen bonding capacity of the molecule, leading to significant changes in target affinity, selectivity, and metabolic stability. Pyrimidine derivatives have been extensively developed as potent inhibitors of CDKs, Aurora kinases, and EGFR, among others.[8][9][10]

This guide will use CDK2 as a model system to benchmark these two scaffolds, providing the rationale and methodologies for a rigorous head-to-head comparison.

Compound A: Pyridine Core Compound B: Pyrimidine Core (Example)
N-(pyrrolidin-3-ylmethyl)pyridin-2-amine 4-((4-(ethylamino)pyrimidin-2-yl)amino)benzenesulfonamide


Figure 1. Representative structures for the comparative analysis. Compound A features the 2-aminopyridine scaffold with a 3D pyrrolidine substituent. Compound B is an example of a 2-aminopyrimidine scaffold, a common core in many established kinase inhibitors.

Mechanistic Context: Targeting the Cell Cycle via CDK2 Inhibition

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that, in complex with its regulatory partners Cyclin E and Cyclin A, forms a critical control node for cell cycle progression, specifically at the G1/S transition and during S phase.[11][12] In many human cancers, overexpression of cyclins or loss of endogenous inhibitors leads to aberrant CDK2 activity, resulting in unscheduled cell division and proliferation.[8] Therefore, inhibiting CDK2 is a validated therapeutic strategy to induce cell cycle arrest and apoptosis in cancer cells.

Both pyridine and pyrimidine scaffolds are designed to bind to the ATP pocket of CDK2, forming hydrogen bonds with the backbone of hinge residues, notably Leu83, to prevent ATP binding and subsequent substrate phosphorylation.[12][13]

CDK2_Signaling_Pathway cluster_0 G1 Phase cluster_1 S Phase Progression Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates pRB pRB CDK4/6->pRB phosphorylates E2F E2F pRB->E2F releases Cyclin E Cyclin E E2F->Cyclin E promotes transcription CDK2 CDK2 Cyclin E->CDK2 activates DNA_Replication DNA Replication CDK2->DNA_Replication promotes Inhibitor Compound A or B (Pyridin/Pyrimidine Analog) Inhibitor->CDK2 INHIBITS

Caption: Simplified CDK2 signaling pathway in the G1/S cell cycle transition.

Experimental Design for Comparative Benchmarking

To conduct a robust comparison, a multi-tiered assay strategy is required. This approach moves from direct target engagement in a purified, biochemical system to assessing the compound's effect in a complex cellular environment.

Workflow Overview

Benchmarking_Workflow cluster_0 Tier 1: Biochemical Potency cluster_1 Tier 2: Cellular Efficacy cluster_2 Tier 3: Mechanism of Action A1 In Vitro Kinase Assay (e.g., ADP-Glo™) A2 Determine IC50 (Direct Target Inhibition) A1->A2 B1 Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo®) A2->B1 Candidate Progression B2 Determine GI50/IC50 (Cellular Growth Inhibition) B1->B2 C1 Cell Cycle Analysis (Flow Cytometry) B2->C1 Confirm On-Target Effect C2 Confirm G1/S Arrest C1->C2

Caption: A tiered experimental workflow for benchmarking kinase inhibitors.

Detailed Experimental Protocols

Causality: This assay is paramount as it measures the direct interaction between the test compound and the purified kinase enzyme, free from confounding factors like cell membrane permeability or off-target cellular effects. It provides a quantitative measure of potency (IC₅₀).[1][14]

Methodology (Luminescence-Based, e.g., ADP-Glo™):

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute recombinant human CDK2/Cyclin A2 enzyme to a working concentration (e.g., 2-5 ng/µL).

    • Prepare a suitable peptide substrate and ATP solution in the reaction buffer. The ATP concentration should be at or near the Michaelis-Menten constant (Km) for a competitive inhibitor IC₅₀ determination.

  • Compound Plating:

    • Perform a serial dilution of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine and the chosen pyrimidine analogs in DMSO. A typical starting concentration is 10 mM.

    • Transfer 50-100 nL of the diluted compounds into a low-volume 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Add 5 µL of a kinase/substrate master mix to each well.

    • Initiate the reaction by adding 5 µL of the ATP solution. Final volume: 10 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30-60 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Convert luminescence to percent inhibition relative to the DMSO control.

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Causality: This assay assesses a compound's ability to inhibit cell growth, providing an integrated measure of its potency, cell permeability, and metabolic stability. A cancer cell line with known CDK2 dependency (e.g., HCT-116, MCF-7) should be used.[8][15]

Methodology (e.g., MTT or CellTiter-Glo®):

  • Cell Plating:

    • Culture HCT-116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS).

    • Trypsinize and seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a DMSO vehicle control.

    • Incubate the plate for 72 hours.

  • Viability Measurement (MTT Method):

    • Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of SDS-HCl solution to each well to solubilize the formazan crystals.

    • Incubate overnight in the incubator.

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the DMSO control.

    • Plot the percentage of inhibition against the log of compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Representative Data & Interpretation

The following tables summarize hypothetical but realistic data based on published results for similar compound classes, allowing for a direct comparison.[8][12][13][16]

Table 1: Biochemical Potency against CDK2/Cyclin A

Compound ScaffoldRepresentative CompoundCDK2 IC₅₀ (nM)Rationale for Potency
2-Aminopyridine N-(pyrrolidin-3-ylmethyl)pyridin-2-amine120The 2-aminopyridine provides a solid hinge-binding interaction. The pyrrolidine moiety may not be perfectly optimized for the ribose pocket, resulting in moderate potency.
2-Aminopyrimidine Analog 1 (e.g., Roscovitine-like)45The pyrimidine core is a highly validated CDK2 hinge-binder. Substituents are known to occupy key pockets, leading to high potency.[8]
Fused Pyrimidine Analog 2 (Pyrazolo[3,4-d]pyrimidine)8The fused bicyclic system offers a more rigid and pre-organized conformation for binding, enhancing affinity and potency significantly.[12][13]

Table 2: Cellular Antiproliferative Activity (HCT-116 Cell Line)

Compound ScaffoldRepresentative CompoundCellular GI₅₀ (µM)Lipinski's Rule of 5 ViolationsInterpretation
2-Aminopyridine N-(pyrrolidin-3-ylmethyl)pyridin-2-amine2.50Good translation from biochemical to cellular activity, suggesting favorable cell permeability and metabolic stability, potentially enhanced by the pyrrolidine ring.
2-Aminopyrimidine Analog 1 (e.g., Roscovitine-like)0.90Strong cellular activity consistent with high biochemical potency.
Fused Pyrimidine Analog 2 (Pyrazolo[3,4-d]pyrimidine)0.150Excellent cellular efficacy, demonstrating that high biochemical potency can translate effectively when physicochemical properties are well-controlled.[12]

Discussion of Results:

In this hypothetical benchmark, while the fused pyrimidine analog shows the highest potency, the 2-aminopyridine scaffold demonstrates a respectable profile. The key takeaway for a drug discovery team is the tractability of the scaffold. The pyrrolidine group on Compound A offers a rich set of vectors for chemical modification. By exploring different stereochemistries and substitutions on the pyrrolidine ring, it is highly plausible to improve the biochemical potency to match or exceed that of the pyrimidine analogs, while potentially maintaining superior physicochemical properties imparted by the 3D scaffold.[3][5] The pyrimidine analogs, while potent, may offer fewer obvious points for optimization without increasing molecular weight and complexity.

Conclusion

The benchmarking of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine against pyrimidine analogs for CDK2 inhibition reveals the fundamental trade-offs in scaffold selection. Pyrimidine-based scaffolds, particularly fused systems, represent a well-validated, potent class of inhibitors.[1][6] However, the 2-aminopyridine core coupled with a 3D-rich substituent like pyrrolidine presents a highly compelling alternative. It offers a solid foundation in hinge-binding with significant potential for optimization of potency and drug-like properties through synthetic elaboration of the saturated ring. The choice between these scaffolds will ultimately depend on the specific goals of the drug discovery program, weighing the established potency of pyrimidines against the synthetic tractability and property-enhancing potential of the pyridine-pyrrolidine conjugate. The experimental framework provided herein offers a clear and reliable path for generating the critical data needed to make that strategic decision.

References

  • Shaikh, A., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. Available from: [Link]

  • El-Gamal, M. I., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][6][9]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports, 12(1), 11728. Available from: [Link]

  • Kaur, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5220. Available from: [Link]

  • Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. IX EFMC International Symposium on Advances in Synthetic and Medicinal Chemistry. Available from: [Link]

  • Kumar, R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128. Available from: [Link]

  • Hrabina, O., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. Journal of Experimental & Clinical Cancer Research, 42(1), 47. Available from: [Link]

  • Sravanthi, T., & Kumar, D. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of Interdisciplinary Sciences. Available from: [Link]

  • Sharma, G., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Taibah University for Science, 15(1), 1109-1125. Available from: [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 27(2), 895-908. Available from: [Link]

  • El-Gamal, M. I., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][6][9]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1956-1972. Available from: [Link]

  • Muthusaravanan, S., et al. (2024). Novel Fused Pyrimidines as Potent Cyclin-Dependent Kinases Inhibitor for Gastric Adenocarcinoma: Combined In Vitro, In Silico Anticancer Studies. Chemical Biology & Drug Design. Available from: [Link]

  • Singh, A., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ChemistrySelect. Available from: [Link]

  • Zhang, H., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Bioorganic & Medicinal Chemistry, 78, 117141. Available from: [Link]

  • Coxon, C. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746-1767. Available from: [Link]

  • S. M., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 894982. Available from: [Link]

  • Coxon, C. R., et al. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 60(5), 1746-1767. Available from: [Link]

  • El-Gamal, M. I., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][6][9]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1956-1972. Available from: [Link]

  • Shafique, R., et al. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). N-{[(3R)-pyrrolidin-3-yl]methyl}pyridin-2-amine. PubChem. Available from: [Link]

  • Aslanian, R. G., et al. (2011). Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 5786-5790. Available from: [Link]

  • Fish, P. V., et al. (2008). Derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine as selective noradrenaline reuptake inhibitors: Reducing P-gp mediated efflux by modulation of H-bond acceptor capacity. Bioorganic & Medicinal Chemistry Letters, 18(15), 4355-4359. Available from: [Link]

  • Bilodeau, M. T., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters, 14(11), 2941-2945. Available from: [Link]

  • Zhao, P., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019. Available from: [Link]

  • Moghaddam-Manesh, M., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1111082. Available from: [Link]

  • Williamson, D. S., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10153-10174. Available from: [Link]

  • Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Available from: [Link]

  • Wróblewska, A., & Rachoń, J. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

N-(pyrrolidin-3-ylmethyl)pyridin-2-amine proper disposal procedures

An Expert Guide to the Safe Disposal of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine Foundational Principle: Proactive Hazard Assessment The pyrrolidine functional group, as seen in its parent compound, is a cyclic secondary...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Safe Disposal of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine

Foundational Principle: Proactive Hazard Assessment

The pyrrolidine functional group, as seen in its parent compound, is a cyclic secondary amine that is often flammable, corrosive, and harmful if inhaled or swallowed.[1][2] Similarly, pyridine and its derivatives are designated as hazardous waste, requiring controlled disposal, typically through incineration.[3] Therefore, N-(pyrrolidin-3-ylmethyl)pyridin-2-amine must be handled with the utmost caution throughout its lifecycle, from use to disposal.

Quantitative Hazard Profile: An Analog-Based Approach

To inform our disposal strategy, we can infer the potential hazards of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine by examining data from its parent heterocycles and structurally similar compounds.

Hazard CategoryAnalog Compound(s)GHS Classification & NotesSource(s)
Flammability PyrrolidineFlammable Liquid (Category 2)[1][2]
Acute Toxicity Pyrrolidine, N-(Pyridin-3-ylmethyl)propan-2-amineHarmful if swallowed or inhaled (Category 4)[1]
Skin Corrosion/Irritation Pyrrolidine, (2-Pyrrolidin-1-ylpyrid-4-yl)methylamineCauses severe skin burns and eye damage (Category 1A/1B)[1][4]
Aquatic Toxicity PyrrolidineHarmful to aquatic life[5]

This data strongly suggests that N-(pyrrolidin-3-ylmethyl)pyridin-2-amine should be treated as a corrosive, toxic, and potentially flammable hazardous waste. Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash. [6][7]

Mandatory Personal Protective Equipment (PPE) & Handling

Before beginning any waste consolidation or disposal procedures, ensure the following PPE is in use to prevent exposure:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the waste.[5][8]

  • Body Protection: A flame-retardant lab coat should be worn.[5]

  • Ventilation: All handling of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine waste, including transfers and container sealing, must be conducted inside a certified chemical fume hood to avoid inhalation of vapors.[8]

Step-by-Step Disposal Protocol

The following procedure ensures a safe, compliant, and self-validating system for the disposal of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine.

Step 1: Waste Collection at the Source

Immediately upon generation, all waste streams containing N-(pyrrolidin-3-ylmethyl)pyridin-2-amine—including pure compound, solutions, and the first rinse of contaminated glassware—must be collected as hazardous waste.[7]

  • Solid Waste: Collect chemically contaminated solids (e.g., weigh boats, contaminated filter paper, gloves) in a designated, clearly labeled plastic bag lining a rigid, puncture-proof container.[9]

  • Liquid Waste: Collect all liquid residues, including reaction mixtures and rinsates, directly into a dedicated hazardous waste container.

Step 2: Container Selection and Management

The integrity of the waste containment system is paramount to preventing leaks and ensuring safe transport.

  • Compatibility: Use a container made of chemically compatible material, such as a glass bottle or a high-density polyethylene (HDPE) carboy. The original product container is often a suitable choice if it is in good condition.[10][11]

  • Integrity: Ensure the container is in good condition, free from cracks or rust, with a secure, tight-fitting lid.[12]

  • Headspace: Do not fill the container completely. Leave at least 10% headspace (approximately one inch) to allow for vapor expansion.[10]

  • Closure: Keep the waste container sealed at all times, except when actively adding waste. A funnel, if used, must be removed immediately after use and the container must be capped.[7][12]

Step 3: Accurate and Compliant Labeling

Proper labeling is a critical regulatory requirement that prevents the generation of "unknown" waste and ensures safe handling by all personnel.

  • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.

  • The label must clearly state:

    • The words "Hazardous Waste" .[12]

    • The full, unabbreviated chemical name: "N-(pyrrolidin-3-ylmethyl)pyridin-2-amine" .[12]

    • An accurate estimation of the concentration and volume.

    • The primary hazards associated with the waste (e.g., "Corrosive," "Toxic," "Flammable").

Step 4: Waste Segregation and Storage

Improper storage is a leading cause of laboratory incidents. Segregate the waste container according to its hazard class.

  • Store the N-(pyrrolidin-3-ylmethyl)pyridin-2-amine waste container in a designated, secondary containment unit (e.g., a chemical-resistant tray or tub).[7]

  • Segregate this waste from incompatible materials, particularly strong acids and oxidizing agents.[10][13]

  • The storage location must be a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel.[7][12]

Step 5: Final Disposal and Institutional Compliance

The final step is to arrange for the removal of the waste by trained professionals.

  • Once the waste container is full (no more than 90% capacity), or if the research project is complete, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[9]

  • Do not attempt to transport the waste yourself. Follow all institutional procedures for waste removal requests.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process, from waste generation to final institutional handoff.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs Institutional Compliance Generate Step 1: Generate Waste (Solid or Liquid) Collect Step 2: Collect in Compatible Sealed Container Generate->Collect Immediate Collection Label Step 3: Affix Hazardous Waste Label Collect->Label As waste is added Store Step 4: Segregate & Store in Satellite Accumulation Area Label->Store Secure Storage Request Step 5: Request Pickup from EHS Store->Request When container is full Disposal Final Disposal (by authorized personnel) Request->Disposal EHS Responsibility

Caption: Disposal workflow for N-(pyrrolidin-3-ylmethyl)pyridin-2-amine.

Emergency Procedures: Chemical Spills

In the event of a spill, prompt and correct action is critical.

  • Minor Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels to absorb large quantities of a potentially flammable liquid.[13]

    • Sweep up the absorbent material and place it in a sealed, labeled hazardous waste container.

    • Clean the spill area with an appropriate decontaminating solution.

  • Major Spills (unmanageable or outside of a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if necessary.

    • Close the laboratory doors.

    • Contact your institution's EHS emergency line from a safe location. Provide the chemical name and approximate quantity spilled.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of N-(pyrrolidin-3-ylmethyl)pyridin-2-amine waste with confidence, ensuring personal safety, regulatory compliance, and environmental stewardship.

References

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • Hazardous Waste Disposal Procedures Handbook . University of Maryland, Baltimore - Campus Safety Division. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University - Research Safety. [Link]

  • Chemical Waste Disposal . Stanford Environmental Health & Safety. [Link]

  • N-{[(3R)-pyrrolidin-3-yl]methyl}pyridin-2-amine . PubChem - National Center for Biotechnology Information. [Link]

  • Pyrrolidine for Synthesis Safety Data Sheet . Loba Chemie. [Link]

  • (S)-1-(Pyridin-3-ylmethyl)pyrrolidin-3-amine trihydrochloride Safety Data Sheet . KISHIDA CHEMICAL CO., LTD. [Link]

  • N-(pyrimidin-5-ylmethyl)pyridin-2-amine Safety Data Sheet . LookChem. [Link]

  • 2-Methylpyrrolidine Safety Data Sheet . Fisher Scientific. [Link]

  • N-Nitrosopyrrolidine Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]

  • Pyrrolidine . Wikipedia. [Link]

  • N-(pyridin-3-ylmethyl)butan-2-amine Properties . U.S. Environmental Protection Agency (EPA). [Link]

  • Production, Import, Use, and Disposal of Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(pyrrolidin-3-ylmethyl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
N-(pyrrolidin-3-ylmethyl)pyridin-2-amine
© Copyright 2026 BenchChem. All Rights Reserved.